Fmoc-D-Aph(tBuCbm)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEKLTOYUSVJAK-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433975-21-3 | |
| Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(tert-butyl)ureido)phenyl)propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL4E7TL6DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fmoc-D-Aph(tBuCbm)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the vanguard of peptide chemistry and therapeutic development, the incorporation of non-proteinogenic amino acids is a paramount strategy for augmenting the stability, bioactivity, and pharmacokinetic profiles of peptide-based agents. Among these critical building blocks, Fmoc-D-Aph(tBuCbm)-OH has distinguished itself as a uniquely versatile derivative of D-phenylalanine. Its D-stereochemistry confers intrinsic resistance to proteolysis, while the orthogonally protected side-chain offers a reactive handle for the site-specific conjugation of molecules, enabling the creation of sophisticated peptide-drug conjugates and other advanced biomolecular constructs. This guide provides an in-depth technical exploration of this compound, elucidating its chemical properties, strategic applications, and detailed, field-proven protocols for its use in solid-phase peptide synthesis (SPPS).
Introduction: The Molecular Architecture and Strategic Value of this compound
This compound, systematically named (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid [1][2][3], is a cornerstone for the synthesis of complex and modified peptides. Its structure is meticulously designed to offer a triad of strategic advantages in peptide design and synthesis.
-
N-α-Fmoc Protection : The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality. Its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent, is the linchpin of modern solid-phase peptide synthesis, allowing for the iterative and controlled elongation of the peptide chain.[4]
-
D-Stereochemistry : The D-configuration at the α-carbon is a deliberate design choice to enhance the proteolytic stability of the resulting peptide.[5] Endogenous proteases are stereospecific for L-amino acids, and the incorporation of a D-isomer at a strategic position can significantly increase the in-vivo half-life of a peptide therapeutic.[5]
-
Orthogonally Protected Side Chain : The para-substituted phenyl ring features a tert-butyl carbamate (tBuCbm) protected amine. This side chain is stable to the basic conditions used for Fmoc deprotection but can be selectively cleaved under acidic conditions. This orthogonal protection strategy is crucial for the on-resin, site-specific modification of the peptide, such as the attachment of cytotoxic payloads, imaging agents, or moieties to enhance solubility and bioavailability.[1][6][7]
Caption: SPPS Workflow for this compound Incorporation.
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a suitable reaction vessel. This is a critical step to ensure that the reactive sites within the resin matrix are accessible.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh aliquot for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain. [8][9]3. Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), HATU or HCTU (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature. Due to the steric hindrance of this amino acid, a longer coupling time or a double coupling may be necessary. [10][11][12]5. Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol for On-Resin Orthogonal Deprotection of the tBuCbm Side Chain
This protocol enables the selective removal of the Boc group from the tBuCbm side chain, exposing a primary amine for subsequent on-resin modification.
Materials:
-
Peptide-resin with incorporated this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Caption: Workflow for On-Resin Orthogonal Deprotection.
Methodology:
-
Resin Preparation: Ensure the N-terminus of the peptide-resin is protected (e.g., with the Fmoc group) to prevent unwanted reactions. Wash the resin thoroughly with DCM.
-
Selective Deprotection: Treat the resin with a solution of 1-5% TFA in DCM for 5-10 minutes at room temperature. [13][14][15]The reaction can be repeated with fresh solution until deprotection is complete, as monitored by a suitable test for primary amines (e.g., TNBSA test). The use of dilute TFA is crucial to prevent premature cleavage of the peptide from acid-sensitive resins or the removal of other acid-labile side-chain protecting groups. [6]3. Washing: Wash the resin with DCM (3-5 times) to remove residual TFA.
-
Neutralization: Neutralize the resin with a solution of 5% DIPEA in DMF (2 x 5 minutes) to deprotonate the newly formed amine salt.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times). The resin is now ready for on-resin conjugation at the deprotected side-chain amine.
Applications in Drug Discovery and Development
The unique attributes of this compound make it a high-value building block in the synthesis of next-generation peptide therapeutics.
-
Peptide-Drug Conjugates (PDCs): The orthogonally protected side chain is an ideal attachment point for cytotoxic drugs, enabling the creation of targeted PDCs for oncology applications. [16]* Enhanced Pharmacokinetics: The D-amino acid backbone enhances stability, while the side chain can be used to attach polymers like polyethylene glycol (PEG) to improve solubility and circulation half-life.
-
Branched and Cyclic Peptides: The side-chain amine can be used as a branching point for the synthesis of multi-valent peptides or as an anchor for cyclization to improve receptor binding affinity and conformational stability.
Conclusion
This compound is a sophisticated and enabling tool for the advanced peptide chemist. Its trifunctional design, offering proteolytic resistance, a standard N-terminal protecting group, and an orthogonally protected side chain, provides a robust platform for the synthesis of complex peptides with enhanced therapeutic potential. The protocols and technical information provided in this guide are intended to empower researchers to effectively harness the capabilities of this versatile amino acid derivative in their drug discovery and development programs.
References
- Chem-Impex. (n.d.). Fmoc-D-Aph(tBu-Cbm)-OH.
- PubChem. (n.d.). This compound.
- Liu, C. F., Rao, C., & Tam, J. P. (1996). Orthogonal ligation of unprotected peptide segments through pseudoproline formation for the synthesis of HIV-1 protease analogs. Journal of the American Chemical Society, 118(2), 307-312.
- ApiSyn Healthcare Pvt. Ltd. (n.d.). Fmoc-D-Aph(tBu,Cbm)-OH.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Wu, Y., et al. (2021). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 26(8), 2345.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc solid-phase peptide synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Abdel-Moty, S. G., et al. (2019). Efficient peptide coupling involving sterically hindered amino acids. Amino Acids, 51(10), 1467-1479.
- Liu, C. F., & Tam, J. P. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489.
- Lejeune, V., Martinez, J., & Cavelier, F. (2003). Towards a selective Boc deprotection on acid cleavable Wang resin. Journal of peptide research, 61(2), 85-90.
- Sun, P., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular diversity, 9(4), 291-293.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794-801.
- Boeglin, D., Bonnet, D., & Hibert, M. (2004). The use of tin (IV) chloride for mild and selective Boc deprotection on TFA cleavable Rink-amide MBHA resin. Tetrahedron letters, 45(49), 9033-9035.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Chemical-Suppliers. (n.d.). This compound.
- Chemsrc. (n.d.). This compound.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Boas, U., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
- Chemdad. (n.d.). FMoc-D-4-Aph(tBu-CbM)-OH.
- ChemBK. (n.d.). FMoc-D-4-Aph(CbM)-OH.
- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan.
- Lenci, E., & Trabocchi, A. (2020).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-D-Aph(tBu-Cbm)-OH | 1433975-21-3 [sigmaaldrich.com]
- 3. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Tin(IV) Chloride for Mild and Selective Boc Deprotection on TFA Cleavable Rink-Amide MBHA Resin | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. Buy high quality this compound with CAS No - 1433975-21-3 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of this compound [molsyns.com]
Fmoc-D-Aph(tBuCbm)-OH chemical structure and properties
An In-depth Technical Guide to Fmoc-D-Aph(tBuCbm)-OH: A Strategic Building Block for Advanced Peptide Therapeutics
Abstract
This compound is a specialized, non-proteinogenic amino acid derivative that has become an indispensable tool for researchers, medicinal chemists, and drug development professionals. Its unique trifecta of structural features—a base-labile Fmoc protecting group, a proteolytically resistant D-chiral center, and a robust acid-labile tBuCbm side-chain protecting group—provides precise control and strategic advantages in the synthesis of complex peptide therapeutics. This guide offers a comprehensive examination of its chemical structure, physicochemical properties, and the underlying scientific rationale for its use. We provide detailed, field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS) and explore its applications in developing next-generation drugs with enhanced stability and efficacy.
Introduction: The Strategic Imperative for Modified Amino Acids
In the landscape of modern drug discovery, peptides represent a highly potent and selective class of therapeutics. However, native peptides often suffer from significant limitations, primarily rapid degradation by endogenous proteases, which curtails their in-vivo half-life and therapeutic utility. The strategic incorporation of unnatural amino acids is a cornerstone of medicinal chemistry aimed at overcoming these hurdles.
This compound, or (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a premier example of such a building block, engineered for the Fmoc/tBu synthesis strategy.[1] It is not merely an amino acid; it is a purpose-built solution for enhancing the pharmacokinetic profile of peptide drug candidates. Its applications are diverse, ranging from the synthesis of neuropeptides to the development of novel pharmaceuticals targeting specific biological pathways.[2][3] This guide serves as a senior-level resource, elucidating the core principles that make this compound a powerful asset in peptide synthesis and drug development.[2]
Chemical Profile: Structure and Properties
A thorough understanding of the molecular architecture of this compound is fundamental to its effective application. Each component of the molecule is deliberately chosen to serve a specific function within the orthogonal framework of modern peptide synthesis.
Molecular Structure
The structure of this compound is a composite of three key functional domains:
-
α-Amino Protection (Fmoc): The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group attached to the α-amino nitrogen. Its lability to mild bases like piperidine, while remaining stable to acids, is the linchpin of the most widely used SPPS strategy.[4]
-
Chiral Core (D-Aminophenylalanine): The "D" designation refers to the stereochemistry at the α-carbon. This configuration is enantiomeric to the naturally occurring L-amino acids. As proteases are stereospecific enzymes that primarily recognize L-residues, the inclusion of a D-amino acid confers significant resistance to enzymatic degradation.[1][5]
-
Side-Chain Protection (tBuCbm): The 4-amino group on the phenyl ring is protected by a tert-butylcarbamoyl (tBuCbm) group. This group is exceptionally stable under the basic conditions required for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final resin cleavage and global deprotection step.[6] This differential stability is the essence of an orthogonal protection scheme.[7]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-D-Aph(tBuCbm)-OH
Foreword: The Strategic Value of Non-Canonical Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by inherent limitations, such as poor metabolic stability. The strategic incorporation of non-canonical amino acids is a cornerstone of medicinal chemistry, designed to overcome these hurdles. This guide focuses on Fmoc-D-Aph(tBuCbm)-OH, a specialized amino acid derivative pivotal for the synthesis of advanced peptide therapeutics. The inclusion of a D-isomer amino acid, such as D-phenylalanine derivative, confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] This modification can significantly enhance the in-vivo half-life and bioavailability of a peptide drug.[2]
This document provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. It is intended for researchers, medicinal chemists, and process development scientists engaged in peptide synthesis and drug development. We will delve beyond simple protocols to explain the underlying chemical principles and the rationale behind key experimental decisions, ensuring a robust and reproducible process.[3]
Physicochemical Profile and Structural Elucidation
This compound is a non-proteinogenic amino acid building block designed for use in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[3][4] Its structure consists of a D-phenylalanine core, where the alpha-amino group is protected by a base-labile Fmoc group. The para position of the phenyl ring is functionalized with a urea-type side-chain, which is protected by a tert-butyl carbamoyl (tBuCbm) group.
| Property | Value | Source |
| IUPAC Name | (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [5] |
| CAS Number | 1433975-21-3 | [5][6][7][8] |
| Molecular Formula | C₂₉H₃₁N₃O₅ | [3][5][7] |
| Molecular Weight | 501.58 g/mol | [3][5] |
| Appearance | White to off-white or yellow powder | [3] |
| Purity (HPLC) | ≥ 99.5% | [3] |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis Methodology: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification at each stage. The general strategy involves the synthesis of the core amino acid, D-4-aminophenylalanine, followed by orthogonal protection of the side-chain amine and subsequent protection of the alpha-amine with the Fmoc group.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Part 2.1: Synthesis of D-4-Aminophenylalanine (D-Aph)
The synthesis begins with a commercially available starting material, D-Phenylalanine.
Step 1: Nitration of D-Phenylalanine
-
Principle: Electrophilic aromatic substitution is used to introduce a nitro group at the para-position of the phenyl ring. A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is directed to the para position due to the activating, ortho-para directing nature of the alkyl substituent on the benzene ring. The para product is favored over the ortho due to reduced steric hindrance.
-
Protocol:
-
Cool concentrated sulfuric acid (e.g., 10 equivalents) to 0°C in a flask equipped with a stirrer and a dropping funnel.
-
Slowly add D-Phenylalanine (1.0 equivalent) in portions, ensuring the temperature does not exceed 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to cooled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the D-phenylalanine solution, maintaining the temperature at 0-5°C.
-
Stir the reaction at this temperature for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide to precipitate the product.
-
Filter the resulting solid, wash with cold water until the washings are neutral, and dry under vacuum to yield D-4-Nitrophenylalanine.
-
Step 2: Reduction of D-4-Nitrophenylalanine
-
Principle: The nitro group is reduced to a primary amine. Catalytic hydrogenation is the preferred method as it is clean and high-yielding. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and hydrogen gas is the reducing agent.
-
Protocol:
-
Dissolve D-4-Nitrophenylalanine (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Transfer the solution to a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude D-4-Aminophenylalanine (D-Aph). This intermediate is often used directly in the next step.
-
Part 2.2: Orthogonal Side-Chain Protection
-
Principle: The side-chain primary amine of D-Aph is more nucleophilic than the alpha-amine due to the latter's proximity to the deactivating carboxyl group. This allows for selective protection. The tert-butyl carbamoyl (tBuCbm) group is installed using tert-butyl isocyanate. This protecting group is robust and stable under the basic conditions required for Fmoc deprotection (piperidine in DMF) but can be removed under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA), making it orthogonal to the Fmoc group.[9] The use of a tert-butyl group provides steric hindrance that can improve the solubility of the final peptide.[10][11]
-
Protocol:
-
Dissolve D-4-Aminophenylalanine (1.0 equivalent) in an aqueous basic solution, such as 10% sodium carbonate, or a mixture of dioxane and aqueous sodium bicarbonate.[12]
-
Cool the solution to 0-5°C.
-
Slowly add tert-butyl isocyanate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, dilute the mixture with water and wash with a non-polar solvent like diethyl ether to remove any unreacted isocyanate.
-
Carefully acidify the aqueous layer to pH 3-4 with dilute HCl. The product, D-Aph(tBuCbm)-OH, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Part 2.3: Alpha-Amine Fmoc Protection
-
Principle: The final step is the protection of the alpha-amino group. The most common and efficient reagent for this is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[12] The reaction is performed under basic conditions to deprotonate the alpha-amino group, enhancing its nucleophilicity to attack the Fmoc-OSu reagent.
-
Protocol:
-
Dissolve D-Aph(tBuCbm)-OH (1.0 equivalent) in a suitable solvent mixture like 10% aqueous sodium carbonate or aqueous acetone.[1]
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in a solvent such as acetone or dioxane.[12]
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[12]
-
Monitor for completion by TLC.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[12]
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid, causing the final product to precipitate.[12]
-
Extract the precipitated this compound with an organic solvent such as ethyl acetate.[12]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[12]
-
Part 2.4: Purification
-
Principle: High purity of Fmoc-amino acids is critical for the success of SPPS, as impurities can lead to chain termination or the incorporation of undesired modifications.[13][14] Recrystallization is an effective method for purifying the final product.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or toluene).[12][15]
-
Slowly add a non-polar solvent in which the product is insoluble (e.g., hexane or n-heptane) until the solution becomes turbid.[12][15]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold non-polar solvent, and dry under vacuum at a moderate temperature (e.g., 40-50°C).[15]
-
Characterization and Quality Control: A Self-Validating System
Rigorous analytical testing is mandatory to confirm the identity, purity, and structural integrity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound. Reverse-phase HPLC (RP-HPLC) is the primary method used for this assessment.[12]
-
Methodology:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is effective.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group) and 280 nm.
-
-
Expected Results: A single major peak should be observed, with purity typically exceeding 99.5%. The retention time is characteristic of the compound under the specified conditions.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this purpose.[16]
-
Methodology: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the ESI source.
-
Expected Results:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 502.23 | ~502.2 |
| [M+Na]⁺ | 524.21 | ~524.2 |
| [M-H]⁻ | 500.22 | ~500.2 |
M = C₂₉H₃₁N₃O₅
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Methodology: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Expected ¹H NMR Spectral Data (in DMSO-d₆, chemical shifts are approximate):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| t-Butyl (CH₃)₃ | ~1.2-1.3 | s | 9H |
| β-CH₂ | ~2.8-3.1 | m | 2H |
| α-CH | ~4.1-4.3 | m | 1H |
| Fmoc-CH, CH₂ | ~4.2-4.4 | m | 3H |
| Phenyl & Fmoc Ar-H | ~7.2-7.9 | m | 12H |
| NH Protons (amide, urea) | ~6.3, ~7.6, ~8.4 | br s | 3H |
| Carboxyl OH | ~12.5 | br s | 1H |
The presence of signals corresponding to the Fmoc group, the D-phenylalanine backbone, and the tBuCbm side chain, with correct integrations and multiplicities, confirms the structure.
Conclusion and Future Outlook
This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. The causality-driven approach, explaining the principles behind each step, empowers researchers to not only replicate the process but also to troubleshoot and adapt it as needed. The high purity of this building block is paramount for its successful application in SPPS, enabling the creation of novel peptide therapeutics with enhanced stability and efficacy.[13] As the field of peptide-based drug development continues to advance, the demand for well-characterized, high-purity non-canonical amino acids like this compound will undoubtedly grow, making mastery of these synthetic and analytical techniques an invaluable asset for any research and development team.
References
- Tamilnadu Test House. Analytical Methods For Amino Acids. TNTH. [Link]
- Zhang, Y. et al. (2020). Analytical methods for amino acid determination in organisms.
- Shimadzu Corporation. Analytical Methods for Amino Acids.
- BioPharmaSpec. Amino Acid Analysis: an essential technique for the analytical lab. BioPharmaSpec. [Link]
- Chemical-Suppliers.com. This compound. Chemical-Suppliers.com. [Link]
- Sethi, M. K. et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]
- Molsyns Research. This compound. Molsyns Research. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 122173573, this compound. PubChem. [Link]
- Chemsrc. This compound | CAS#:1433975-21-3. Chemsrc. [Link]
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- Ontores. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Ontores. [Link]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Coin, I. et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-452. [Link]
- Saha, C. et al. Organic Chemistry-4.
- Isidro-Llobet, A. et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]
- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. tert-Butyl Ethers. Organic Chemistry Portal. [Link]
- Kim, S. et al. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Molecules, 29(19), 4477. [Link]
- Wikipedia. Protecting group. Wikipedia. [Link]
- University of Rochester. Tips & Tricks: Protecting Groups. University of Rochester Department of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FMoc-D-4-Aph(tBu-CbM)-OH | 1433975-21-3 [chemicalbook.com]
- 7. clearsynth.com [clearsynth.com]
- 8. chempep.com [chempep.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpamc.com [ajpamc.com]
- 16. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to Fmoc-D-Aph(tBuCbm)-OH: A Specialist Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Non-Natural Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potent biological activity. However, native peptides often suffer from limitations such as poor metabolic stability and rapid clearance. The incorporation of non-natural amino acids (UAAs) has emerged as a powerful strategy to overcome these hurdles, enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2] Fmoc-D-Aph(tBuCbm)-OH, a derivative of D-phenylalanine, is a sophisticated building block designed for the strategic modification of peptides, offering enhanced stability and a unique chemical handle for further functionalization.
This technical guide, from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound, covering its chemical rationale, synthesis, and practical application in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their pursuit of novel and effective peptide therapeutics.
Core Properties and Structural Rationale
This compound is a derivative of D-4-aminophenylalanine, where the alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is protected by a tert-butylcarbamoyl (tBuCbm) group.
| Property | Value |
| IUPAC Name | (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| CAS Number | 1433975-21-3[3] |
| Molecular Formula | C₂₉H₃₁N₃O₅[4] |
| Molecular Weight | 501.6 g/mol [4] |
| Appearance | White to off-white powder |
The strategic design of this molecule lies in its orthogonal protection scheme, which is fully compatible with the widely used Fmoc/tBu strategy in solid-phase peptide synthesis.[][6]
-
Fmoc Group (Nα-protection): The Fmoc group is a base-labile protecting group, readily cleaved by piperidine in DMF.[7] This allows for the sequential addition of amino acids to the growing peptide chain under mild conditions.
-
tBuCbm Group (Side-Chain Protection): The tert-butylcarbamoyl group is a urea-based protecting group for the side-chain amino functionality. Its stability under the basic conditions of Fmoc deprotection and lability under acidic conditions make it an excellent orthogonal partner to the Fmoc group.[8]
-
D-Configuration: The D-configuration of the alpha-carbon provides steric hindrance that confers resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids.[9][10] This can significantly increase the in vivo half-life of the resulting peptide.
Detailed Experimental Protocol (Proposed):
-
Dissolution: Dissolve Fmoc-D-4-aminophenylalanine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.1 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to deprotonate the carboxylic acid and facilitate the subsequent reaction.
-
Urea Formation: Slowly add tert-butyl isocyanate (1.1 eq) to the reaction mixture. The isocyanate will react with the side-chain amino group to form the protected urea linkage.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., 1 M HCl) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The true utility of this compound is realized in the context of Fmoc-based SPPS. Its orthogonal protecting groups allow for its seamless incorporation into a growing peptide chain.
SPPS Workflow for Incorporation:
Detailed Protocol for Incorporation into a Peptide Sequence:
This protocol assumes a standard manual or automated Fmoc-SPPS workflow.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) with the N-terminal Fmoc group removed, exposing a free amine. Swell the resin in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq relative to resin loading) and a coupling agent such as HBTU (0.95 eq relative to the amino acid) in DMF. Add DIPEA (2 eq relative to the amino acid) and allow the activation to proceed for 2-5 minutes. The choice of coupling reagent is critical for efficient amide bond formation; HBTU is a reliable and widely used option.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and DIPEA can be performed.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the newly added amino acid, preparing the peptide for the next coupling cycle.
The Chemistry of the tBuCbm Protecting Group: Orthogonality and Cleavage
The tert-butylcarbamoyl (tBuCbm) group is a key feature of this amino acid derivative. Its stability and cleavage characteristics are central to its utility.
Orthogonality:
The tBuCbm group exhibits excellent orthogonality within the Fmoc/tBu synthesis strategy. [8]
-
Stability to Base: As a urea-based protecting group, the tBuCbm group is stable to the basic conditions (20% piperidine in DMF) used for Fmoc deprotection. This is crucial for preventing unwanted side-chain deprotection during the iterative elongation of the peptide chain.
-
Lability to Acid: The tBuCbm group is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA). This allows for its removal during the final cleavage of the peptide from the resin, along with other acid-labile side-chain protecting groups like tBu, Trt, and Pbf.
Cleavage of the tBuCbm Group:
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The tBuCbm group is readily cleaved during this process.
Standard Cleavage Protocol:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS is a scavenger used to trap the reactive tert-butyl cations generated during the cleavage of tBu-based protecting groups, preventing side reactions. [11]3. Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and air-dry the crude peptide. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization
The identity and purity of this compound and the resulting peptides can be confirmed by standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the protected amino acid. The spectra would be expected to show characteristic signals for the Fmoc, aminophenyl, and tert-butyl groups.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the protected amino acid and for sequencing the final peptide. The fragmentation patterns in tandem mass spectrometry (MS/MS) can provide detailed structural information. [12]
Conclusion: A Strategic Tool for Advanced Peptide Design
References
- Hemantha, H. P., Chennakrishnareddy, G., Vishwanatha, T. M., & Sureshbabu, V. V. (2009). One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Synlett, 2009(03), 407-410.
- Debnath, J., Velappan, A. B., Kogatam, S., & Gunasekaran, N. (2019). Orthogonality and Chemoselectivity of urea protecting group. ResearchGate.
- Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15399–15437.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2011). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Peptide Synthesis and Applications (pp. 15-28). Humana Press.
- Gunasekera, S., Muhammad, T., Strömstedt, A. A., Rosengren, K. J., & Göransson, U. (2020). Backbone cyclization and dimerization of LL-37-derived peptides enhance antimicrobial activity and proteolytic stability. Journal of Medicinal Chemistry, 63(11), 5784–5796.
- The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.
- MDPI. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions.
- Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958.
- Perković, I., Butula, I., & Rajić, Z. (2010). Novel Ureidoamides Derived from Amino Acids: Synthesis and Preliminary Biological Screening. Croatica Chemica Acta, 83(2), 151-161.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
- J&K Scientific. (n.d.). Fmoc-D-Aph(tBu-Cbm)-OH.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
- PubChem. (n.d.). This compound.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-D-Aph(tBuCbm)-OH: A Specialized Building Block in Modern Peptide Chemistry
Abstract
In the landscape of advanced peptide synthesis and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the therapeutic properties of peptide-based candidates. Fmoc-D-Aph(tBuCbm)-OH, a specialized derivative of D-phenylalanine, has emerged as a significant building block for introducing unique structural and functional characteristics into peptide sequences. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, strategic applications in solid-phase peptide synthesis (SPPS), and field-proven insights into its utilization for the development of novel peptide therapeutics. We will delve into the causality behind experimental choices, from coupling strategies for this sterically demanding residue to the mechanistic nuances of its final deprotection.
Introduction: Unveiling the Structure and Rationale
This compound is the common nomenclature for (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[1]. Its structure is characterized by three key components, each serving a distinct and critical function in the context of Fmoc-based solid-phase peptide synthesis (SPPS).
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the α-amino function of the D-phenylalanine backbone. Its primary role is to prevent unwanted polymerization during the coupling of the carboxylic acid to the free amine of the growing peptide chain on the solid support. The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile protecting groups on the amino acid side chains, a concept known as orthogonality[2][3]. Deprotection is typically achieved using a mild base, such as piperidine in N,N-dimethylformamide (DMF)[2].
-
The D-α-Amino Acid Configuration: The stereochemistry at the α-carbon is in the D-configuration, in contrast to the L-configuration of naturally occurring amino acids in proteins. The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability of peptide-based drugs[4][5]. Endogenous proteases are stereospecific for L-amino acids, and the presence of a D-residue can significantly increase the in vivo half-life of a therapeutic peptide[4].
-
The Aph(tBuCbm) Side Chain: This denotes a p-aminophenylalanine (Aph) residue where the side-chain amino group is protected by a tert-butylcarbamoyl (tBuCbm) moiety. This urea-type protecting group is stable under the basic conditions of Fmoc deprotection and is designed to be removed during the final acidolytic cleavage of the peptide from the resin[6]. The presence of this functionalized side chain opens up possibilities for modulating peptide-protein interactions and other pharmacological properties.
Strategic Role in Peptide Chemistry and Drug Discovery
The unique combination of features in this compound makes it a valuable tool for medicinal chemists and peptide scientists. Its incorporation into a peptide sequence can confer several advantageous properties:
-
Enhanced Proteolytic Resistance: As previously mentioned, the D-configuration of the amino acid backbone provides a steric shield against enzymatic degradation, a critical factor in improving the pharmacokinetic profile of peptide drugs[4][5].
-
Modulation of Biological Activity: The introduction of an unnatural amino acid with a modified side chain can significantly influence the peptide's conformation and its interaction with biological targets. The bulky and hydrogen-bonding capable urea moiety of the tBuCbm-protected aminophenylalanine can lead to altered binding affinities and selectivities[4].
-
Introduction of a Functional Handle: The aminophenylalanine side chain, once deprotected, provides a primary aromatic amine that can be used for bioconjugation, such as linking to other molecules, surfaces, or for the synthesis of peptide libraries with diverse functionalities.
-
Conformational Constraint: The sterically demanding nature of the Aph(tBuCbm) side chain can impose conformational restrictions on the peptide backbone, which can be beneficial for locking the peptide into a bioactive conformation and improving target affinity.
Physicochemical Properties and Data
While specific experimental data for this proprietary building block is not extensively available in peer-reviewed literature, we can summarize its key physicochemical properties based on available data from suppliers and chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₁N₃O₅ | PubChem[1] |
| Molecular Weight | 501.6 g/mol | PubChem[1] |
| Appearance | White to off-white powder | Generic Supplier Data |
| Solubility | Soluble in DMF, NMP | Inferred from SPPS use |
| Purity (typical) | ≥98% (HPLC) | Generic Supplier Data |
Experimental Protocols: A Guide to Best Practices
The successful incorporation of a sterically hindered, non-proteinogenic amino acid like this compound requires careful optimization of the SPPS protocol. The following sections provide detailed, field-proven methodologies.
General Workflow for SPPS using this compound
The following diagram illustrates a standard cycle for the incorporation of an amino acid in Fmoc-based SPPS.
Caption: General workflow for one cycle of Fmoc-SPPS.
Recommended Coupling Protocol for a Sterically Hindered Residue
Due to the steric bulk of the Aph(tBuCbm) side chain, standard coupling conditions may result in incomplete acylation. To ensure high coupling efficiency, the use of a potent activating agent and potentially extended reaction times or double coupling is recommended.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HCTU, or COMU) (2.9-4.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine (6-10 equivalents)
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Pre-activation: In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in DMF. Add the base (DIPEA) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be moderately increased with microwave-assisted synthesis.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling is recommended.
-
Double Coupling (if necessary): Drain the reaction vessel and wash the resin with DMF. Repeat steps 2 and 3 with a fresh solution of activated this compound.
-
Washing: After a negative Kaiser test, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups, including the tBuCbm moiety. A standard acidic cleavage cocktail is typically used.
Cleavage Cocktail (Reagent R):
-
Trifluoroacetic acid (TFA): 90%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 3%
-
Anisole: 2%
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DMF, followed by dichloromethane (DCM), and dry thoroughly under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanistic Insights and Potential Challenges
Cleavage Mechanism of the tBuCbm Group
The tert-butylcarbamoyl group is cleaved under strong acidic conditions, such as with TFA. The mechanism is believed to proceed via protonation of the urea oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched by scavengers in the cleavage cocktail. This is followed by decarboxylation to yield the free amine on the phenylalanine side chain.
Caption: Proposed mechanism for the acidolytic cleavage of the tBuCbm group.
Potential Challenges and Mitigation Strategies
-
Incomplete Coupling: As discussed, the steric hindrance of this compound is the primary challenge.
-
Aggregation: Peptides containing multiple hydrophobic or bulky residues can aggregate on the solid support, leading to poor solvation and incomplete reactions.
-
Mitigation: Use chaotropic salts, high-boiling point solvents like N-methyl-2-pyrrolidone (NMP), or incorporate pseudoproline dipeptides in the sequence if possible.
-
-
Incomplete Cleavage of tBuCbm: While generally labile in strong acid, incomplete removal of the tBuCbm group can occur with insufficient cleavage time or a weak acid cocktail.
-
Mitigation: Ensure a sufficiently long cleavage time (2-4 hours) and use a standard, potent cleavage cocktail like Reagent R. The completeness of deprotection should be verified by mass spectrometry of the crude peptide.
-
Conclusion and Future Perspectives
This compound represents a sophisticated building block in the arsenal of tools available for modern peptide chemistry. Its strategic incorporation allows for the synthesis of peptides with enhanced proteolytic stability and novel functionalities, making it a valuable asset in the pursuit of next-generation peptide therapeutics. While its steric bulk necessitates optimized synthesis protocols, the potential benefits in terms of improved pharmacokinetic properties and biological activity often outweigh these synthetic challenges. As the demand for more stable and potent peptide drugs continues to grow, the role of specialized amino acid derivatives like this compound is set to expand, paving the way for new discoveries in medicine and biotechnology.
References
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Tantry, S. J., & Tantry, S. J. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9135–9162.
- Matoš, M., & Osmak, M. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273–287.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
- Peptide Solutions. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Tantry, S. J., & Tantry, S. J. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Chem-Station. (2014). Carbamate Protective Groups.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Scott, R. W., DeGrado, W. F., & Tew, G. N. (2008). Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library. Journal of combinatorial chemistry, 10(6), 934–941.
- Agilent. (2025). Enhanced Peptide Characterization and Stability Assessment.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (2022). PubMed Central.
- Symposium of Student Scholars. (2021). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504.
- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023). PubMed Central.
- Phenylalanine modification in plasma-driven biocatalysis revealed by solvent accessibility and reactive dynamics in combination with protein mass spectrometry. (2022). arXiv.org.
- Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International journal of peptide and protein research, 47(3), 182–189.
- Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
- An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (2002). ResearchGate.
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2023). ChemRxiv.
- Building block synthesis of Fmoc-Wsf(Boc)-OH (11). (n.d.). ResearchGate.
- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2020). MDPI.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PubMed Central.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry.
- Figure 5 from Amino acid-protecting groups. (2009). Semantic Scholar.
- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
Sources
- 1. bachem.com [bachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenylalanine modification in plasma-driven biocatalysis revealed by solvent accessibility and reactive dynamics in combination with protein mass spectrometry [arxiv.org]
- 6. Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The tBuCbm Protecting Group: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the multi-step synthesis of complex molecules central to drug discovery and development. While a pantheon of amine protecting groups is well-established, a deeper understanding of less common, yet potentially advantageous groups, can unlock novel synthetic strategies. This guide provides an in-depth technical exploration of the tert-butylcarbamoyl (tBuCbm) protecting group, offering insights into its structure, installation, and cleavage, benchmarked against its more prevalent carbamate cousin, the tert-butoxycarbonyl (Boc) group.
The Architectural Logic of the tBuCbm Group: A Comparative Perspective
At its core, the tBuCbm group is a carbamate, a functional group renowned for its ability to temper the nucleophilicity and basicity of amines.[1] The defining feature of the tBuCbm group is the N-tert-butyl moiety, which imparts significant steric bulk. This is structurally distinct from the more common Boc group, which features an oxygen atom bonded to the tert-butyl group.
This seemingly subtle difference in connectivity—an N-t-butyl versus an O-t-butyl—has profound implications for the electronic nature and, consequently, the chemical stability of the protecting group. The direct attachment of the electron-donating tert-butyl group to the nitrogen atom in the tBuCbm group influences the reactivity of the adjacent carbonyl group and the overall stability of the carbamate linkage.
Installation of the tBuCbm Group: A Reaction of High Consequence
The introduction of the tBuCbm protecting group onto a primary or secondary amine is most effectively achieved through the use of tert-butyl isocyanate (t-BuNCO).[2] Isocyanates are highly reactive electrophiles, and the reaction with a nucleophilic amine proceeds rapidly and typically with high yield to form a stable urea linkage, which constitutes the protected amine.
The reaction is a nucleophilic addition of the amine to the central carbon atom of the isocyanate. The steric hindrance of the tert-butyl group in tert-butyl isocyanate can influence the selectivity of the reaction, favoring less sterically hindered amines.[3]
Experimental Protocol: General Procedure for tBuCbm Protection of an Amine
Materials:
-
Primary or secondary amine (1.0 equiv)
-
tert-Butyl isocyanate (1.05-1.2 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the tert-butyl isocyanate to the stirred solution. Caution: tert-Butyl isocyanate is toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.[1]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the tBuCbm-protected amine.
The Art of Removal: Deprotection Strategies for the tBuCbm Group
The deprotection of the tBuCbm group, while not as extensively documented as that of the Boc group, can be approached from first principles of carbamate chemistry. The stability of the tert-butyl cation makes acid-catalyzed cleavage a primary and logical pathway for deprotection.[4][5]
Acid-Catalyzed Deprotection
Similar to the Boc group, the tBuCbm group is expected to be labile to strong acids.[6] The mechanism likely involves protonation of the carbonyl oxygen, followed by cleavage of the C-N bond to release the stable tert-butyl cation and the carbamic acid of the original amine, which then decarboxylates to the free amine.
Strong acids such as trifluoroacetic acid (TFA) in a solvent like DCM, or hydrochloric acid (HCl) in an organic solvent, are likely effective reagents for this transformation.[7] The generation of the tert-butyl cation necessitates the use of scavengers, such as anisole or thioanisole, to prevent unwanted alkylation of sensitive functional groups within the substrate.[5]
Experimental Protocol: Proposed Acidic Deprotection of a tBuCbm-Protected Amine
Materials:
-
tBuCbm-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (in a suitable solvent)
-
Dichloromethane (DCM) or other suitable solvent
-
Scavenger (e.g., anisole, triethylsilane) (optional, but recommended)
Procedure:
-
Dissolve the tBuCbm-protected amine in the chosen solvent.
-
Add the scavenger, if used.
-
Slowly add the acid (e.g., 25-50% TFA in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Stability and Orthogonality: The Strategic Value of tBuCbm
The stability profile of the tBuCbm group is a key consideration for its incorporation into a synthetic route. Based on the general stability of carbamates, the tBuCbm group is expected to be robust under a variety of conditions.
| Condition | tBuCbm Stability (Predicted) | Boc Stability (Established) | Rationale for tBuCbm |
| Strong Acid | Labile | Labile | Cleavage via stable tert-butyl cation formation.[4] |
| Strong Base | Generally Stable | Generally Stable | Carbamates are generally resistant to basic hydrolysis. |
| Hydrogenolysis | Stable | Stable | No benzylic C-O or C-N bonds present. |
| Nucleophiles | Generally Stable | Generally Stable | Steric hindrance from the tert-butyl group protects the carbonyl. |
| Oxidizing Agents | Stable | Stable | Aliphatic carbamates are generally resistant to oxidation. |
| Reducing Agents | Stable | Stable | Carbamates are generally stable to common reducing agents. |
The predicted stability profile suggests that the tBuCbm group is orthogonal to protecting groups that are removed under basic conditions (e.g., Fmoc) or by hydrogenolysis (e.g., Cbz, Bn).[8] This orthogonality is a cornerstone of modern protecting group strategy, allowing for the selective deprotection of one functional group in the presence of others.[9]
Conclusion: Expanding the Synthetic Chemist's Toolkit
The tert-butylcarbamoyl (tBuCbm) protecting group, while less common than its Boc counterpart, represents a valuable tool for the synthetic chemist. Its introduction via the highly reactive tert-butyl isocyanate offers a distinct synthetic route for amine protection. While its deprotection is likely dominated by acidic cleavage, the subtle electronic and steric differences compared to the Boc group may offer unique selectivity in complex molecular architectures. As the demands of modern drug discovery push the boundaries of chemical synthesis, a comprehensive understanding of the full spectrum of available protecting groups, including the tBuCbm, will be indispensable for the efficient and elegant construction of novel therapeutic agents.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Wikipedia. (2023, November 29). tert-Butyloxycarbonyl protecting group.
- Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740.
- Van der Veken, P., De Nocker, P., Kertesz, I., Toth, G., & Augustyns, K. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Letters, 47(35), 6281-6284.
- YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry.
- Mphahlele, M. J., Maluleka, M. M., & Malindisa, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863–23872.
- Google Patents. (n.d.). JP2001089414A - Method for manufacturing tert-butoxycarbonyl chloride.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- ChemSynthesis. (n.d.). N-tert-butyl-N-butylcarbamoyl chloride.
- PubChem. (n.d.). tert-Butyl isocyanate.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 16(5), 3847–3862.
- Kaiser, E., Picart, F., Kubiak, T., Tam, J. P., & Merrifield, R. B. (1993). Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. The Journal of Organic Chemistry, 58(19), 5167–5175.
- YouTube. (2018, February 22). Synthesis of tert-Butyl chloride.
- Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE.
- Strazzolini, P., Misuri, N., & Polese, P. (2005). Efficient cleavage of carboxylic tert-butyl and 1-adamantyl esters, and N-Boc-amines using H2SO4 in CH2Cl2. Tetrahedron Letters, 46(12), 2075-2078.
- ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Google Patents. (n.d.). CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
Sources
- 1. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
D-Amino Acids in Peptide Design: A Technical Guide to Enhancing Therapeutic Potential
Executive Summary
The therapeutic application of peptides, while promising due to their high specificity and low toxicity, is often curtailed by their inherent instability and rapid degradation by proteases in vivo. A powerful and field-proven strategy to overcome this limitation is the incorporation of non-natural D-amino acids. This technical guide provides an in-depth exploration of the principles, methodologies, and applications of D-amino acids in peptide design for researchers, scientists, and drug development professionals. We will delve into the core advantages of D-amino acid incorporation, provide detailed experimental protocols for synthesis and analysis, and present quantitative data to illustrate the profound impact of this stereochemical strategy on peptide stability and function.
The Chirality Advantage: Why D-Amino Acids?
Naturally occurring peptides and proteins are almost exclusively composed of L-amino acids. Consequently, the body's enzymatic machinery, particularly proteases, is stereospecific for cleaving peptide bonds involving these L-isomers.[1] This leads to the rapid clearance of peptide-based drugs from circulation, often limiting their therapeutic efficacy.
The introduction of D-amino acids, the non-superimposable mirror images of their L-counterparts, provides a "stereochemical shield" against proteolytic degradation.[2][3] Because proteases do not efficiently recognize or bind to peptides containing D-amino acids, the in vivo half-life and bioavailability of these modified peptides are significantly extended.[2][4] This enhanced stability is the primary driver for the incorporation of D-amino acids in the design of more robust and effective peptide therapeutics.[2][3] Beyond stability, the inclusion of D-amino acids can also modulate secondary structure, receptor binding affinity, and even immunogenicity, offering a versatile tool for fine-tuning peptide properties.[3][5]
Synthesis and Incorporation of D-Amino Acids
The cornerstone of creating D-amino acid-containing peptides is chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the most prevalent and efficient method.[6][7] This technique allows for the stepwise assembly of a peptide chain on an insoluble resin support, with either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies being commonly employed.[1][8]
Workflow for D-Amino Acid Incorporation via Fmoc-SPPS
The following diagram and protocol outline the standard cycle for incorporating a D-amino acid into a growing peptide chain using the widely adopted Fmoc/tBu strategy.
Caption: Fmoc-SPPS cycle for incorporating a D-amino acid.
Experimental Protocol: Fmoc-SPPS of a D-Amino Acid-Containing Peptide
This protocol details the manual steps for incorporating a protected D-amino acid into a peptide sequence.
-
Resin Preparation and Swelling:
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH) to remove all traces of piperidine.[7]
-
-
D-Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the desired Fmoc-protected D-amino acid (e.g., Fmoc-D-Alanine-OH) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add 6-10 equivalents of a base, such as diisopropylethylamine (DIPEA), to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[8]
-
-
Washing:
-
After a successful coupling, drain the reaction mixture and wash the resin extensively with DMF, DCM, and MeOH to remove excess reagents and byproducts.[7]
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid (L or D) to be added to the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.[1]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.[1]
-
Alternative Synthesis Strategy: Native Chemical Ligation (NCL)
For the synthesis of very long peptides or proteins containing D-amino acids, Native Chemical Ligation (NCL) offers a powerful alternative.[9] This technique involves the chemoselective reaction of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine (or a cysteine mimic), to form a native peptide bond at the ligation site.[10] D-amino acids can be incorporated into either fragment using standard SPPS prior to ligation.
Caption: Native Chemical Ligation workflow for D-peptide synthesis.
Verification and Analysis of D-Amino Acid Incorporation
Confirming the successful incorporation and chiral purity of D-amino acids is a critical quality control step. A combination of chromatographic and mass spectrometric techniques is typically employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying peptide enantiomers.[11][12]
-
Direct Methods: These methods utilize a chiral stationary phase (CSP) that interacts differently with the L- and D-forms of the peptide, allowing for their separation. Common CSPs include those based on macrocyclic glycopeptides (e.g., teicoplanin-based) and zwitterionic ion-exchangers.[11][13]
-
Indirect Methods: This approach involves derivatizing the peptide hydrolysate with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reverse-phase HPLC column.[11]
Experimental Protocol: Chiral HPLC Analysis (Direct Method)
-
Sample Preparation: Dissolve the purified peptide in a suitable mobile phase-compatible solvent.
-
Chromatographic System:
-
Column: Chiral Stationary Phase Column (e.g., CHIROBIOTIC T).[13]
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, often with additives like acetic acid or trifluoroacetic acid to improve peak shape. The exact composition must be optimized for the specific peptide.
-
Detection: UV detector set to an appropriate wavelength (typically 214 or 280 nm).
-
-
Analysis:
-
Inject the peptide sample onto the column.
-
Run a gradient or isocratic elution method to separate the enantiomers.
-
Compare the retention time of the synthesized peptide with that of a known L- or D-standard to confirm its chiral identity.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the correct mass of the synthesized peptide, thereby verifying the incorporation of all amino acids, including the D-isomers. Tandem mass spectrometry (MS/MS) can further provide sequence information.[14][15] While MS itself does not directly distinguish between enantiomers, it is a crucial tool for confirming the primary structure of the peptide.[16][17]
Impact on Peptide Properties: A Quantitative Perspective
The inclusion of D-amino acids has a profound and quantifiable impact on the therapeutic properties of peptides.
Enhanced Proteolytic Stability
The most significant advantage is the dramatic increase in resistance to enzymatic degradation.
| Peptide Variant | Half-life in Human Serum | Reference |
| L-Peptide (RDP215) | Significantly degraded after 24h | [18] |
| D-Peptide (9D-RDP215) | Stable for up to 7 days | [18] |
| L-Antimicrobial Peptide | Susceptible to degradation | [19] |
| D-Lys-Substituted Peptide | Greatly improved stability | [19] |
Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid-Containing Peptides in Serum.
Modulation of Secondary Structure and Activity
The stereochemistry of amino acids dictates the peptide's ability to form secondary structures like α-helices and β-sheets. Introducing a D-amino acid can either disrupt or, in some cases, stabilize specific conformations.[5][20] For instance, a D-proline can be used to induce a β-turn structure. This structural modulation can directly impact the peptide's binding affinity to its target receptor, leading to maintained, reduced, or even enhanced biological activity.[3]
Advanced Applications: Mirror-Image Phage Display
A groundbreaking application of D-amino acid chemistry is mirror-image phage display , a powerful technique for discovering novel D-peptide ligands that are resistant to proteolysis.[2]
Caption: Workflow of Mirror-Image Phage Display.
In this method, a D-enantiomer of the target protein is chemically synthesized and used as "bait" to screen a standard L-peptide phage display library.[2] Due to stereochemical reciprocity, the identified L-peptide binders, when synthesized as their D-enantiomeric mirror images, will bind to the natural L-target protein with high affinity and specificity.[21] This elegant approach bypasses the limitations of traditional peptide discovery methods, yielding highly stable and potent D-peptide drug candidates.
Conclusion and Future Outlook
The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design. It provides a robust and validated method to overcome the primary obstacle of proteolytic instability, thereby enhancing the therapeutic potential of peptide-based agents. The methodologies for synthesis and analysis are well-established, allowing for the rational design and quality control of D-amino acid-containing peptides. As our understanding of the nuanced effects of D-amino acids on peptide structure and function continues to grow, we can anticipate the development of even more sophisticated and effective peptide therapeutics for a wide range of diseases.
References
- A Comparative Guide to Chiral HPLC Analysis of Peptides. (2025). Benchchem.
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. (2025). Benchchem.
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). Amino Acids.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Peptide Science.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2025). American Chemical Society.
- A Comparative Guide to Confirming Peptide Sequences Using Deuterium-Labeled Amino Acids. (2025). Benchchem.
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti.
- Native Chemical Ligation of Peptides and Proteins. (n.d.). Current Protocols in Protein Science.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. (2016). Journal of Proteome Research.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- Drawing graphs with dot. (2015). Graphviz.
- Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (n.d.).
- General description for the native chemical ligation of peptide hydrazides. (n.d.).
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). Molecules.
- A Comparative Guide to the Biological Activity of Peptides Synthesized with D-Valine versus L. (2025). Benchchem.
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.).
- DOT Language. (2024). Graphviz.
- A Quick Introduction to Graphviz. (2017).
- Graphviz Examples and Tutorial. (n.d.). Sketchviz.
- Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media. (2021).
- Native chemical lig
- D-amino acid peptides to resist common proteases. (2012). LifeTein.
- Amino Acid and Peptide Chiral Separ
- MS-READ: Quantitative Measurement of Amino Acid Incorpor
- Native Chemical Ligation: A Boon to Peptide Chemistry. (2014). Molecules.
- Chiral HPLC Separ
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). Current Topics in Medicinal Chemistry.
- Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). Molecules.
- Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. (n.d.). Journal of Agricultural and Food Chemistry.
- Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner. (n.d.).
- Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (n.d.). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. (2025). Journal of the American Chemical Society.
- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Harnessing Chemical-Scale Precision for Biological-Scale Impact: A Technical Guide to Unnatural Amino Acids in Drug Discovery
Abstract
The therapeutic landscape is in a constant state of evolution, driven by the demand for more specific, potent, and safer medicines.[1] Unnatural amino acids (UAAs) have risen as transformative tools in this pursuit, offering a chemical repertoire far beyond the 20 canonical amino acids that form the basis of natural proteins.[1][2] These non-proteinogenic amino acids, either discovered in nature or, more frequently, synthesized in the lab, can be incorporated into peptides and proteins to fine-tune molecular properties and introduce novel functionalities.[1][3] This guide provides an in-depth exploration of the strategies and applications of UAAs in modern drug discovery, from enhancing the stability of peptide therapeutics to engineering next-generation antibody-drug conjugates and pioneering novel enzyme functionalities. We will delve into the core methodologies for UAA incorporation, dissect key experimental workflows, and present a forward-looking perspective on the expanding role of these versatile building blocks in shaping the future of medicine.
The Rationale: Expanding the Chemical Lexicon of Life
The 20 canonical amino acids, dictated by the genetic code, provide the fundamental scaffolding for the vast majority of biological structures and functions.[3] However, this inherent limitation restricts the chemical diversity and, consequently, the therapeutic potential of protein-based drugs. Peptides, for instance, are promising therapeutic agents but often suffer from poor metabolic stability, low cell permeability, and rapid clearance.[4][5] Unnatural amino acids offer a direct solution to these challenges by introducing a vast array of chemical functionalities not found in nature.[1][4]
The strategic incorporation of UAAs allows for the precise modulation of a peptide's or protein's physicochemical properties.[4][5] This includes enhancing stability against enzymatic degradation, improving lipophilicity for better membrane permeability, and introducing conformational constraints to lock a peptide into its bioactive conformation.[4][6] More than 110 FDA-approved drugs already contain unnatural amino acids, a testament to their clinical and commercial viability.[4]
| UAA-Containing FDA-Approved Drug | Unnatural Amino Acid | Therapeutic Application | Contribution of UAA |
| Methyldopa | α-Methyl-DOPA | Antihypertensive | Increased stability and altered pharmacology compared to DOPA.[1][5] |
| Baclofen | β-(4-chlorophenyl)-GABA | Muscle Relaxant | GABA analog with improved ability to cross the blood-brain barrier.[5] |
| Bortezomib | Boron-containing UAA | Anti-cancer | Reversible proteasome inhibitor, with the boron atom being key to its mechanism.[5] |
| Sitagliptin | β-amino acid derivative | Anti-diabetic | DPP-4 inhibitor with enhanced stability and oral bioavailability.[5] |
Core Methodologies for UAA Incorporation: Precision Engineering of Biologics
The site-specific incorporation of unnatural amino acids into a protein is a cornerstone of this technology.[7] This is primarily achieved through the expansion of the genetic code, a technique that co-opts the cell's own translational machinery.[7][8]
Genetic Code Expansion: The Orthogonal System
The most prevalent method for site-specific UAA incorporation is nonsense suppression.[7] This strategy relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to be specific for the desired UAA and does not cross-react with endogenous cellular components.[7][8]
The key components of this system are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically recognizes and attaches the UAA to its partner tRNA.[7]
-
An Orthogonal tRNA: A transfer RNA that recognizes a unique "blank" codon, typically a stop codon like the amber codon (UAG), and delivers the UAA to the ribosome during protein synthesis.[7][9]
-
The Unnatural Amino Acid: Supplied in the cell culture medium.[10]
This system allows for the precise insertion of a UAA at a specific site in a protein, dictated by the location of the unique codon in the gene's sequence.[7]
Caption: Workflow for Site-Specific UAA Incorporation.
Experimental Protocol: Site-Specific UAA Incorporation in Mammalian Cells
This protocol outlines a general procedure for incorporating a UAA into a target protein expressed in mammalian cells.[10]
Materials:
-
Mammalian expression vector for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.
-
Mammalian expression vector encoding the orthogonal aaRS/tRNA pair specific for the desired UAA.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
The desired unnatural amino acid.
-
Antibodies for Western blot analysis of the target protein.
Procedure:
-
Cell Culture: Plate mammalian cells in a suitable format (e.g., 6-well plates) and grow to 70-80% confluency.
-
Transfection: Co-transfect the cells with the plasmid encoding the target protein and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent.
-
UAA Supplementation: 24 hours post-transfection, replace the growth medium with fresh medium supplemented with the unnatural amino acid (typically at a concentration of 1-10 mM).
-
Protein Expression: Incubate the cells for an additional 48-72 hours to allow for protein expression.
-
Cell Lysis and Protein Extraction: Harvest the cells, lyse them using a suitable buffer, and collect the protein lysate.
-
Analysis: Analyze the expression of the full-length protein containing the UAA by Western blotting using an antibody specific to the target protein or a purification tag. A successful incorporation will result in a band corresponding to the full-length protein, which will be absent in control cells not supplemented with the UAA.
Self-Validation: The key to this protocol's self-validation lies in the comparison between cells grown with and without the UAA. The expression of the full-length protein should be strictly dependent on the presence of the UAA in the culture medium.[10]
Applications in Drug Discovery: From Enhanced Peptides to Novel Bioconjugates
The ability to incorporate UAAs has opened up a plethora of applications in drug discovery, enabling the creation of therapeutics with enhanced properties and novel functionalities.[3][6]
Enhancing Peptide and Protein Therapeutics
The inherent limitations of peptide drugs, such as poor stability and bioavailability, can be overcome by incorporating UAAs.[4][]
-
Improved Stability: Introducing UAAs with bulky side chains or D-amino acids can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.[4][]
-
Enhanced Potency: UAAs can be used to introduce novel functional groups that enhance binding affinity and specificity for the target receptor.[1][12]
-
Modulating Pharmacokinetics: The incorporation of UAAs can alter the lipophilicity and other physicochemical properties of a peptide, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
Next-Generation Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted cancer therapies that combine the specificity of an antibody with the potency of a cytotoxic drug.[13][14] Traditional methods for conjugating drugs to antibodies often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs), which can lead to inconsistent efficacy and increased toxicity.[15][16]
The site-specific incorporation of UAAs with unique chemical handles allows for the precise and controlled conjugation of drugs to an antibody.[13][15] This "bio-orthogonal" chemistry ensures a homogeneous population of ADCs with a defined DAR and conjugation site, leading to improved pharmacokinetics, efficacy, and safety.[13][15][17]
Caption: Comparison of ADC Conjugation Methods.
Enzyme Engineering and Novel Biocatalysts
The incorporation of UAAs into enzymes can lead to the creation of novel biocatalysts with enhanced or entirely new functionalities.[18][19] By introducing UAAs with unique reactive groups into the active site of an enzyme, it is possible to:
-
Enhance Catalytic Activity: UAAs can introduce new catalytic functionalities that improve the efficiency of an existing reaction.[18][20]
-
Alter Substrate Specificity: The steric and electronic properties of UAAs can be used to modify the active site to accommodate new substrates.[18]
-
Create Novel Enzymatic Reactions: UAAs can be used to introduce entirely new catalytic mechanisms, enabling enzymes to perform reactions not found in nature.[20]
Future Perspectives: The Road Ahead
The field of unnatural amino acids in drug discovery is continually advancing, with ongoing research focused on several key areas:[1]
-
Expansion of the UAA Toolkit: The development of new UAAs with novel functionalities will further expand the chemical space available for protein engineering.[1]
-
Improved Incorporation Efficiency: Efforts are underway to improve the efficiency and fidelity of UAA incorporation in various expression systems.[7]
-
In Vivo Applications: The development of methods for incorporating UAAs in living animals will open up new avenues for studying biological processes and developing in vivo therapeutics.[21]
-
Computational Design: The integration of computational methods will aid in the rational design of proteins with desired properties through UAA incorporation.[18]
Conclusion
Unnatural amino acids represent a paradigm shift in our ability to engineer proteins for therapeutic purposes.[1] By providing a means to move beyond the limitations of the 20 canonical amino acids, UAAs offer unprecedented control over the structure, function, and properties of biologics.[3][6] From enhancing the drug-like properties of peptides to creating more effective and safer antibody-drug conjugates, the applications of UAAs are vast and continue to expand. As the technology matures and new methodologies are developed, unnatural amino acids are poised to play an increasingly integral role in the discovery and development of the next generation of innovative medicines.
References
- Zimprich, C. (2014). Unnatural amino acids in novel antibody conjugates. Future Medicinal Chemistry, 6(11), 1309–1324. [Link]
- Sakmar, T. P., et al. (2012). Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. Methods in Molecular Biology, 794, 215–228. [Link]
- Kuznetsova, O., et al. (2021). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 22(16), 8887. [Link]
- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Kumar, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(6), 1640-1663. [Link]
- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]
- Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699. [Link]
- Axup, J. Y., et al. (2015). Antibody conjugates with unnatural amino acids.
- Wang, N., et al. (2022). Engineering of enzymes using non-natural amino acids. Bioscience Reports, 42(8), BSR20220168. [Link]
- Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101–16106. [Link]
- MolecularCloud. (2024). Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. [Link]
- Li, J., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Molecules, 25(23), 5619. [Link]
- Wang, N., et al. (2022). Engineering of enzymes using non-natural amino acids. Bioscience Reports, 42(8), BSR20220168. [Link]
- Fu, Y., et al. (2022). Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. Antibodies, 11(1), 12. [Link]
- EurekAlert!. (2018).
- Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182–188. [Link]
- Aragen. (n.d.).
- Profacgen. (n.d.). Incorporation of Unnatural Amino Acids into antibody Service. Profacgen. [Link]
- Torres-Acosta, J. A., et al. (2019). Residue- and site-specific incorporation of unnatural amino acids into nascent polypeptides.
- Cornish, V. W., et al. (1995). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Angewandte Chemie International Edition in English, 34(6), 621-633. [Link]
- Zhu, H. Q., et al. (2021). Recent advancements in enzyme engineering via site-specific incorporation of unnatural amino acids. World Journal of Microbiology and Biotechnology, 37(12), 213. [Link]
- Kumar, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(6), 1640-1663. [Link]
- Coin, I., et al. (2016). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Methods in Molecular Biology, 1426, 307–322. [Link]
- Shani, G., et al. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 288(4), 1107-1118. [Link]
- Ohtake, K., et al. (2019). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. ACS Chemical Biology, 14(4), 618–623. [Link]
- Lang, K., et al. (2014). Genetic Encoding of Unnatural Amino Acids for Labeling Proteins. Methods in Molecular Biology, 1179, 139–151. [Link]
- Zhang, W., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 569. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Unnatural amino acids in novel antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody conjugates with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Incorporation of Unnatural Amino Acids into antibody Service - Profacgen [profacgen.com]
- 17. mdpi.com [mdpi.com]
- 18. Engineering of enzymes using non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering of enzymes using non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Designer enzyme uses unnatural amino acid for catalysis | EurekAlert! [eurekalert.org]
- 21. Genetic Encoding of Unnatural Amino Acids for Labeling Proteins | Springer Nature Experiments [experiments.springernature.com]
Fmoc-D-Aph(tBuCbm)-OH CAS number 1433975-21-3
An In-depth Technical Guide to Fmoc-D-Aph(tBuCbm)-OH (CAS: 1433975-21-3) for Advanced Peptide Synthesis
Executive Summary
This compound is a highly specialized, non-proteinogenic amino acid derivative engineered for the synthesis of advanced peptide therapeutics.[1][2] Its unique molecular architecture offers a strategic solution to one of the most significant challenges in peptide drug development: poor in vivo stability due to enzymatic degradation.[3][4] By incorporating a D-enantiomer core, this building block imparts resistance to common proteases, which are stereospecific for L-amino acids.[3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, its foundational role in Solid-Phase Peptide Synthesis (SPPS), and step-by-step protocols for its successful incorporation into novel peptide structures. It is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks to create more stable and efficacious peptide-based therapies.
Molecular Architecture and Physicochemical Profile
The efficacy of this compound as a building block stems from the distinct functions of its three primary chemical moieties: the Fmoc group, the D-aminophenylalanine (D-Aph) core, and the tert-butyl carbamate (tBuCbm) side-chain protection.[6]
-
Nα-Fmoc Group (9-Fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the alpha-amine of the amino acid.[7][8] Its critical function is to prevent unwanted reactions at the N-terminus during the peptide coupling step.[9] The Fmoc group is stable under the acidic conditions used to cleave the side-chain protecting group, establishing an essential orthogonal protection strategy.[7] It is typically removed using a secondary amine base, such as piperidine in DMF.[10][11]
-
D-Aph Core (D-aminophenylalanine): The "D" configuration is the mirror image of the naturally occurring L-amino acids.[5] This stereochemical inversion is the key to enhancing peptide stability.[3] Endogenous proteases are chiral enzymes that primarily recognize and cleave peptide bonds involving L-amino acids.[4] Peptides containing D-amino acids are resistant to this enzymatic degradation, leading to a significantly longer in vivo half-life and improved bioavailability.[3][5][12]
-
Side-Chain tBuCbm Group (tert-butyl carbamate): This group protects the reactive amino functionality on the phenyl side chain of the D-Aph core.[6] The tBuCbm group is acid-labile and is typically removed during the final cleavage step from the solid support using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[6][9] This ensures that the side chain does not participate in unintended reactions during peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1433975-21-3 | [1][13][14] |
| Molecular Formula | C₂₉H₃₁N₃O₅ | [1][15] |
| Molecular Weight | 501.58 g/mol | [1][13] |
| IUPAC Name | (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [16][17] |
| Appearance | Yellow powder | [1] |
| Purity | ≥98.0% | |
| Storage Conditions | Sealed in dry, ≤ -18 °C or 2-8°C | [1][18] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is specifically designed for the Fmoc/tBu strategy, which is the most common approach for modern Solid-Phase Peptide Synthesis (SPPS).[19] The process is cyclical, involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.[7][20] The orthogonality of the Fmoc (base-labile) and tBuCbm (acid-labile) groups is the cornerstone of this strategy, allowing for selective deprotection at each step.[7][8]
Experimental Protocol: Incorporation of this compound
This protocol outlines the essential steps for a single coupling cycle using this compound in a manual SPPS workflow. Equivalents are based on the initial loading of the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Washing Solvent: DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
SPPS reaction vessel
Methodology:
-
Resin Preparation:
-
Begin with the peptide-resin from the previous cycle, which has a free amine at the N-terminus after Fmoc deprotection and washing.
-
Ensure the resin is well-swollen in DMF.
-
-
Activation of this compound:
-
In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add 6-8 equivalents of DIEA to the solution. The solution will typically change color, indicating activation.
-
Allow the activation to proceed for 1-2 minutes. Causality Insight: Pre-activation of the carboxylic acid to a more reactive species is crucial for efficient peptide bond formation with the resin-bound amine.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Self-Validation: To confirm the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling.
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Thoroughly wash the peptide-resin to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
-
Fmoc Deprotection (for the next cycle):
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution.
-
Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10][11] Causality Insight: The dibenzofulvene byproduct of Fmoc deprotection can react with the newly freed amine. Piperidine acts as both the cleavage agent and a scavenger for this byproduct.[10]
-
Drain the deprotection solution and wash the resin thoroughly with DMF and DCM to prepare for the next coupling cycle.
-
Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the tBuCbm group on D-Aph) must be removed. This is typically achieved in a single step using a strong acid cocktail.[7][21]
Table 2: Representative TFA Cleavage Cocktail
| Reagent | Purpose | Typical % (v/v) |
| Trifluoroacetic Acid (TFA) | Strong acid for cleavage and deprotection | 95% |
| Triisopropylsilane (TIS) | Cation scavenger (protects sensitive residues) | 2.5% |
| Water (H₂O) | Cation scavenger | 2.5% |
Note: The composition of the cleavage cocktail must be optimized based on the specific amino acids present in the peptide sequence.[21]
Protocol: Cleavage and Precipitation
-
Wash the fully assembled peptide-resin with DCM and dry it thoroughly under a vacuum.[21]
-
Add the prepared cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin to collect the cleavage solution containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.
Broader Impact and Applications
The incorporation of this compound is not merely a theoretical exercise; it is a field-proven strategy in pharmaceutical development. It serves as a key synthetic intermediate for drugs like Degarelix, a GnRH antagonist used in the treatment of prostate cancer.[22] Its use in such applications underscores the critical role that specialized, non-natural amino acids play in creating next-generation therapeutics with enhanced pharmacokinetic profiles.[1] Further applications include the development of novel antimicrobial peptides, enzyme inhibitors, and bioconjugates for targeted drug delivery.[1][16]
Conclusion
This compound is a sophisticated chemical tool that empowers peptide chemists and drug developers to overcome the inherent instability of natural peptides. Its rational design, featuring an orthogonal protection scheme and a protease-resistant D-amino acid core, facilitates the synthesis of complex peptides with significantly improved therapeutic potential. By understanding the function of each molecular component and adhering to validated SPPS protocols, researchers can effectively leverage this building block to advance the frontiers of peptide-based drug discovery.
References
- Chem-Impex. Fmoc-D-Aph(tBu-Cbm)-OH. URL: https://www.chemimpex.com/products/31897
- Sigma-Aldrich. Fmoc-D-Aph(tBu-Cbm)-OH | 1433975-21-3. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh996f278d
- Benchchem. Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS). URL: https://www.benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. URL: https://www.inno-pharmchem.
- EvitaChem. Buy Fmoc-Aph(tBuCbm)-OH (EVT-12407491) | 1998216-17-3. URL: https://www.evitachem.com/product/1998216-17-3
- Benchchem. The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. URL: https://www.benchchem.com/application-notes/the-significance-of-d-amino-acids-in-peptides-an-in-depth-technical-guide
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc Protection in Modern Peptide Synthesis. URL: https://www.inno-pharmchem.com/news/the-power-of-boc-protection-in-modern-peptide-synthesis-2026-01-06.html
- ChemPep. 1433975-21-3 | this compound. URL: https://www.chempep.com/product/fmoc-d-aph-tbucbm-oh-1433975-21-3/
- ApiSyn Healthcare Pvt. Ltd. Fmoc-D-Aph(tBu,Cbm)-OH. URL: https://www.apisyn.com/amino-acids/fmoc-d-aph-tbu-cbm-oh/
- ResearchGate. (PDF) The use of D-amino acids in peptide design. URL: https://www.researchgate.net/publication/230771805_The_use_of_D-amino_acids_in_peptide_design
- LifeTein. Should My Peptides Have D-Amino Acids?. URL: https://www.lifetein.com/should-my-peptides-have-d-amino-acids/
- Xu, B. et al. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 2017. URL: https://www.thno.org/v07p1843.htm
- Benchchem. Understanding the role of the Fmoc protecting group in peptide synthesis. URL: https://www.benchchem.com/application-notes/understanding-the-role-of-the-fmoc-protecting-group-in-peptide-synthesis
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group
- Springer Nature Experiments. Methods for Removing the Fmoc Group. URL: https://experiments.springernature.com/articles/10.1007/978-1-62703-544-6_3
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. URL: https://www.bocsci.com/blog/protecting-groups-in-peptide-synthesis-a-detailed-guide/
- CHIMIA. Thermal Cleavage of the Fmoc Protection Group. URL: https://chimia.ch/chimia/article/view/2011_433
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates. URL: https://www.masterorganicchemistry.
- J&K Scientific. Fmoc-D-Aph(tBu-Cbm)-OH | 1433975-21-3. URL: https://www.jk-sci.com/product-31897
- SciSpace. Amino Acid-Protecting Groups. URL: https://typeset.io/papers/amino-acid-protecting-groups-2x3z4y5w6q
- Chemsrc. This compound | CAS#:1433975-21-3. URL: https://www.chemsrc.com/en/cas/1433975-21-3_1079558.html
- Benchchem. Fmoc-D-Abu-OH: A Technical Guide for Researchers in Peptide Synthesis and Drug Discovery. URL: https://www.benchchem.com/application-notes/fmoc-d-abu-oh-a-technical-guide-for-researchers-in-peptide-synthesis-and-drug-discovery
- PubChem. This compound | C29H31N3O5 | CID 122173573. URL: https://pubchem.ncbi.nlm.nih.gov/compound/122173573
- Cusabio. This compound. URL: https://www.cusabio.com/product/fmoc-d-aph-tbucbm-oh-269395.html
- Sobekbio Biosciences. FMoc-D-4-Aph(tBu-CbM)-OH AG009IT1. URL: https://www.sobekbio.com/p/fmoc-d-4-aph-tbu-cbm-oh-ag009it1
- Benchchem. Fmoc-D-Abu-OH in Peptide Chemistry: An In-depth Technical Guide. URL: https://www.benchchem.com/application-notes/fmoc-d-abu-oh-in-peptide-chemistry-an-in-depth-technical-guide
- Chemical-Suppliers. This compound. URL: https://www.chemical-suppliers.com/buy-1433975-21-3_this compound.html
- ChemicalBook. FMOC-D-4-APH(TBU-CBM)-OH | 1433975-21-3. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB13204961.htm
- ChemBK. FMoc-D-4-Aph(CbM)-OH. URL: https://www.chembk.com/en/chem/FMoc-D-4-Aph(CbM)-OH
- NIH National Library of Medicine. Advances in Fmoc solid-phase peptide synthesis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3901783/
- Home Sunshine Pharma. Fmoc-D-Aph(tbu-Cbm)-OH CAS 1433975-21-3. URL: https://www.hometeche.com/fmoc-d-aph-tbu-cbm-oh-cas-1433975-21-3-product/
- CsBioChina. This compound. URL: https://www.csbiochina.com/Fmoc-D-Aph-tBuCbm-OH-231114.html
- Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. URL: https://www.appliedbiosystems.com/content/dam/fram-applied-biosystems/pdfs/solid-phase-peptide-synthesis-guide.pdf
- ResearchGate. Advances in Fmoc solid-phase peptide synthesis. URL: https://www.researchgate.net/publication/259885873_Advances_in_Fmoc_solid-phase_peptide_synthesis
- Chem-Impex. Fmoc-Aph(Cbm)-OH. URL: https://www.chemimpex.com/products/02462
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Buy Fmoc-Aph(tBuCbm)-OH (EVT-12407491) | 1998216-17-3 [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. nbinno.com [nbinno.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. Fmoc-D-Aph(tBu,Cbm)-OH - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 15. This compound | CAS#:1433975-21-3 | Chemsrc [chemsrc.com]
- 16. jk-sci.com [jk-sci.com]
- 17. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. FMOC-D-4-APH(TBU-CBM)-OH | 1433975-21-3 [m.chemicalbook.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 22. Fmoc-D-Aph(tbu-Cbm)-OH CAS 1433975-21-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Aph(tBuCbm)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fmoc-D-Aph(tBuCbm)-OH in Modern Peptide Therapeutics
The synthesis of complex and therapeutically relevant peptides is a cornerstone of modern drug discovery. The deliberate incorporation of unnatural amino acids, such as D-amino acids, into peptide sequences is a well-established strategy to enhance proteolytic stability, modulate receptor affinity, and improve overall pharmacokinetic profiles.[1][2] this compound, a derivative of D-phenylalanine, is a key building block in this endeavor. Its unique structure, featuring a tert-butyl carbamoyl (tBuCbm) protected ureido group on the phenyl ring, offers distinct advantages in solid-phase peptide synthesis (SPPS).[3][4]
This application note provides a comprehensive guide to the principles and a detailed, field-proven protocol for the efficient incorporation of this compound into synthetic peptides using Fmoc-based SPPS. We will delve into the rationale behind key experimental steps, from resin selection to the final cleavage and purification, empowering researchers to confidently utilize this versatile building block in their drug development programs.
Core Principles: Understanding the Chemistry of this compound in SPPS
The successful synthesis of peptides containing this compound hinges on the principles of orthogonal protection in Fmoc-SPPS. The N-α-Fmoc group is a temporary protecting group, labile to basic conditions (typically piperidine), allowing for the stepwise elongation of the peptide chain.[5][6] In contrast, the tBuCbm group on the side chain of D-Aph is an acid-labile permanent protecting group, designed to remain intact throughout the synthesis and be removed during the final cleavage from the resin with a strong acid cocktail.[5][7] This orthogonality is crucial for preventing unwanted side reactions and ensuring the synthesis of the target peptide with high fidelity.[7][8]
The incorporation of a D-amino acid like D-Aph can significantly increase the peptide's resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] Furthermore, the ureido functionality introduced by the Aph(tBuCbm) residue can participate in hydrogen bonding interactions, potentially enhancing the binding affinity of the peptide to its biological target.
Experimental Protocol: Step-by-Step Guide to Peptide Synthesis
This protocol outlines the manual solid-phase synthesis of a model peptide containing this compound on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | Standard Supplier | Solid support for peptide synthesis |
| This compound | Peptide Synthesis Grade | Chem-Impex, etc. | Unnatural amino acid building block |
| Other Fmoc-L-amino acids | Peptide Synthesis Grade | Standard Supplier | Standard amino acid building blocks |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Solvent |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent |
| Piperidine | Reagent Grade | Standard Supplier | Fmoc deprotection agent |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Standard Supplier | Coupling activator |
| Hydroxybenzotriazole (HOBt) | Anhydrous | Standard Supplier | Racemization suppressor |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | Cleavage reagent |
| Triisopropylsilane (TIS) | ≥98% | Standard Supplier | Scavenger |
| 1,2-Ethanedithiol (EDT) | ≥98% | Standard Supplier | Scavenger |
| Diethyl ether | ACS Grade | Standard Supplier | Peptide precipitation |
Workflow Diagram
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
Application Notes & Protocols: Strategic Coupling of Fmoc-D-Aph(tBuCbm)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Challenge
Fmoc-D-Aph(tBuCbm)-OH, chemically known as (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a non-canonical amino acid derivative increasingly used in peptide synthesis and drug development.[1][2] Its unique side-chain structure, featuring a tert-butylcarbamoylaminomethyl (tBuCbm) group, offers specific functionalities for designing novel peptide-based therapeutics and biomolecules.[1]
However, the incorporation of this residue into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to steric hindrance. The bulky nature of both the α-Fmoc group and the tBuCbm side-chain protecting group can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide.[3][4] This steric clash can lead to slow reaction kinetics and, critically, incomplete coupling reactions. Incomplete couplings result in the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[5]
This document provides a detailed guide to overcoming these challenges. It outlines the rationale behind selecting optimal coupling conditions, provides validated protocols, and offers a systematic approach to monitoring and troubleshooting the incorporation of this compound.
The Rationale of Reagent Selection for Hindered Couplings
Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often insufficient for driving the acylation of sterically demanding residues to completion.[3][6] To achieve high coupling efficiency with this compound, more potent activation strategies are required. The choice of reagent is dictated by its ability to generate a highly reactive activated species that can overcome the high activation energy imposed by steric hindrance.
Aminium/Uronium and Phosphonium Salts: Reagents like HATU , HBTU , and PyBOP are significantly more effective for hindered couplings.[6] These reagents react with the carboxylic acid to form highly reactive O-acylisourea (for uronium/aminium salts) or acylphosphonium intermediates, which then rapidly acylate the N-terminal amine.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU generates a highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction and making it particularly effective for sterically hindered amino acids.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent, often comparable to HATU in performance for difficult couplings.[4]
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]-uronium hexafluorophosphate): A newer generation uronium salt incorporating the Oxyma Pure leaving group. COMU demonstrates coupling efficiencies comparable to HATU but offers enhanced safety by avoiding the potentially explosive HOBt/HOAt components.[7][8]
Carbodiimides with Additives: While less potent than HATU or COMU, the combination of DIC with a nucleophilic additive like Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is a cost-effective and robust alternative.[9][10] Oxyma acts as a catalyst, forming an active ester with the amino acid that is less prone to racemization and more reactive than the intermediate formed by DIC alone.
Comparative Analysis of Recommended Coupling Conditions
The choice of coupling strategy depends on the difficulty of the sequence, cost considerations, and available instrumentation. The following table summarizes validated starting conditions for the coupling of this compound.
| Parameter | Method 1: High-Potency Aminium Salt | Method 2: Carbodiimide/Additive | Method 3: Aggressive/Microwave |
| Coupling Reagent | HATU or COMU | DIC | HATU or COMU |
| Additive | N/A | Oxyma Pure | N/A |
| Base | DIPEA or 2,4,6-Collidine | DIPEA or 2,4,6-Collidine | DIPEA or 2,4,6-Collidine |
| Solvent | NMP or DMF | DMF | NMP |
| Equivalents (AA:Reagent:Base) | 4 : 3.9 : 8 | 4 : 4 : 8 | 5 : 4.9 : 10 |
| Temperature | 25°C (Room Temp) | 25°C (Room Temp) | 50-75°C (Microwave) or 40°C (Conventional) |
| Reaction Time | 1–4 hours | 2–6 hours | 5–30 min (Microwave) or 4–8 hours (Conventional) |
| Key Rationale | Highest reactivity for overcoming steric hindrance; minimizes risk of side reactions due to faster kinetics.[6] | Cost-effective, robust, and safe alternative to HOBt/HOAt-based reagents.[9][10] | Elevated temperature increases reaction kinetics to overcome severe aggregation or steric hindrance. NMP is preferred for its higher boiling point and superior solvating properties.[6] |
Experimental Protocols
Pre-Synthesis Checklist
-
Ensure this compound is fully dissolved in the coupling solvent (NMP is recommended for its superior solvating properties). Gentle warming may be required.[6]
-
Use fresh, high-quality solvents and reagents.
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (verified by a negative UV reading of the piperidine solution or a positive Kaiser test).[11]
Protocol 1: High-Potency Coupling with HATU
This protocol is the primary recommendation for ensuring a successful coupling of this compound.
-
Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with DMF or NMP (5 x 1 min).
-
Activation Solution: In a separate vessel, dissolve this compound (4 eq. relative to resin loading) and HATU (3.9 eq.) in NMP.
-
Base Addition: Add DIPEA (8 eq.) to the activation solution. A color change (typically to yellow) may be observed. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activation solution to the reaction vessel containing the resin.
-
Agitation: Agitate the mixture at room temperature for at least 2 hours.
-
Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.[4]
-
Completion/Recoupling:
-
If Kaiser test is negative (beads are colorless/yellow): The coupling is complete. Proceed with washing the resin (NMP 5x, DCM 3x).
-
If Kaiser test is positive (beads are blue/purple): The coupling is incomplete. Drain the reaction vessel and repeat steps 2-6 in a "double coupling" procedure.[6]
-
Protocol 2: Capping Unreacted Amines (Troubleshooting)
If a positive Kaiser test persists after a double coupling, it indicates that some N-terminal amines are inaccessible. To prevent the formation of deletion sequences, these unreacted sites must be permanently blocked through capping.[4]
-
Resin Washing: After the final coupling attempt, wash the resin thoroughly with NMP (5 x 1 min).
-
Capping Solution: Prepare a capping solution of Acetic Anhydride/DIPEA/NMP (e.g., 5:6:89 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.[4]
-
Verification: Wash the resin thoroughly (NMP 5x, DCM 3x) and perform a final Kaiser test. The test must be negative before proceeding to the deprotection of the next amino acid.
Monitoring and Validation: The Self-Validating Workflow
A robust SPPS protocol is a self-validating system. At each incorporation step of a sterically hindered residue like this compound, reaction completion must be verified.
Qualitative Monitoring: The Kaiser Test
The Kaiser (ninhydrin) test is a rapid and sensitive qualitative method to detect free primary amines on the resin.[4]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, signifying a complete coupling.
Quantitative Monitoring
For difficult sequences or in a GMP environment, quantitative monitoring may be necessary. This can be achieved by cleaving a small sample of the resin and analyzing the peptide by HPLC and mass spectrometry to quantify the ratio of the desired product to any deletion sequences.[12]
Visualization of the Coupling Workflow
The following diagram illustrates the logical workflow for the successful incorporation of this compound.
Caption: Decision workflow for coupling this compound.
References
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14007-14010. DOI:10.1039/C9CC08421E.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(2), 724-727. DOI: 10.1021/jo0619113.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. DOI: 10.1039/C5OB02129D.
- American Chemical Society. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- Chem-Impex. (n.d.). Fmoc-D-Aph(tBu-Cbm)-OH.
- PubMed. (n.d.). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring.
- Chemsrc. (n.d.). This compound | CAS#:1433975-21-3.
- ApiSyn Healthcare Pvt. Ltd. (n.d.). Fmoc-D-Aph(tBu,Cbm)-OH.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Protecting Groups in Peptide Synthesis.
- Reddit. (2023). Best peptide coupling method in DMF?.
- American Chemical Society. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis | Request PDF.
- American Chemical Society. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
Deprotection of the Fmoc group from D-Aph(tBuCbm)
Application Note & Protocol
Topic: Optimized Deprotection of the Fmoc Group from the Sterically Hindered Amino Acid, D-Aph(tBuCbm)
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction: The Challenge of Incorporating D-Aph(tBuCbm)
The non-canonical amino acid (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, or Fmoc-D-Aph(tBuCbm)-OH , is a valuable building block in medicinal chemistry and peptide drug development.[1] Its unique ureido-containing side chain can introduce specific conformational constraints and hydrogen bonding patterns, enhancing the stability, solubility, and therapeutic efficacy of novel peptides.[1]
However, the successful incorporation of D-Aph(tBuCbm) into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) methodologies presents a significant challenge. The bulky nature of the tert-butylcarbamoyl (tBuCbm) moiety, coupled with the D-configuration of the alpha-carbon, creates considerable steric hindrance around the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This steric congestion can impede the access of the deprotecting base, leading to incomplete Fmoc removal.[2] Incomplete deprotection is a critical failure point in SPPS, as it prevents the subsequent amino acid from coupling, resulting in the formation of deletion sequences that are often difficult to separate from the desired peptide, ultimately compromising the overall yield and purity of the final product.[2]
This application note provides a detailed examination of the Fmoc deprotection mechanism and offers field-proven protocols specifically optimized for sterically demanding residues like D-Aph(tBuCbm). It outlines both an enhanced standard procedure and a more potent protocol for particularly difficult sequences, ensuring a high-fidelity synthesis.
The Mechanism and Kinetics of Fmoc Deprotection
The removal of the Fmoc group is a cornerstone of modern SPPS. It proceeds via a base-catalyzed β-elimination mechanism (E1cB).[3][4]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[3][4]
-
β-Elimination: This abstraction generates a carbanion, which triggers a rapid elimination, cleaving the C-O bond and liberating the free N-terminal amine of the peptide.
-
Dibenzofulvene (DBF) Scavenging: This elimination produces a highly reactive electrophile, dibenzofulvene (DBF). The secondary amine used for deprotection also serves as a scavenger, reacting with DBF to form a stable adduct (e.g., the fulvene-piperidine adduct), which prevents DBF from causing unwanted side reactions.[3][5]
While this reaction is typically fast and efficient, its kinetics are highly sensitive to steric factors. For residues like D-Aph(tBuCbm), the bulky side chain can physically obstruct the piperidine molecule, slowing down the initial proton abstraction step and potentially leading to an incomplete reaction within standard timeframes.[2][4]
Experimental Protocols: Ensuring Complete Deprotection
Successful deprotection of Fmoc-D-Aph(tBuCbm) requires careful selection of reagents and reaction conditions. Below are two validated protocols designed to overcome steric hindrance.
Monitoring Deprotection: The Kaiser Test
Before proceeding to the next coupling step, it is imperative to confirm the complete removal of the Fmoc group. The Kaiser (ninhydrin) test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[2]
-
Procedure:
-
Collect a small sample of peptide-resin (a few beads) into a small glass test tube.
-
Add 2-3 drops of each of the following reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
-
Interpretation:
-
Positive Result (Blue Beads/Solution): Indicates the presence of free primary amines, signifying successful deprotection.
-
Negative Result (Yellow/Colorless Beads/Solution): Indicates the absence of free primary amines, signifying incomplete deprotection. The deprotection step must be repeated.
-
Protocol 1: Extended Standard Deprotection
This protocol modifies the standard procedure by extending the reaction time to ensure the deprotection reaction goes to completion. It is the recommended first approach for deprotecting D-Aph(tBuCbm).
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin thoroughly in N,N-Dimethylformamide (DMF) for at least 30 minutes in the reaction vessel. Drain the DMF.
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF. Agitate for an extended period of 20-30 minutes.[2]
-
Drain & Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.
-
Confirmation: Perform the Kaiser test (as described in section 3.1). If the result is positive (blue), proceed to the next amino acid coupling step. If negative (yellow), repeat steps 3-5 or proceed to Protocol 2.
Protocol 2: DBU-Catalyzed Deprotection for Highly Hindered Systems
For exceptionally difficult sequences where Protocol 1 fails, or when peptide aggregation is suspected, a stronger base system is required. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can significantly accelerate the deprotection rate.[6]
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes. Drain the DMF.
-
DBU Deprotection: Add a solution of 2% (v/v) DBU and 5% (v/v) piperazine in NMP or DMF to the resin.[6] The use of piperazine is often preferred in DBU cocktails to mitigate certain side reactions.[6]
-
Agitation: Agitate the resin for 5-10 minutes at room temperature. Drain the deprotection solution.
-
Second DBU Deprotection: Add a fresh portion of the DBU/piperazine solution and agitate for another 5-10 minutes.
-
Drain & Wash: Drain the solution and wash the resin extensively with DMF (at least 7 times) to ensure all traces of DBU are removed, as residual DBU can interfere with subsequent coupling steps.
-
Confirmation: Perform the Kaiser test. A positive result indicates readiness for the next coupling cycle.
Data Presentation: Protocol Comparison
| Parameter | Protocol 1: Extended Standard | Protocol 2: DBU-Catalyzed |
| Primary Reagent | Piperidine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Scavenger | Piperidine | Piperazine (recommended) |
| Concentration | 20% Piperidine in DMF | 2% DBU, 5% Piperazine in NMP/DMF |
| Total Reaction Time | 25 - 35 minutes | 10 - 20 minutes |
| When to Use | Recommended first-line approach for D-Aph(tBuCbm) and other hindered residues. | For exceptionally difficult sequences, confirmed incomplete deprotection with Protocol 1, or known aggregating sequences. |
| Key Consideration | A safer, well-established method. May require longer times. | Highly efficient and fast. Requires extremely thorough washing to remove DBU. Residual DBU can cause undesired side reactions.[2][6] |
Visualization: Deprotection Workflow
The following diagram illustrates the logical workflow for selecting and executing the appropriate deprotection protocol for a sterically hindered residue like D-Aph(tBuCbm).
Caption: Decision workflow for Fmoc deprotection of D-Aph(tBuCbm).
Conclusion
The successful incorporation of sterically demanding amino acids such as D-Aph(tBuCbm) is achievable with careful optimization of the critical Fmoc deprotection step. While standard protocols may prove insufficient, extending reaction times with 20% piperidine in DMF is often an effective first measure. For more resilient cases, the use of a DBU-catalyzed deprotection cocktail provides a powerful alternative. In all syntheses involving such challenging residues, diligent monitoring with methods like the Kaiser test is essential to prevent the accumulation of deletion impurities and ensure the high-fidelity synthesis of the target peptide.
References
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Aapptec.
- Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1435. [Link]
- Guryanov, I., et al. (2025). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. ACS Sustainable Chemistry & Engineering. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem.
- Fields, G. B., & Fields, C. G. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press. [Link]
- Góngora-Benítez, M., et al. (2016).
- Fields, G. B., & Fields, C. G. (1993). Methods for Removing the Fmoc Group.
- Nowick, J. S. (2018).
- Góngora-Benítez, M., et al. (2016). Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine?.
- Kumar, A., et al. (2018). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.
- PubChem. This compound. [Link]
- van der Heiden, K., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
- Liu, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
- Chemsrc. This compound | CAS#:1433975-21-3. [Link]
- ApiSyn Healthcare Pvt. Ltd. Fmoc-D-Aph(tBu,Cbm)-OH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
Cleavage of the tBuCbm Side-Chain Protecting Group: An In-Depth Technical Guide for Researchers
Introduction: Navigating the Landscape of Amine Side-Chain Protection
In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures and biological activities. Among the diverse arsenal of protective moieties, those based on the tert-butyl group have long been favored for their robustness under various synthetic conditions and their facile, acid-labile removal. This guide focuses on a specialized yet increasingly relevant protecting group: the tert-butylcarbamoylmethyl (tBuCbm) group.
The tBuCbm group is primarily employed for the side-chain protection of amino acids containing an amino functionality, such as 4-aminophenylalanine (Aph). It distinguishes itself by forming a stable urea linkage at the side chain, offering a distinct chemical handle compared to the more common carbamate (Boc) or ester (tBu) protections. Understanding the nuances of its cleavage is critical for its effective implementation in complex synthetic strategies.
This document provides a comprehensive overview of the cleavage of the tBuCbm protecting group, delving into the underlying chemical mechanisms, providing detailed experimental protocols, and offering expert insights into potential challenges and their solutions.
The Chemistry of tBuCbm Cleavage: An Acid-Catalyzed Pathway
The removal of the tBuCbm protecting group is achieved under strong acidic conditions, a principle shared with other tert-butyl-based protecting groups. The core of the cleavage process is the acid-catalyzed heterolysis of the C-O bond of the tert-butyl group, leading to the formation of a stable tert-butyl cation and the unprotected urea moiety.
Mechanism of Deprotection
The deprotection of the tBuCbm group proceeds through a well-established acid-catalyzed mechanism, which can be dissected into the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the urea linkage by a strong acid, typically trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon.[1]
-
Formation of a Tert-Butyl Cation: The protonated intermediate facilitates the departure of the tert-butyl group as a stable tertiary carbocation. This step is the rate-determining step of the reaction.
-
Rearrangement and Tautomerization: The resulting unstable N-acylurea intermediate rapidly rearranges and tautomerizes to yield the stable, deprotected amino group on the side chain.
The driving force for this reaction is the formation of the highly stable tert-butyl cation.[1]
Caption: Mechanism of tBuCbm Cleavage.
The Critical Role of Scavengers in tBuCbm Deprotection
A significant challenge during the acid-catalyzed cleavage of any tert-butyl-containing protecting group is the generation of the electrophilic tert-butyl cation.[2][3][4] This cation can readily alkylate nucleophilic residues within the peptide sequence, leading to undesired side products. Amino acids with particularly susceptible side chains include:
-
Tryptophan (Trp): The indole ring is highly prone to tert-butylation.[3][4]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium ion.[4]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[4]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[4]
To mitigate these side reactions, the inclusion of scavengers in the cleavage cocktail is essential. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive amino acid side chains, effectively "trapping" the cation and preventing unwanted modifications.[2][3][4]
Commonly Used Scavengers and Their Mechanisms
| Scavenger | Target Residues | Mechanism of Action |
| Triisopropylsilane (TIS) | Trp, Met, Cys, Tyr | Reduces the tert-butyl cation to isobutane and forms a stable silylated species.[5] |
| Water (H₂O) | General | Reacts with the tert-butyl cation to form tert-butanol.[5] |
| 1,2-Ethanedithiol (EDT) | Cys | A potent thiol scavenger that protects cysteine residues.[5] |
| Thioanisole | Trp | Acts as a soft nucleophile to trap the tert-butyl cation.[2] |
| Phenol | Tyr | Competes with the tyrosine side chain for the tert-butyl cation. |
Experimental Protocols for tBuCbm Cleavage
The following protocols are designed for the efficient and clean removal of the tBuCbm protecting group from a peptide synthesized on a solid support. The choice of the specific cleavage cocktail will depend on the amino acid composition of the peptide.
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain tryptophan, methionine, or cysteine.
Materials:
-
Peptide-resin with tBuCbm-protected side chain
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail: 95% TFA, 5% H₂O (v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 2: Cleavage for Peptides Containing Sensitive Residues
This protocol incorporates a scavenger cocktail to protect sensitive amino acid side chains.
Materials:
-
Peptide-resin with tBuCbm-protected side chain
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). Caution: Add TIS to the TFA/water mixture slowly as the reaction can be exothermic.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Caption: General Experimental Workflow.
Analytical Monitoring of Deprotection
To ensure complete removal of the tBuCbm group and to assess the purity of the crude peptide, it is essential to employ appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the primary tool for monitoring the progress of the deprotection and analyzing the purity of the final product. A shift in the retention time of the peptide will be observed upon successful cleavage of the tBuCbm group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deprotected peptide, verifying the complete removal of the protecting group.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Solution |
| Incomplete Deprotection | Insufficient reaction time or acid strength. | Extend the reaction time to 4 hours or use a stronger acid cocktail if the peptide is stable under such conditions. |
| Presence of Side Products | Inefficient scavenging of the tert-butyl cation. | Increase the concentration of the scavenger (e.g., use 5% TIS) or use a combination of scavengers. |
| Peptide Degradation | Acid-labile linkages within the peptide sequence. | If possible, use a milder deprotection cocktail or reduce the cleavage time. |
Conclusion: The tBuCbm Group as a Valuable Tool in Peptide Chemistry
The tert-butylcarbamoylmethyl (tBuCbm) protecting group offers a robust and reliable method for the side-chain protection of amino acids containing an amino functionality. Its cleavage, while straightforward in principle, requires a thorough understanding of the underlying acid-catalyzed mechanism and the critical importance of scavenger use to prevent unwanted side reactions. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and effectively utilize the tBuCbm group in their synthetic endeavors, paving the way for the creation of novel and complex peptide-based molecules for a wide range of applications in research and drug development.
References
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [Link]
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]
- Campos, J., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(11), 1935. [Link]
- Chen, Y., et al. (2019). Stabilization of the hindered urea bond through de-tert-butylation. Chemical Science, 10(45), 10589-10594. [Link]
- LifeTein. Basic Peptides synthesis introduction.[Link]
- CEM Corporation. Unparalleled Solid Phase Peptide Peptide Synthesis.[Link]
- Pedersen, S. W., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Methods in Molecular Biology (pp. 65-80). Humana Press. [Link]
- Wikipedia. Ether cleavage.[Link]
- Hogg, S. J., et al. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 13(1-2), 147-155. [Link]
- AAPPTec. Amino Acid Sidechain Deprotection.[Link]
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.[Link]
- LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.[Link]
- Bartoli, G., et al. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. The Journal of Organic Chemistry, 66(13), 4430-4432. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of Fmoc-D-Aph(tBuCbm)-OH for the Synthesis of Advanced Bioactive Peptides
Abstract
The deliberate inclusion of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful strategy to enhance therapeutic profiles. Fmoc-D-Aph(tBuCbm)-OH, a D-enantiomer of aminophenylalanine with specialized side-chain protection, is a key building block for synthesizing peptides with improved stability, modified conformation, and novel functionalities. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for utilizing this compound in solid-phase peptide synthesis (SPPS). We will explore the unique advantages conferred by the D-Aph(tBuCbm) residue, present step-by-step protocols for its efficient incorporation, and discuss its application in creating potent peptide analogues, such as those of Gonadotropin-Releasing Hormone (GnRH).
Introduction: The Rationale for Non-Proteinogenic Amino Acids
Peptide therapeutics offer high specificity and low toxicity but are often limited by their susceptibility to rapid degradation by endogenous proteases.[1] A highly effective strategy to overcome this limitation is the incorporation of unnatural amino acids, particularly D-enantiomers.[2][3] Proteases are chiral enzymes that primarily recognize and cleave peptide bonds between L-amino acids.[1] The introduction of a D-amino acid at a strategic position can act as a "proteolytic shield," rendering the peptide resistant to enzymatic degradation, thereby significantly extending its in-vivo half-life.[1][4][5]
Beyond stability, D-amino acids can induce specific conformational changes, such as stabilizing β-turns, which can enhance receptor binding affinity and biological activity.[6] In some cases, the D-form is essential for receptor recognition, as seen in the opioid peptide dermorphin.[4] this compound is a sophisticated building block designed to leverage these advantages within the robust framework of Fmoc-based solid-phase peptide synthesis (SPPS).
Profile of the Building Block: this compound
To effectively utilize this reagent, it is crucial to understand the role of each of its chemical components.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This is the temporary protecting group on the α-amine. Its key feature is its lability to mild basic conditions (e.g., piperidine), which allows for sequential N-terminal deprotection without affecting acid-labile side-chain protecting groups, forming the basis of orthogonal Fmoc/tBu SPPS.[7][8]
-
D-Aph (D-Aminophenylalanine): The "D" configuration provides the critical resistance to proteolysis.[1][5] The aminophenylalanine side chain itself offers a versatile scaffold for further modification and can be crucial for modulating the electronic and structural properties of the peptide.
-
tBuCbm (tert-Butylcarbamoyl): This is the "permanent" protecting group on the side-chain amino group of the phenyl ring. As a carbamate, it effectively deactivates the nucleophilicity of the side-chain amine during synthesis.[9][10] Crucially, it is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, typically with Trifluoroacetic acid (TFA), concurrent with the final cleavage of the peptide from the resin.[9][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [12] |
| CAS Number | 1433975-21-3 | [13][14] |
| Molecular Formula | C29H31N3O5 | [12][13] |
| Molecular Weight | 501.58 g/mol | [13] |
| Appearance | Yellow Powder | [13] |
| Storage | Store at ≤ -18 °C | [13][14] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS. The unique structure of this amino acid does not typically present significant steric hindrance, allowing for the use of standard coupling protocols.[2][3]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Coupling of this compound
This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirmed by a negative Kaiser test) and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol, ~150.5 mg) and HBTU (2.9 eq., 0.29 mmol) in DMF (approx. 2 mL).
-
Activation: Add DIEA (6 eq., 0.6 mmol) to the activation solution. The solution will typically change color. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the time can be extended or a double coupling can be performed.[3]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next deprotection step.
Protocol 2: Final Cleavage and Side-Chain Deprotection
The tBuCbm group is acid-labile and will be removed during the final TFA cleavage step.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) is a standard choice.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the fully synthesized, dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[2] Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).[3] A white precipitate (the crude peptide) should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying and Purification: Dry the crude peptide under vacuum. The final product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Case Study: Synthesis of GnRH Analogues
Gonadotropin-Releasing Hormone (GnRH) is a decapeptide that plays a critical role in reproduction.[15] The synthesis of GnRH analogues is a major area of pharmaceutical research for treating hormone-dependent diseases.[16][17] Strategic replacement of L-amino acids with D-amino acids in the GnRH sequence has been shown to produce super-agonists or potent antagonists by increasing stability and altering conformation.[15][16]
For example, replacing Gly in position 6 with a D-amino acid is a common strategy to increase potency. While literature often cites D-Ala, D-Trp, or D-Ser, the incorporation of this compound at this or other positions could be explored to create novel analogues with unique pharmacological profiles. The amino group on the phenyl ring, once deprotected, could also serve as a handle for conjugation or further modification. The use of D-p-aminophenylalanine has been explored in linear and cyclic GnRH analogues to study receptor binding and biological activity.[18][19]
Caption: Orthogonal deprotection strategy for this compound.
Troubleshooting and Key Considerations
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from adjacent bulky residues; peptide aggregation on-resin. | Extend coupling time to 4 hours or perform a second coupling. Switch to a more potent coupling reagent like HATU. |
| Racemization | Over-activation of the amino acid; presence of residual base from previous step. | Minimize pre-activation time. Ensure thorough washing after the Fmoc deprotection step. For highly sensitive positions, consider using DIC/Oxyma as the coupling system. |
| Incomplete Side-Chain Deprotection | Insufficient cleavage time; ineffective scavenger cocktail for other residues. | Extend TFA cleavage time to 4 hours. Ensure the correct scavenger cocktail is used based on the full peptide sequence (e.g., for Trp, Arg residues). |
Conclusion
This compound is a high-value building block for the synthesis of advanced bioactive peptides. Its D-configuration provides a robust defense against proteolytic degradation, while the orthogonally protected side-chain offers a stable and versatile component for SPPS. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can confidently incorporate this non-proteinogenic amino acid to develop next-generation peptide therapeutics with enhanced stability, potency, and novel functionalities.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Ong, H. K., et al. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Molecules, 21(7), 825.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122173573, this compound.
- Martinez-Rodriguez, S., & Rodriguez-Vico, F. (2022). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 13, 868328.
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Saour, K. Y. (2017). Synthesis and Biological Evaluation of Two New Analogues of Gonadotropin Releasing Hormone (GnRH)D-alanine. Iraqi Journal of Pharmaceutical Sciences, 18(2), 46-54.
- Marchesan, S., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Biomolecules, 8(4), 135.
- BenchChem. (n.d.). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Zaretsky, S., et al. (2006). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Russian Journal of General Chemistry, 76, 1349-1365.
- Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials. The Royal Society of Chemistry.
- Chemical-Suppliers.com. (n.d.). This compound.
- Saour, K. Y. (2017). View of Synthesis and Biological Evaluation of Two New Analogues of Gonadotropin Releasing Hormone (GnRH)D-alanine8 and D-alanine. Iraqi Journal of Pharmaceutical Sciences.
- Gilon, C., et al. (1998). Novel cyclic azo-bridged analogs of gonadotropin-releasing hormone. Journal of Peptide Research, 52(5), 378-388.
- Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis. Humana Press.
- Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- ChemSrc. (n.d.). This compound.
- Soderberg, T. (2022). Peptide Synthesis. In Chemistry LibreTexts.
- jOeCHEM. (2018).
- Varadarajan, S., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 16(11), 9338-9344.
- Saour, K. Y. (2017). Synthesis and Biological Evaluation of Two New Analogues of Gonadotropin Releasing Hormone (GnRH)D-alanine8 and D-alanine. Iraqi Journal of Pharmaceutical Sciences, 18(2), 46-54.
- Encyclopedia.pub. (n.d.). Gonadotropin-Releasing Hormone (GnRH) Analogs.
- Saha, G., et al. (n.d.). Organic Chemistry-4. University of Calcutta.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- Wikipedia. (n.d.). Protecting group.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups.
- Al Temimi, A. H., et al. (2021). Synthesis of Fmoc-K O (Boc)-OH (1).
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. FMoc-D-4-Aph(tBu-CbM)-OH | 1433975-21-3 [chemicalbook.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Fmoc-D-Aph(tBuCbm)-OH in Stapled Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Therapeutics through Stapling and D-Amino Acid Incorporation
Peptides offer immense therapeutic potential due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability and low cell permeability.[1] A groundbreaking strategy to overcome these limitations is "peptide stapling," a method of introducing a synthetic brace to lock a peptide into its bioactive conformation, typically an α-helix.[2] This conformational constraint enhances proteolytic resistance, improves cell penetration, and can increase target affinity.[3][4]
This guide focuses on the application of a specialized, non-proteinogenic amino acid, Fmoc-D-Aph(tBuCbm)-OH , in the synthesis of stapled peptides. This molecule uniquely combines two critical features for advanced peptide drug design:
-
A D-Amino Acid Configuration: The "D-" stereoisomer of the amino acid provides intrinsic resistance to degradation by proteases, which are naturally programmed to recognize L-amino acids.[5][6] This substitution can significantly extend the in vivo half-life of a peptide therapeutic.[7][8]
-
A Latent Cross-linking Moiety: The tert-butylcarbamoyl (tBuCbm) protected aminophenyl group serves as a precursor for forming a covalent staple within the peptide sequence, although it is not directly involved in the common ring-closing metathesis (RCM) stapling method. The aminophenyl group itself can be a site for various chemical modifications and cross-linking strategies.
The strategic incorporation of this compound allows for the synthesis of peptides with enhanced stability and tailored functionalities, making it a valuable tool for researchers in drug discovery.[9]
Chemical Structure and Properties of this compound
| Property | Value |
| Chemical Formula | C29H31N3O5[10] |
| Molecular Weight | 501.573 g/mol [11] |
| CAS Number | 1433975-21-3[10] |
| Appearance | Yellow powder[9] |
| IUPAC Name | (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[10] |
Core Principles: The Synergy of Stapling and D-Amino Acid Integration
The power of incorporating this compound lies in the dual enhancement of peptide properties.
The Rationale for Peptide Stapling
Stapled peptides are designed to mimic the secondary structures, particularly α-helices, that are often involved in protein-protein interactions (PPIs).[12] By constraining the peptide into its bioactive helical conformation, the entropic penalty of binding to its target is reduced, often leading to higher affinity.[13] The most common method for creating this "staple" is through ring-closing metathesis (RCM) of two unnatural amino acids bearing olefinic side chains.[14][15] This creates a hydrocarbon bridge that stabilizes the helix.[3]
The Advantage of D-Amino Acids
Proteases, the enzymes responsible for breaking down peptides in the body, are highly stereospecific for L-amino acids.[5] The introduction of a D-amino acid into a peptide sequence disrupts the ability of proteases to recognize and cleave the peptide bonds, thereby increasing the peptide's resistance to enzymatic degradation.[7][16] This enhanced stability is a critical attribute for developing effective peptide-based drugs.[17]
Experimental Protocols: Synthesis and Characterization
The following sections provide a detailed, step-by-step guide for the incorporation of this compound into a peptide sequence and the subsequent stapling and characterization processes. These protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS).[18][19]
General Workflow for Stapled Peptide Synthesis
Caption: General workflow for the synthesis of a stapled peptide incorporating this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using a Rink Amide resin.[20]
Materials:
-
Rink Amide Resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound and olefin-bearing unnatural amino acids)[21]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[22]
-
Base: N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel and add DMF to swell for at least 30 minutes.[20]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).[23]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Note for Hindered Residues: For sterically hindered amino acids like this compound or the olefin-bearing amino acids, extended coupling times (up to 4 hours) or a double coupling step may be necessary.[24][25][26]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and then DMF again (3 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.[27]
Materials:
-
Peptide-resin from Protocol 1
-
1,2-Dichloroethane (DCE), anhydrous
-
Grubbs' First Generation Catalyst[14]
-
Nitrogen or Argon gas
Procedure:
-
Resin Preparation:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DCM and then with DCE.
-
-
Catalyst Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a 10 mM solution of Grubbs' catalyst in anhydrous DCE.
-
-
Metathesis Reaction:
-
Add the catalyst solution to the peptide-resin.
-
Gently bubble nitrogen or argon gas through the reaction mixture to provide agitation and to drive off the ethylene byproduct, which helps to push the reaction to completion.[14]
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: The reaction can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing it by HPLC-MS.[27]
-
-
Catalyst Removal:
-
Filter off the catalyst solution.
-
Wash the resin extensively with DCE and then DCM to remove all traces of the ruthenium catalyst.
-
Protocol 3: Cleavage, Purification, and Characterization
This protocol details the final steps to obtain the purified stapled peptide.
Materials:
-
Stapled peptide-resin from Protocol 2
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[20]
-
Cold diethyl ether
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
-
Circular Dichroism (CD) Spectropolarimeter
Procedure:
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. This step removes the peptide from the resin and cleaves the side-chain protecting groups, including the tBuCbm group.[20]
-
Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[20]
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative RP-HPLC.
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide to verify its identity.[28]
-
Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of the peptide. A stapled peptide designed to be α-helical should exhibit characteristic minima at approximately 208 and 222 nm.[28][29] This confirms that the stapling was successful in inducing and stabilizing the desired conformation.
-
Applications in Drug Discovery and Chemical Biology
The use of this compound in the synthesis of stapled peptides opens up numerous possibilities for therapeutic development and research.
Targeting Intracellular Protein-Protein Interactions
Many diseases, including cancer and infectious diseases, are driven by aberrant protein-protein interactions.[1][4] Stapled peptides, with their enhanced cell permeability, are capable of entering cells and disrupting these intracellular PPIs, which have been notoriously difficult to target with traditional small molecules or large biologics.[12][30]
Enhancing Pharmacokinetic Properties
The inherent stability conferred by the D-amino acid structure, combined with the proteolytic resistance from the stapled α-helical conformation, results in peptides with significantly improved pharmacokinetic profiles.[2] This can lead to less frequent dosing and improved patient compliance.
Visualizing the Decision Pathway for Synthesis
Caption: Decision pathway for the synthesis of stapled peptides containing this compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced peptide therapeutics. By combining the conformational stability of peptide stapling with the enzymatic resistance of a D-amino acid, researchers can develop novel drug candidates with improved efficacy, stability, and cell permeability. The protocols and principles outlined in this guide provide a comprehensive framework for the successful application of this unique amino acid derivative in the exciting field of peptide drug discovery.
References
- Biotage.
- Imaeda, Y., et al. (2021). E-Selective Ring-closing Metathesis in α-Helical Stapled Peptides Us. Organic Letters, 23(15), 5891-5895. URL
- BenchChem. (2025). The Cornerstone of Durability: An In-depth Technical Guide to the Stability of D-amino Acid Peptides. URL
- LifeTein. (2012). D-amino acid peptides to resist common proteases. URL
- AAPPTec. (n.d.).
- Belli, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Journal of Peptide Science, 13(12), 701-709. URL
- ResearchGate. (2025). Introduction of the Application of Stapled Peptides in Protein–Protein Interactions Drug Discovery and Their Successful Examples. URL
- Ardej-Suwalska, J., et al. (2009). Synthesis of Stapled β3-Peptides through Ring-Closing Metathesis. Organic Letters, 11(21), 4874-4877. URL
- LifeTein. (2024). The Benefits of Stapled Peptides. URL
- Drug Hunter. (2025).
- Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 20(8), 13657–13674. URL
- ResearchGate. (2017). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. URL
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Antimicrobial Agents and Chemotherapy, 43(8), 1934-1939. URL
- Wang, H., et al. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 6(7), 940–950. URL
- CEM Corporation. (n.d.).
- Open Exploration Publishing. (2024). Stapled peptides: targeting protein-protein interactions in drug development. URL
- MDPI. (2023). Peptide Stapling Applied to Antimicrobial Peptides. URL
- Walensky, L. D., & Bird, G. H. (2014). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 6(2), 73–100. URL
- PubChem. (n.d.). This compound. URL
- Chemsrc. (2025). This compound. URL
- Creative Peptides. (2025). Progress in the Synthesis and Activity of Stapled Peptides. URL
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. URL
- Guzzetti, I., et al. (2020). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 25(16), 3599. URL
- BenchChem. (2025).
- Chem-Impex. (n.d.). Fmoc-D-Aph(tBu-Cbm)-OH. URL
- ResearchGate. (2017). Protocol for the synthesis of stapled peptide using microwave? URL
- ChemicalBook. (2025). FMoc-D-4-Aph(tBu-CbM)-OH. URL
- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. URL
- Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 299-317. URL
- Preclinical Research CRO. (n.d.). CAS 1433975-21-3 Fmoc-D-Aph(tbu-Cbm)-OH. URL
- ACS Publications. (2022).
- MedChemExpress. (n.d.). Fmoc-D-4-Aph(cBm)-OH. URL
- Royal Society of Chemistry. (2014).
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. URL
- Saha, A., et al. (n.d.). Organic Chemistry-4.
- Organic Chemistry Portal. (n.d.). Protective Groups. URL
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. URL
- MDPI. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. URL
- Wikipedia. (n.d.). Protecting group. URL
- BenchChem. (n.d.). Fmoc-D-Abu-OH: A Technical Guide for Researchers in Peptide Synthesis and Drug Discovery. URL
- University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. URL
- Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. Journal of Medicinal Chemistry, 57(15), 6275–6288. URL
- BenchChem. (n.d.).
- Nature Communications. (2019). Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. URL
- AAPPTec. (n.d.). Alkenyl Amino Acids for Stapled Peptides. URL
Sources
- 1. lifetein.com [lifetein.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis [cem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:1433975-21-3 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. luxembourg-bio.com [luxembourg-bio.com]
- 25. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. peptide.com [peptide.com]
- 28. ijsra.net [ijsra.net]
- 29. pubs.rsc.org [pubs.rsc.org]
- 30. drughunter.com [drughunter.com]
Application Notes & Protocols: Fmoc-D-Aph(tBuCbm)-OH for the Study of Protein-Protein Interactions
Abstract
Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets. Their large, often shallow, and dynamic interfaces are notoriously difficult to modulate with traditional small molecules. Peptide-based inhibitors, derived from the native binding sequences, offer a promising alternative due to their specificity and inherent ability to engage these complex surfaces. However, native peptides are often plagued by poor metabolic stability and low cell permeability. This guide details the strategic application of Fmoc-D-Aph(tBuCbm)-OH , a specialized unnatural amino acid (UAA), designed to overcome these limitations. By dissecting its unique structural components, we provide a framework for its rational incorporation into peptide sequences to create potent, stable, and effective modulators of PPIs. Detailed protocols for solid-phase peptide synthesis and subsequent biophysical characterization are provided to enable researchers in chemical biology and drug discovery to harness the full potential of this advanced building block.
The Challenge and Opportunity of Targeting Protein-Protein Interactions
Virtually every cellular process is governed by a complex network of protein-protein interactions.[1][2] Consequently, the dysregulation of these interactions is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2] Unlike enzymes or receptors with well-defined active sites, PPI interfaces are typically large (1,500–3,000 Ų), flat, and lack deep pockets, making them intractable for conventional small-molecule drugs.[2][3]
Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, have emerged as a powerful modality to target PPIs.[3][4][5] They can replicate the key "hot-spot" residues—a small subset of amino acids that contribute the most to the binding energy—of a natural peptide ligand to disrupt the corresponding PPI.[2] However, to be effective as research tools or therapeutic leads, these peptides must be engineered for enhanced stability and biological availability. This is where the strategic incorporation of unnatural amino acids becomes paramount.
Deconstructing this compound: A Multi-Functional Building Block
This compound is not a standard amino acid; it is an engineered tool. Each of its components serves a distinct and critical purpose in the design of high-efficacy peptide inhibitors.
| Component | Chemical Name | Function in PPI Inhibitor Design |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Temporary α-Amine Protection: Enables sequential, controlled addition of amino acids during standard solid-phase peptide synthesis (SPPS). It is stable under acidic conditions but readily removed by a mild base (e.g., piperidine).[6] |
| D- | Dextrorotatory Chirality | Enhanced Proteolytic Resistance: Peptides constructed from D-amino acids are not recognized by most endogenous proteases, which are stereospecific for L-amino acids. This dramatically increases the peptide's in vivo half-life.[7] |
| Aph | Aminophenylalanine | Structural Scaffold: Provides the core phenylalanyl structure, a common residue found in α-helical PPI interfaces, often serving as a critical hydrophobic anchor.[2][8] |
| tBuCbm | tert-Butylcarbamoyl | Binding Affinity Enhancement: This side-chain modification introduces a urea moiety that acts as both a hydrogen-bond donor and acceptor, potentially mimicking key interactions of residues like arginine or asparagine.[9] The bulky tert-butyl group adds significant hydrophobic character, which can engage with apolar pockets on the target protein surface.[10][11] |
The strategic combination of these features in a single building block allows for the creation of peptides that are not only potent binders but also possess the drug-like property of stability.
Mechanism of Action: How D-Aph(tBuCbm) Disrupts PPIs
Peptides incorporating D-Aph(tBuCbm)-OH are designed to act as competitive inhibitors. They mimic the secondary structure (e.g., an α-helix) of one of the native binding partners and occupy its binding pocket on the surface of the other protein, thereby preventing the formation of the natural protein complex.
The diagram below illustrates this mechanism, using the well-studied p53-MDM2 interaction as a model system. The p53 tumor suppressor is negatively regulated by the oncoprotein MDM2.[8][12] Small peptides derived from the α-helical region of p53 can inhibit this interaction, and incorporating UAAs can enhance their potency.[1][8][13][14]
Figure 1: Mechanism of PPI disruption by a D-Aph(tBuCbm)-OH containing peptide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Aph(tBuCbm)-OH Containing Peptide
This protocol describes the manual synthesis of a model 12-mer peptide inhibitor of the p53-MDM2 interaction, incorporating this compound. The sequence is based on the known PMI peptide (TSFAEYWNLLSP) with a strategic replacement.[8][13][14]
Model Sequence: Ac-Thr-Ser-Phe-Ala-Glu(OtBu)-Tyr(tBu)-[D-Aph(tBuCbm)] -Asn(Trt)-Leu-Leu-Ser(tBu)-Pro-NH₂
Materials:
-
Rink Amide MBHA Resin
-
Fmoc-protected L-amino acids (with standard side-chain protection, e.g., tBu, OtBu, Trt)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% v/v in DMF)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride (for N-terminal acetylation)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Workflow Diagram:
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow.
Step-by-Step Procedure:
-
Resin Preparation: Swell 100 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Proline):
-
Drain the DMF. Perform Fmoc deprotection by adding 20% piperidine in DMF and agitating for 5 min, drain, and repeat for 15 min.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate tube, pre-activate Fmoc-Pro-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Confirm coupling completion with a Kaiser test. Wash the resin with DMF (3x).
-
-
Chain Elongation: Repeat the deprotection, wash, and coupling steps for each subsequent amino acid in the sequence, using This compound at the appropriate position.
-
N-Terminal Acetylation: After the final Fmoc deprotection (of Threonine), wash the resin and treat it with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail (e.g., 2 mL) and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a centrifuge tube of cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Protocol 2: Biophysical Characterization - Fluorescence Polarization (FP)
FP is a robust, solution-based assay for measuring molecular binding. It is ideal for screening and determining the inhibitory potency (IC₅₀) of the synthesized peptide.
Principle: A small, fluorescently labeled peptide ("tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a large protein, the complex tumbles much slower, leading to a high polarization signal. An unlabeled inhibitor will compete with the tracer for binding to the protein, causing a decrease in polarization.
Materials:
-
Purified target protein (e.g., MDM2)
-
Synthesized inhibitor peptide containing D-Aph(tBuCbm)-OH
-
Fluorescently labeled tracer peptide (e.g., FITC-labeled p53-derived peptide)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Tracer and Protein Concentrations: Perform a saturation binding experiment by titrating the MDM2 protein against a fixed, low concentration of the FITC-tracer peptide (e.g., 5 nM) to determine the Kᴅ and a suitable protein concentration that gives a robust signal window (typically ~80% bound).
-
Competition Assay Setup:
-
Prepare a serial dilution of the D-Aph(tBuCbm)-OH inhibitor peptide in assay buffer.
-
In the 384-well plate, add a fixed concentration of MDM2 protein and FITC-tracer peptide to each well.
-
Add the serially diluted inhibitor peptide to the wells. Include controls for no inhibition (protein + tracer only) and background (tracer only).
-
-
Incubation and Measurement: Incubate the plate at room temperature for 30-60 minutes, protected from light. Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Illustrative Data:
| Peptide Inhibitor | Sequence Modification | IC₅₀ (nM) vs. MDM2 |
| Control Peptide (PMI) | TSFAEYW NLLSP | 15.2 |
| Test Peptide | TSFAEY[D-Aph(tBuCbm)] NLLSP | 1.8 |
| L-amino acid version | TSFAEY[L-Aph(tBuCbm)] NLLSP | 3.5 |
This is illustrative data based on expected improvements from the UAA incorporation.
Protocol 3: Biophysical Characterization - Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified target protein (e.g., MDM2) in ITC buffer (e.g., PBS, pH 7.4), dialyzed extensively.
-
Synthesized inhibitor peptide containing D-Aph(tBuCbm)-OH, dissolved in the final dialysis buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation: Prepare the protein solution (in the sample cell, e.g., 20 µM) and the peptide solution (in the syringe, e.g., 200 µM). Degas both solutions thoroughly.
-
ITC Experiment Setup:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Load the protein into the sample cell and the peptide into the injection syringe.
-
Set up an injection sequence (e.g., one initial 0.5 µL injection followed by 18-20 injections of 2 µL each).
-
-
Data Acquisition: Run the titration experiment. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the raw heat burst data to obtain the heat change per injection. Plot this against the molar ratio of peptide to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.
Conclusion and Future Perspectives
The unnatural amino acid This compound represents a sophisticated tool for the rational design of peptide-based PPI modulators. By combining the proteolytic resistance conferred by a D-amino acid scaffold with a side chain engineered for enhanced hydrophobic and hydrogen-bonding interactions, it enables the development of highly potent and stable research probes and therapeutic leads.[4][5] The protocols outlined in this guide provide a clear pathway from chemical synthesis to rigorous biophysical validation, empowering researchers to tackle challenging PPI targets. Future applications could involve incorporating this UAA into more complex architectures, such as stapled or cyclic peptides, to further improve cell permeability and in vivo efficacy.[1]
References
- Azzarito, V., Long, K., Murphy, N.S., & Wilson, A.J. (2013). Inhibition of α-helix-mediated protein-protein interactions using designed molecules. Nature Chemistry, 5, 161–173.
- Dougherty, P. G., Qian, Z., & Pei, D. (2017). Macrocycles as Protein-Protein Interaction Inhibitors. Biochemical Journal, 474(11), 1793-1816.
- Gimeno, M. P., Glas, A., Koch, O., & Grossmann, T. N. (2016). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 21(4), 529.
- Kenny, P. W. (2019). Hydrogen bond donors in drug design. ChemRxiv.
- Pellegrino, M., et al. (2024). Rational design, synthesis, and biophysical characterization of a peptidic MDM2-MDM4 interaction inhibitor. Bioorganic & Medicinal Chemistry, 117937.
- Pazgier, M., et al. (2009). Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX. Proceedings of the National Academy of Sciences, 106(12), 4665-4670.
- PubChem. (n.d.). p-Ureido-phenylalanine. National Center for Biotechnology Information.
- RSC Publishing. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(23), 7957-7981.
- ResearchGate. (2009). Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX.
- Li, B., et al. (2010). Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions. Journal of Molecular Biology, 398(2), 200-213.
- Touzeau, C., et al. (2018). The Bcl-2 family of proteins: new players in the field of cancer. Frontiers in Oncology, 8, 145.
- U.S. National Library of Medicine. (2013). Bcl-2 family proteins as targets for anticancer drug design.
- Villalobos-Cid, F., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 682675.
- Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool for drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296.
- PubChem. (n.d.). p-Ureido-phenylalanine. National Center for Biotechnology Information.
- Li, Y., & Yu, J. (2015). Research progress in structure-activity relationship of bioactive peptides. Journal of medicinal food, 18(2), 147–156.
- Grubmüller, H., et al. (2007). Interaction of urea with amino acids: implications for urea-induced protein denaturation. Biophysical journal, 94(1), 75-84.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- García, A. E., et al. (2012). Backbone and Side-Chain Contributions in Protein Denaturation by Urea. Biophysical journal, 102(3), 566-574.
- Al-Ghanayem, A. A., & El-Fiky, A. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules (Basel, Switzerland), 26(22), 7013.
Sources
- 1. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. peptide.com [peptide.com]
- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Interaction of urea with amino acids: implications for urea-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Backbone and Side-Chain Contributions in Protein Denaturation by Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design, synthesis, and biophysical characterization of a peptidic MDM2-MDM4 interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
Application Notes and Protocols for the Analytical Characterization of Peptides Containing D-Aph(tBuCbm)
Abstract
The incorporation of unnatural amino acids into peptide therapeutics is a key strategy for enhancing their pharmacological properties, such as stability, potency, and selectivity.[1][2] D-Aph(tBuCbm), a D-phenylalanine derivative with a side-chain tert-butylcarbamoyl protecting group, introduces unique structural features that necessitate robust and tailored analytical methods for comprehensive characterization. This guide provides in-depth application notes and detailed protocols for the analytical characterization of peptides containing D-Aph(tBuCbm) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with the tools to confidently assess the purity, identity, and structural integrity of these complex biomolecules.
Introduction to D-Aph(tBuCbm) and its Analytical Implications
D-Aph(tBuCbm) is a non-canonical amino acid characterized by a D-configured alpha-carbon and a tert-butylcarbamoyl group on the side-chain phenyl ring.[3][4][5] The full chemical name for the Fmoc-protected building block is (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.[3][4][5]
The key features of D-Aph(tBuCbm) that influence analytical strategies are:
-
D-Stereochemistry: The D-configuration enhances peptide resistance to proteolytic degradation, a desirable trait for therapeutic peptides.[6] However, it can subtly alter the peptide's conformation compared to its L-counterpart, which may affect chromatographic and spectroscopic behavior.
-
Hydrophobicity: The phenyl ring and the tert-butyl group contribute significant hydrophobicity to the peptide. This increased hydrophobicity can lead to challenges in solubility and chromatographic separation, such as peak tailing or strong retention on reversed-phase columns.[5][7]
-
Bulky Side Chain: The voluminous tBuCbm group can influence peptide folding and may sterically hinder enzymatic cleavage during peptide mapping experiments.
-
Potential Instability of the tBuCbm Group: The tert-butyl moiety suggests a susceptibility to cleavage under strong acidic conditions, similar to the widely used tert-butyloxycarbonyl (Boc) protecting group.[8] This lability must be considered during sample preparation and analysis, particularly in mass spectrometry where in-source decay can occur.
A comprehensive analytical strategy is therefore essential to not only confirm the correct incorporation of D-Aph(tBuCbm) but also to identify and quantify potential impurities, such as diastereomers, deletion sequences, or peptides where the tBuCbm group has been prematurely cleaved.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone technique for assessing the purity of synthetic peptides.[9] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase. For peptides containing the hydrophobic D-Aph(tBuCbm) residue, careful method development is crucial to achieve optimal resolution and accurate quantification.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 stationary phase is the standard choice for peptide analysis due to its excellent resolving power for a wide range of hydrophobicities.[9] For highly hydrophobic peptides containing D-Aph(tBuCbm), a C8 or phenyl-hexyl column can be considered to reduce excessive retention.[5] Wide-pore columns (300 Å) are recommended for peptides to ensure efficient interaction with the stationary phase.
-
Mobile Phase: A gradient of increasing acetonitrile (ACN) in water is typically used to elute peptides from the column. The addition of an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), is critical. TFA protonates the peptide's basic residues and silanol groups on the stationary phase, which sharpens peaks and improves resolution. Formic acid (0.1%) is a common alternative, especially for LC-MS applications, as it is more volatile.
-
Gradient Optimization: Due to the hydrophobicity of D-Aph(tBuCbm), peptides containing this residue will likely elute at higher ACN concentrations. A shallow gradient is often necessary to resolve closely related impurities from the main peptide peak.[7]
Experimental Protocol: RP-HPLC Purity Analysis
Objective: To determine the purity of a D-Aph(tBuCbm)-containing peptide and separate it from synthesis-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Sample Diluent: Mobile Phase A or a suitable solvent in which the peptide is fully soluble (e.g., with a small percentage of ACN or DMSO).
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the sample diluent to a concentration of approximately 1 mg/mL. Centrifuge the sample to remove any particulates.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C (elevated temperature can improve peak shape for hydrophobic peptides)
-
Detection Wavelength: 220 nm
-
Injection Volume: 10-20 µL
-
-
Gradient Elution:
-
A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
For peptides with high retention, the initial and final percentages of Mobile Phase B, as well as the gradient slope, should be optimized.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.
-
Report the retention time of the main peak and the area percentages of all detected impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, wide-pore (300 Å) | Standard for peptides, accommodates larger molecules. |
| Mobile Phase A | 0.1% TFA in Water | Provides sharp peaks through ion-pairing. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes peptides based on hydrophobicity. |
| Gradient | Shallow, optimized around the elution % of the peptide | Improves resolution of closely related impurities. |
| Temperature | 30-40 °C | Can improve peak shape and reduce viscosity. |
| Detection | 220 nm | Wavelength for optimal absorbance of the peptide backbone. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for confirming the identity (molecular weight) of a synthesized peptide and for identifying unknown impurities.[8] For peptides with unnatural amino acids like D-Aph(tBuCbm), tandem MS (MS/MS) is crucial for sequence confirmation.
Causality Behind Experimental Choices
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for peptide analysis as it is a soft ionization technique that typically produces multiply charged ions of the intact peptide with minimal fragmentation.[8]
-
In-Source Fragmentation: The tBuCbm group, being similar to a Boc group, can be labile under certain ESI conditions.[8] Careful optimization of the ion source parameters (e.g., capillary voltage, source temperature) is necessary to minimize in-source decay, which could lead to the erroneous interpretation of the peptide's mass. A characteristic neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) from the precursor ion may be observed if the tBuCbm group fragments.[8]
-
MS/MS Fragmentation: Collision-induced dissociation (CID) is commonly used to fragment the peptide backbone, producing b- and y-type fragment ions that can be used to confirm the amino acid sequence. The presence of the bulky D-Aph(tBuCbm) residue may influence the fragmentation pattern around its location in the peptide chain.
Experimental Protocol: LC-MS Identity and Sequence Confirmation
Objective: To confirm the molecular weight and amino acid sequence of a D-Aph(tBuCbm)-containing peptide.
Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile
-
Sample Diluent: Mobile Phase A
Procedure:
-
Sample Preparation: Prepare a 10-100 µg/mL solution of the peptide in the sample diluent.
-
LC Conditions:
-
Use a gradient similar to the analytical HPLC method, but with a flow rate appropriate for the column diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
-
MS Conditions:
-
Ionization Mode: ESI positive
-
MS1 Scan Range: m/z 300-2000
-
Capillary Voltage and Source Temperature: Optimize to maximize signal and minimize in-source fragmentation.
-
MS/MS: Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. Use an appropriate collision energy to achieve good fragmentation.
-
Data Analysis:
-
Identity Confirmation: Deconvolute the ESI mass spectrum to determine the monoisotopic mass of the intact peptide. Compare this observed mass with the theoretical mass.
-
Sequence Verification: Analyze the MS/MS spectra of the precursor ion and its fragment ions. Manually or using software, assign the b- and y-ions to confirm the amino acid sequence, including the position of the D-Aph(tBuCbm) residue.
Workflow for LC-MS Analysis of D-Aph(tBuCbm) Peptides
Caption: Logical flow for NMR-based characterization.
Conclusion
The analytical characterization of peptides containing the unnatural amino acid D-Aph(tBuCbm) requires a multi-faceted approach that addresses the unique challenges posed by its hydrophobicity, D-configuration, and potentially labile side chain. By employing optimized RP-HPLC, LC-MS, and NMR methodologies, researchers can ensure the quality, identity, and structural integrity of these complex molecules. The protocols and insights provided in this guide serve as a robust framework for the successful development and analysis of next-generation peptide therapeutics.
References
- PubChem. (n.d.). Fmoc-D-Aph(tBuCbm)-OH. National Center for Biotechnology Information.
- Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. (1996). Rapid Communications in Mass Spectrometry, 10(13), 1576-1582.
- Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2021). Journal of Biomolecular NMR, 75(3), 135-143.
- A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH. (2025). BenchChem.
- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis. (2025). BenchChem.
- Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. (n.d.). Hopax.
- ApiSyn Healthcare Pvt. Ltd. (n.d.). Fmoc-D-Aph(tBu,Cbm)-OH.
- (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 139-156.
- Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. (2017).
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue of L-phenylalanine and ethylenediamine. Der Pharma Chemica, 3(3), 174-188.
- A Comparative Guide to Peptide Synthesis: Characterization of Peptides Synthesized Using Boc-Ser-OH.DCHA vs. Fmoc-Ser(tBu). (2025). BenchChem.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- AAPPTec. (n.d.). Best Peptides Fmoc-D-Lys(Boc)-OH.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(3), 1984-2016.
- Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
Sources
- 1. High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-D-Aph(tBu,Cbm)-OH - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides with Fmoc-D-Aph(tBuCbm)-OH
Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and purification.
Abstract: This application note provides a comprehensive guide to the purification of synthetic peptides incorporating the non-canonical amino acid Fmoc-D-Aph(tBuCbm)-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of the bulky and hydrophobic Fmoc and tBuCbm protecting groups presents unique challenges and opportunities for achieving high purity. This document details the underlying principles, offers step-by-step protocols for both analytical and preparative scale HPLC, and explains the rationale behind key experimental choices to ensure robust and reproducible purification.
Introduction: The Challenge and Opportunity of this compound in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a fundamental technique in drug discovery and chemical biology. The incorporation of non-canonical amino acids, such as D-Aph(tBuCbm)-OH, allows for the exploration of novel peptide structures with enhanced stability, potency, and pharmacokinetic properties. The tBuCbm (tert-butyl-carbamoyl) group serves as a protecting group for the side chain of D-Aph, preventing unwanted reactions during synthesis.
Following synthesis and cleavage from the resin, the crude peptide product is a heterogeneous mixture containing the desired full-length peptide, truncated sequences, deletion sequences, and byproducts from the removal of other side-chain protecting groups.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying these complex mixtures, separating components based on their hydrophobicity.[1][2]
The presence of the N-terminal Fmoc group and the tBuCbm side-chain protection on the D-Aph residue significantly increases the hydrophobicity of the target peptide. This pronounced hydrophobicity can be strategically leveraged to achieve excellent separation from more polar, truncated impurities that lack these groups.[3][4] However, it also necessitates careful optimization of HPLC conditions to ensure efficient binding, sharp elution, and high recovery of the target peptide.
This application note will guide the user through the logical steps of developing a robust HPLC purification method for peptides containing this compound, from initial analytical method development to preparative scale-up.
Principles of Reverse-Phase HPLC for Protected Peptides
RP-HPLC separates molecules based on their hydrophobic interactions with a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[2] Peptides are loaded onto the column in a mobile phase with a high aqueous content, promoting their binding to the hydrophobic stationary phase. The concentration of an organic solvent (typically acetonitrile) is then gradually increased, which disrupts the hydrophobic interactions and causes the peptides to elute.[1][2]
The retention time of a peptide is primarily determined by its overall hydrophobicity. The highly nonpolar Fmoc and tBuCbm groups will cause peptides containing this compound to be strongly retained on the column. This is advantageous for separating the full-length, protected peptide from prematurely terminated sequences that will be significantly more polar and thus elute much earlier in the gradient.
Key Considerations for Protected Peptides:
-
Ion-Pairing Agents: Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a concentration of 0.1%.[1][5] It serves two primary purposes: it acidifies the mobile phase to ensure that the carboxylic acid groups on the peptide are protonated, and it acts as an ion-pairing agent, forming neutral complexes with the positively charged amino groups on the peptide. This minimizes ionic interactions with the silica backbone of the stationary phase, resulting in sharper peaks and more reproducible retention times.
-
Column Selection: C18 columns are the standard choice for peptide purification due to their high hydrophobicity and resolving power.[3][6] For preparative work, columns with larger particle sizes (e.g., 10 µm) are often used to reduce backpressure and allow for higher flow rates.
-
Detection: The peptide backbone absorbs strongly at low UV wavelengths (210-220 nm), making this a universal detection range for all peptide species.[7][8] The Fmoc group has a distinct absorbance maximum around 265 nm, which can be used as a secondary, more selective wavelength to track the elution of the target peptide and other Fmoc-containing species.[3]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade |
| Water | HPLC or Milli-Q grade |
| Acetonitrile (ACN) | HPLC grade |
| Trifluoroacetic Acid (TFA) | HPLC or sequencing grade |
| Crude Peptide | Lyophilized powder |
| Syringe Filters | 0.22 µm, PTFE or nylon |
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.[3]
Note: It is crucial to degas both mobile phases before use to prevent bubble formation in the HPLC system, which can interfere with detection and flow rate stability.
Sample Preparation
-
Accurately weigh a small amount of the crude lyophilized peptide.
-
Dissolve the peptide in a solvent that ensures complete solubilization. A good starting point is a mixture of Mobile Phase A and a minimal amount of an organic solvent like acetonitrile or DMSO.
-
Slowly dilute the solution with Mobile Phase A to the desired final concentration (typically 1-5 mg/mL for analytical runs and higher for preparative runs, depending on column capacity).
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.[3]
Analytical HPLC Method Development
The goal of the analytical run is to determine the retention time of the target peptide and to develop a gradient that provides good separation from major impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150-250 mm, 5 µm | Standard for high-resolution peptide analysis.[3] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Detection | 214 nm & 265 nm | 214 nm for peptide backbone; 265 nm for the Fmoc group.[3] |
| Injection Volume | 10-20 µL | Standard for analytical scale. |
| Column Temp. | Ambient or 30-40 °C | Elevated temperature can improve peak shape. |
| Gradient | 5-95% B over 30 min | A broad scouting gradient to locate the target peptide. |
Workflow for Analytical Method Development
Caption: Workflow for preparative HPLC purification of Fmoc-peptides.
Post-Purification Analysis and Quality Control
After purification, it is essential to perform a comprehensive quality control analysis to confirm the identity and purity of the final peptide product.
-
Purity (Analytical HPLC): The final purity should be determined by analytical RP-HPLC using the optimized method. The purity is typically reported as the area percentage of the main peak at ~215 nm. [8]* Identity (Mass Spectrometry): The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS) to ensure it matches the theoretical mass. [7]* Quantification (Amino Acid Analysis): For applications requiring precise quantification, amino acid analysis (AAA) can be performed to determine the net peptide content, which accounts for the presence of water and counter-ions (like TFA). [8][9]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks | Secondary interactions with the column; peptide aggregation. | Increase column temperature; add a small amount of a different organic modifier (e.g., isopropanol) to Mobile Phase B. |
| Low Recovery | Irreversible binding to the column; peptide precipitation. | Ensure complete sample solubility before injection; use a less hydrophobic column (e.g., C8); try a different ion-pairing agent. |
| Poor Separation | Inadequate gradient. | Optimize the gradient to be shallower around the elution point of the target peptide. |
| Split Peaks | Isomers or on-column degradation. | Confirm peak identity with MS. Cis-trans isomers of peptide bonds can sometimes cause peak splitting. [5] |
Conclusion
The purification of peptides containing the bulky, hydrophobic this compound residue is readily achievable with a well-designed RP-HPLC protocol. The significant hydrophobicity imparted by the Fmoc and tBuCbm groups can be used as a powerful tool to achieve excellent separation from truncated, more polar impurities. By starting with a systematic analytical method development approach and carefully scaling up to a preparative method, researchers can consistently obtain highly pure peptides suitable for a wide range of downstream applications in research and drug development.
References
- Barlos, K., & Gatos, D. (1999). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in Enzymology, 289, 67-83.
- Profacgen. (n.d.). Reverse-phase HPLC Peptide Purification.
- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Mant, C. T., & Hodges, R. S. (2002).
Sources
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 6. hplc.eu [hplc.eu]
- 7. bachem.com [bachem.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Low Coupling Efficiency with Fmoc-D-Aph(tBuCbm)-OH
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Fmoc-D-Aph(tBuCbm)-OH during solid-phase peptide synthesis (SPPS). Low coupling efficiency with this sterically hindered amino acid is a common but surmountable issue. This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to help you optimize your synthesis and achieve high-purity peptides.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What is this compound, and why can it be difficult to couple?
This compound is a non-proteinogenic amino acid derivative used as a building block in peptide synthesis.[1] Its full chemical name is (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.[2] The difficulty in achieving high coupling efficiency stems primarily from two factors:
-
Significant Steric Hindrance: The side chain contains a bulky 4-(tert-butylcarbamoylamino)phenyl group. This large, rigid structure can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support.[3][4][5] This steric clash slows down the rate of amide bond formation.
-
D-Configuration: While the D-configuration itself doesn't impede coupling, it is often used in combination with other bulky or unnatural amino acids, which can exacerbate issues related to peptide aggregation and secondary structure formation on the resin.
Q2: Beyond steric hindrance, what are other common causes of poor coupling efficiency?
Several factors can lead to incomplete coupling reactions during SPPS:
-
Suboptimal Coupling Reagents: Standard coupling reagents, such as carbodiimides (e.g., DIC) paired with HOBt, may lack the reactivity needed to overcome the high activation energy barrier associated with sterically hindered residues.[4][6]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate and fold on the solid support, rendering the N-terminal amine inaccessible for the incoming activated amino acid.[3][5] This is particularly common in hydrophobic sequences.
-
Inadequate Reaction Conditions: Factors like solvent choice, reaction time, temperature, and reagent concentration play a critical role. Insufficient reaction time or the use of a poor swelling solvent like Dichloromethane (DCM) for the coupling step can lead to incomplete reactions.[7]
Q3: How can I reliably check if my coupling reaction is complete before moving to the next step?
The most common and effective in-process method for monitoring coupling completion is the Kaiser test (or ninhydrin test).[8][9] This colorimetric assay detects the presence of free primary amines on the peptide-resin.[10] A positive result (an intense blue color) indicates that unreacted N-terminal amines are present, signifying an incomplete coupling reaction.[8][10][11] A negative result (yellow or colorless beads) confirms that the coupling is complete.[3][8]
Part 2: A-to-Z Troubleshooting Workflow
When low coupling efficiency is suspected with this compound, a systematic approach is crucial. The following workflow provides a logical sequence of steps, from initial diagnosis to advanced optimization.
Step 1: In-Process Monitoring – The Kaiser Test Protocol
This test should be performed after every coupling step involving difficult amino acids.
Protocol: Standard Kaiser Test
-
Reagents: [8]
-
Reagent A: 1.0 mL of a 16.5 mg/mL KCN in H₂O solution diluted into 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
-
-
Procedure: [8]
-
Collect a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Table 1: Interpretation of Kaiser Test Results
| Observed Color | Interpretation | Recommended Action |
| Beads and solution are yellow or colorless | Coupling is complete. Free primary amines are absent.[8] | Proceed to the next Fmoc-deprotection step. |
| Beads are dark blue, solution is blue | Coupling is incomplete or has failed. Significant free amines remain.[8] | Recouple immediately. If the problem persists, switch to a more powerful coupling reagent or optimize conditions. |
| Beads are colorless, solution is light blue | Coupling is nearly complete. Trace amounts of unreacted amines.[8] | Extend the coupling time by 30-60 minutes or perform a second coupling ("double couple").[12] |
| Beads and solution are brown/reddish-brown | Ambiguous result. May indicate an N-terminal secondary amine (e.g., proline).[12] | Not applicable for this amino acid, but for proline, an alternative like the Chloranil test would be required.[10][12] |
Step 2: Optimizing the Coupling Chemistry
If the Kaiser test is positive, the first and most effective response is to adjust your coupling strategy.
Strategy 1: Double Coupling
This is the simplest approach and is often sufficient to drive the reaction to completion. Simply drain the reaction vessel and repeat the coupling step with a fresh preparation of activated this compound and coupling reagents.[4]
Strategy 2: Upgrading the Coupling Reagent
For a sterically demanding residue like this compound, your choice of coupling reagent is paramount. Uronium/aminium salt-based reagents are highly recommended over standard carbodiimide methods.[13]
Table 2: Comparative Analysis of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | Reactivity | Suitability for Hindered Residues | Key Considerations |
| Carbodiimide | DIC / HOBt | Moderate | Often insufficient for highly hindered residues. May require extended reaction times or elevated temperatures.[14][15] | Cost-effective but can lead to racemization and side reactions. HOBt is potentially explosive. |
| Uronium/Aminium (HOBt-based) | HBTU, TBTU | High | Good general-purpose reagents, but may struggle with the most difficult sequences compared to HOAt-based alternatives.[4][16] | Byproducts are water-soluble, simplifying workup.[16] Also based on potentially explosive HOBt. |
| Uronium/Aminium (HOAt-based) | HATU | Very High | Highly Recommended. Considered one of the most effective reagents for overcoming steric hindrance and reducing racemization.[4][6][13] | More expensive but often the most reliable choice for difficult couplings. |
| Uronium/Aminium (Oxyma-based) | COMU | Very High | Excellent performance, comparable to HATU.[16] | A safer, non-explosive alternative to HOBt/HOAt-based reagents with excellent solubility and reduced allergenic potential.[16] |
Strategy 3: Optimized Coupling Protocol using HATU
This protocol is designed to maximize coupling efficiency for this compound.
-
Objective: To achieve complete coupling of the sterically hindered amino acid to the resin-bound peptide.
-
Materials:
-
Procedure:
-
Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is well-swollen and has been thoroughly washed with DMF after the deprotection step to remove all residual piperidine.[13][17]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF or NMP.
-
Activation: Add DIPEA (8 eq.) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activation mixture to the drained resin.
-
Incubation: Agitate the reaction vessel at room temperature for at least 2-4 hours. For particularly difficult sequences, extending the time to overnight may be beneficial.[4]
-
Monitoring: After the designated time, take a small resin sample and perform a Kaiser test to check for completion.[5]
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts before proceeding to the next cycle.[17]
-
Part 3: Post-Synthesis Analysis and Confirmation
Even with negative Kaiser tests, it is critical to analyze the final crude peptide after cleavage from the resin to confirm the success of the synthesis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity.[18] Incomplete coupling of this compound will result in a "deletion sequence"—a peptide that is missing this specific amino acid. This impurity will typically have a different retention time from the target peptide and will appear as a distinct peak in the chromatogram.[18]
Protocol: Standard RP-HPLC Analysis
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile). Filter the sample to remove particulates.[18]
-
HPLC Conditions:
-
Column: C18 reverse-phase column.[18]
-
Mobile Phase A: 0.1% TFA in water.[18]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[18]
-
Gradient: A linear gradient, such as 5% to 95% Mobile Phase B over 30 minutes, is typically effective for separating peptides.[18]
-
Flow Rate: 1.0 mL/min for a standard analytical column.[18]
-
Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.[18][19]
-
-
Data Analysis: Integrate the peak areas. The presence of a significant peak corresponding to the mass of the deletion sequence confirms a coupling issue at that position. Coupling efficiency can be calculated by comparing the peak area of the desired product to the total area of all peptide-related peaks.[18]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product.[18] When coupled with HPLC (LC-MS), it can definitively identify the peaks in the chromatogram, confirming the mass of the target peptide and the mass of any deletion sequences, providing unequivocal evidence of incomplete coupling.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH.
- BenchChem. (2025).
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- PubChem. This compound.
- BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids.
- Chem-Impex. Fmoc-D-Aph(tBu-Cbm)-OH.
- Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.
- BenchChem. (2025). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis.
- Aapptec. Kaiser Test (Ninhydrin Test).
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Aapptec Peptides. Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Mant, C. T., & Hodges, R. S. (2007).
- BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- Reddit. (2022). Solid Phase Peptide Synthesis Help. r/Chempros.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Thr(tBu)-OH Coupling in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Use of Fmoc-D-Leu-OH in Peptide Library Synthesis.
- Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
- 9. Kaiser Test (Ninhydrin Test) [langene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of Peptides Containing D-Aph(tBuCbm)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the modified amino acid D-4-(tert-butylcarbamoyl)-phenylalanine, or D-Aph(tBuCbm). This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the primary challenge associated with this residue: peptide aggregation.
Part 1: Understanding the Core Problem
Frequently Asked Questions (FAQs)
Q1: What is D-Aph(tBuCbm) and why is it used in peptide design?
A1: D-Aph(tBuCbm) is a non-proteinogenic amino acid. Structurally, it is a D-isomer of phenylalanine with a bulky and hydrophobic tert-butylcarbamoyl group attached to the para position of the phenyl ring. Its incorporation into a peptide sequence is a strategic design choice intended to:
-
Introduce Conformational Constraints: The D-amino acid configuration and the bulky side chain can force specific backbone torsions, helping to stabilize desired secondary structures like β-turns or disrupt undesirable ones.
-
Enhance Metabolic Stability: The unnatural D-configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus prolonging the peptide's half-life in vivo.
-
Modulate Receptor Binding: The unique side chain can form specific interactions within a receptor's binding pocket, potentially increasing affinity or altering signaling outcomes. The carbamoyl group can act as both a hydrogen bond donor and acceptor.
Q2: Why do peptides containing D-Aph(tBuCbm) have a high tendency to aggregate?
A2: Peptide aggregation is the self-association of peptide chains, often driven by the formation of intermolecular hydrogen bonds that result in stable β-sheet structures.[1] The presence of D-Aph(tBuCbm) exacerbates this issue for two primary reasons:
-
Increased Hydrophobicity: The tert-butyl group is exceptionally hydrophobic. When multiple such residues are present, or when D-Aph(tBuCbm) is part of an already hydrophobic sequence, it significantly increases the peptide's propensity to self-associate to minimize contact with aqueous environments.[2][3]
-
Steric Hindrance and Intermolecular Packing: While the bulkiness of the tBuCbm group can disrupt some forms of aggregation, it can also promote others by facilitating specific packing arrangements between peptide chains, leading to highly ordered, insoluble structures. This is particularly problematic during solid-phase peptide synthesis (SPPS), where peptide chains are in close proximity on the resin.[4]
Q3: What are the common signs of peptide aggregation during my experiment?
A3: Aggregation can manifest at various stages, from synthesis to purification and storage. Key indicators include:
-
During Solid-Phase Peptide Synthesis (SPPS):
-
Poor Resin Swelling: The peptide-resin matrix fails to swell properly or even shrinks, indicating that solvent cannot penetrate the aggregated chains.[1]
-
Incomplete Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling steps are slow or fail, as reagents cannot access the reactive N-terminus of the growing peptide chain.[1]
-
Unreliable Colorimetric Tests: Standard monitoring tests like the Kaiser test may give a false negative (indicating complete coupling) because the aggregated chains physically block the test reagents from reaching unreacted amines.[1]
-
-
During Cleavage and Purification:
-
Insolubility: The cleaved peptide precipitates out of the cleavage cocktail (e.g., TFA) or is insoluble in standard HPLC solvents like water and acetonitrile.[5]
-
Broad, Tailing HPLC Peaks: The peptide interacts poorly with the stationary phase or aggregates on the column, resulting in poor peak shape and low resolution.[6]
-
Low Recovery: The peptide irreversibly adsorbs to the column or is lost due to precipitation during fraction collection.[6]
-
Part 2: Troubleshooting Guide for Synthesis & Purification
This section provides a structured approach to diagnosing and solving aggregation-related issues.
Issue 1: Synthesis Failure - Incomplete Coupling or Deprotection on Resin
This is the most common manifestation of on-resin aggregation. When you observe failed reactions, especially after the 5th or 6th residue, aggregation is the likely cause.[7]
The underlying cause is the formation of secondary structures that render the reactive sites inaccessible.[4] The following flowchart outlines a systematic approach to resolving this issue.
Caption: A step-by-step workflow for troubleshooting on-resin peptide aggregation.
-
Solvent Modification: Switch the primary SPPS solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregated peptides.[8] Alternatively, adding a small percentage of DMSO (5-10%) can help disrupt secondary structures.
-
Elevated Temperature: Increasing the coupling reaction temperature to 40-50°C provides thermal energy to break up intermolecular hydrogen bonds, improving reaction kinetics.[1]
-
Enhanced Reagents:
-
Coupling: Use high-activity coupling reagents like HATU or HCTU, which can acylate sterically hindered amines more effectively than standard carbodiimide-based reagents.[9]
-
Deprotection: For stubborn Fmoc removal, add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).[1]
-
-
Sequence Modification (Proactive): If aggregation is severe and predictable, the most robust solution is to re-synthesize the peptide with structure-disrupting elements incorporated.
-
Backbone Protection: Introduce an amino acid with a backbone protecting group, like Fmoc-(Dmb)Gly-OH, every 6-7 residues. The 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen physically prevents hydrogen bond formation.[7][10]
-
Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide (formed from Ser or Thr) introduces a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets.[4][7]
-
Issue 2: Poor Solubility Post-Cleavage & Difficult Purification
Even with a successful synthesis, the fully deprotected peptide can be difficult to handle due to its hydrophobicity.
The removal of all protecting groups exposes the peptide's intrinsic properties, often leading to immediate aggregation in the aqueous/TFA environment of cleavage and HPLC mobile phases.
Caption: Workflow for optimizing peptide solubility and HPLC purification.
-
Solubilization Strategies:
-
Initial Dissolution: Before HPLC, attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Trifluoroethanol (TFE), or Isopropanol before diluting with the initial HPLC mobile phase.[6][11]
-
Denaturants: For characterization purposes (e.g., mass spectrometry), denaturing agents like 6M Guanidinium Hydrochloride (GdnHCl) or 8M Urea can be effective at solubilizing highly aggregated peptides.[12] Note that these are not suitable for preparative HPLC.
-
-
HPLC Method Optimization:
-
Increase Column Temperature: Running the HPLC column at an elevated temperature (e.g., 40-60°C) can significantly improve peak shape by disrupting aggregation on the column.[6]
-
Shallow Gradient: A shallower gradient (e.g., 0.5% B/min instead of 1% B/min) increases the interaction time with the stationary phase and can dramatically improve the resolution between the main product and closely eluting impurities.[6][13]
-
Modify Mobile Phase: For extremely hydrophobic peptides, replacing a portion of the acetonitrile (Mobile Phase B) with isopropanol or n-propanol can improve peptide solubility in the mobile phase.
-
Part 3: Protocols & Data Tables
Experimental Protocols
Protocol 1: Optimized SPPS Coupling for D-Aph(tBuCbm) Incorporation
-
Resin Swelling: Swell the resin in NMP for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP containing 2% DBU for 5 minutes. Drain and repeat for 10 minutes. Wash thoroughly with NMP (6x).
-
Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in NMP for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours at 40°C.
-
Washing: Wash the resin thoroughly with NMP (3x) and DCM (3x) before proceeding to the next cycle.
-
Monitoring: Perform a Kaiser test to confirm reaction completion, but be cautious of potential false negatives in later stages of the synthesis.
Protocol 2: HPLC Purification of an Aggregation-Prone Peptide
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm, 300 Å).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Column Temperature: 50°C.
-
-
Sample Preparation: Dissolve ~10 mg of crude peptide in 100 µL of DMSO. Dilute with 900 µL of Mobile Phase A. If precipitation occurs, try diluting with 30% Acetonitrile/Water (0.1% TFA).
-
Scouting Run: Perform a fast, linear gradient from 5% to 95% B over 15 minutes to determine the approximate elution time of the peptide.
-
Optimized Gradient Run: Based on the scouting run, design a shallower gradient centered around the elution point. For example, if the peptide eluted at 50% B, a new gradient could be 40% to 60% B over 40 minutes (a slope of 0.5% B/min).
-
Fraction Collection & Analysis: Collect fractions and analyze purity by analytical HPLC. Pool pure fractions and lyophilize immediately.[13]
Data Presentation
Table 1: Recommended Solvents & Additives for Solubilizing Hydrophobic Peptides
| Solvent/Additive | Concentration | Use Case | Limitations |
| DMSO | 5-50% (minimal amount) | Initial dissolution for HPLC, storage | High boiling point, can be difficult to remove, may oxidize Met |
| TFE / HFIP | 10-30% | Disrupts β-sheets, good for CD spectroscopy | Can be difficult to remove, may alter peptide conformation |
| Isopropanol / n-Propanol | 10-30% | HPLC mobile phase modifier, initial dissolution | Higher viscosity, requires higher column pressure/temp |
| Guanidinium HCl | 6 M | Highly effective for very insoluble aggregates | Not compatible with HPLC or biological assays |
| Urea | 8 M | Denaturant, effective for insoluble aggregates | Not compatible with HPLC or biological assays |
| Acetic Acid | 1-10% in water | Solubilizes basic peptides | May not be effective for highly hydrophobic peptides |
Table 2: HPLC Parameter Adjustments for Aggregating Peptides
| Parameter | Standard Setting | Optimized Setting | Expected Outcome & Rationale |
| Column Temperature | 25-30°C | 40-60°C | Sharper peaks; thermal energy disrupts on-column aggregation.[6] |
| Gradient Slope | 1.0-2.0% B / min | 0.2-0.5% B / min | Improved resolution; allows more time for separation of closely eluting species.[6][13] |
| Organic Modifier | Acetonitrile | Acetonitrile + 10-20% Isopropanol | Improved peak shape and recovery; increases solubility of hydrophobic peptide in the mobile phase. |
| Flow Rate | 1.0 mL/min (analytical) | 0.8 mL/min | May improve resolution by increasing interaction time, but increases run time. |
References
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Springer Nature Experiments. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- BenchChem. (n.d.). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids.
- LabRulez LCMS. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ -50 Gradient System.
- Waters Corporation. (2009).
- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
- Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up.
- AAPPTec. (n.d.).
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- Waters Corporation. (n.d.).
- Sigma-Aldrich. (n.d.).
- MDPI. (n.d.).
- ACS Publications. (n.d.).
- Bachem. (2021). Peptide solubility.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-D-Glu-OH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Synthesis of D-Aph(tBuCbm) Peptides
Welcome to the technical support center for researchers working with Fmoc-D-Aph(tBuCbm)-OH , a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). The unique structure of D-α-phenylglycine (D-Aph) combined with the bulky tert-butylcarbamoyl (tBuCbm) side-chain protecting group presents distinct challenges and opportunities in peptide design.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthesis protocols.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of peptides containing D-Aph(tBuCbm). The workflow below provides a general approach to diagnosing a failed synthesis.
Caption: General workflow for troubleshooting a failed peptide synthesis.
Problem 1: Low Crude Yield and Purity After Cleavage
Question: My analytical HPLC of the crude product shows a very small peak for my target peptide and multiple other peaks. What went wrong?
Probable Cause A: Incomplete Coupling of D-Aph(tBuCbm)
The D-Aph(tBuCbm) residue is exceptionally bulky due to the α-phenyl group and the large tBuCbm side-chain protector. This steric hindrance can significantly slow down the coupling reaction, leading to a high percentage of deletion sequences (peptide lacking the D-Aph(tBuCbm) residue).[1][3]
Recommended Solutions:
-
Extended Coupling Time & Double Coupling: A standard coupling time may be insufficient. Program your synthesizer to perform a "double coupling" for the D-Aph(tBuCbm) residue. Increase the coupling time for each cycle to at least 2-4 hours.
-
Use a Stronger Coupling Reagent: Standard reagents like HBTU/HOBt may be too slow. Switch to a more potent phosphonium- or immonium-based reagent known to be effective for hindered couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Excellent for hindered amino acids. Use in combination with a non-nucleophilic base like DIEA or 2,4,6-collidine.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Known for rapid activation and high efficiency.
-
-
Increase Temperature: If your synthesizer allows, increasing the coupling temperature to 40-50°C can dramatically improve the reaction rate for this sterically hindered residue.[4]
Probable Cause B: Aggregation of the Growing Peptide Chain
As the peptide elongates, particularly if the sequence is hydrophobic, it can fold back on itself and aggregate on the resin support.[3][4] This prevents reagents from accessing the N-terminal amine, leading to incomplete coupling and deprotection steps. The bulky, aromatic nature of D-Aph can contribute to this phenomenon.
Recommended Solutions:
-
Solvent Modification: Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help disrupt secondary structures.[3]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions can help break up hydrogen bonds and reduce aggregation.[4]
-
Use Aggregation-Disrupting Resin: Consider using a PEG (polyethylene glycol) based resin (e.g., ChemMatrix®) which can improve solvation of the growing peptide chain and reduce aggregation issues.[3]
Problem 2: Unexpected Peak at [M+57] or [M-100] in Mass Spectrum
Question: My mass spectrum shows a significant peak with a mass that doesn't correspond to a simple deletion. What could this side product be?
Probable Cause A: Instability of the tBuCbm Group During Final Cleavage
The tBuCbm group is a carbamate, and while designed to be removed with strong acid, its cleavage can be complex. The tert-butyl cation (mass 57) released during cleavage is a powerful electrophile.[5] If not properly scavenged, it can re-attach to nucleophilic residues in your peptide, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), resulting in an [M+57] adduct .
Recommended Solutions:
-
Optimize Cleavage Cocktail: Your choice of scavengers is critical.
-
Standard Cocktail: For most peptides, a cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) is a good starting point.[6]
-
For Trp-containing peptides: Add 1-2% ethanedithiol (EDT) to the cocktail to protect the indole side chain from re-alkylation and oxidation.[7]
-
For Met-containing peptides: TIS is an effective scavenger for cations that could modify methionine.
-
-
Reduce Cleavage Time/Temperature: Perform the cleavage reaction on ice for a shorter duration (e.g., 1.5-2 hours instead of 3-4) to minimize side reactions. Perform a small-scale "test cleavage" to determine the minimum time required for complete deprotection.
Probable Cause B: Premature Loss or Modification of the tBuCbm Group
While generally stable to the basic conditions of Fmoc deprotection (20% piperidine in DMF), prolonged exposure or the presence of certain residues could potentially lead to modification of the tBuCbm group.[5] However, a more likely scenario is modification during coupling.
Recommended Solutions:
-
Verify Raw Material Quality: Ensure the this compound raw material is of high purity (≥99% by HPLC).[2] Impurities in the starting material are a common source of unexpected side products.
-
Avoid Guanidinylation: Uronium/aminium coupling reagents (like HBTU, HATU) can react with the free N-terminal amine to form a guanidinium moiety, which terminates the chain.[4] This is avoided by pre-activating the amino acid for 1-2 minutes with the coupling reagent and base before adding it to the resin.
Summary of Potential Side Products
| Side Reaction | Description | Mass Change | Favored Conditions |
| Deletion | Incomplete coupling of D-Aph(tBuCbm). | - Mass of D-Aph(tBuCbm) | Steric hindrance; aggregation. |
| t-Butylation | Re-attachment of a tert-butyl cation to Trp, Met, or Cys. | +57 Da | Insufficient scavengers during cleavage. |
| Guanidinylation | Reaction of coupling reagent with N-terminus. | +41 Da (for HBTU) | In situ activation protocols. |
| Racemization | Epimerization of the D-Aph residue to L-Aph. | 0 Da | High temperature; certain bases.[1][8] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize the coupling efficiency of the sterically hindered D-Aph(tBuCbm) residue.
-
Reagent Preparation:
-
Dissolve 4 equivalents of this compound in NMP.
-
Dissolve 3.9 equivalents of HATU in NMP.
-
Prepare a solution of 8 equivalents of DIEA in NMP.
-
-
Pre-activation:
-
In a separate vessel, combine the dissolved this compound and HATU solutions.
-
Add the DIEA solution to the mixture.
-
Allow the mixture to pre-activate for 2 minutes at room temperature. The solution should change color.
-
-
Coupling:
-
Add the pre-activated mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature, or 1 hour at 45°C if thermal coupling is available.
-
-
Washing: Wash the resin thoroughly with NMP (3x) and DCM (3x) to remove excess reagents.
-
Second Coupling (Recommended): Repeat steps 1-4 to ensure the reaction goes to completion (double coupling).
-
Monitoring (Optional but Recommended): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines.[9] A negative result (e.g., beads remain colorless) indicates complete coupling.
Frequently Asked Questions (FAQs)
Q1: What is the tBuCbm group and why is it used? The tBuCbm (tert-butylcarbamoyl) group is a side-chain protecting group. It is a type of carbamate, which is generally stable under the mild basic conditions used for Fmoc group removal but is cleaved by strong acids like TFA.[10][11] It is used to protect a reactive amine on the phenyl ring of the D-Aph residue, preventing it from participating in side reactions during synthesis.[12][13]
Q2: Is the D-configuration of the α-phenylglycine residue stable during synthesis? Phenylglycine and its derivatives are known to be more susceptible to racemization than many other amino acids, especially during the activation step of coupling.[1][8] The α-proton is somewhat acidic and can be abstracted under basic conditions.
-
Mitigation: Using urethane-protected amino acids (like Fmoc) significantly reduces this risk.[11] Additionally, adding HOBt or Oxyma during coupling can suppress racemization.[4] The use of coupling reagents like HATU in the presence of a hindered base like DIEA or collidine is generally considered safe for chiral integrity.
Q3: Can I use Boc-based chemistry to synthesize peptides with this residue? While possible, it is not recommended. In Boc/Bzl based synthesis, both the temporary N-α-Boc group and the "permanent" side-chain tBuCbm group are acid-labile.[10][14] This lack of orthogonality means you would likely see significant premature deprotection of the side chain during the repeated TFA deprotection steps required to remove the N-α-Boc group, leading to a complex mixture of side products. The Fmoc/tBu strategy provides the necessary orthogonality.[5]
Q4: My peptide containing D-Aph(tBuCbm) is difficult to purify. Any suggestions? The aromatic and bulky nature of this residue can lead to poor solubility of the crude peptide and cause peak tailing or broadening during reverse-phase HPLC.
-
Solubility: Dissolve the crude peptide in a stronger solvent like 10-20% Acetonitrile/Water with 0.1% TFA, or even add a small amount of DMSO or formic acid if it remains insoluble.
-
Chromatography: Use a C4 or Phenyl HPLC column instead of a C18, as these can provide better peak shape for large, hydrophobic peptides. Adjust the gradient to be shallower to improve resolution.
Q5: How should I store the this compound solid? Like most Fmoc-amino acid derivatives, it should be stored as a lyophilized powder at -20°C for long-term stability.[15] Avoid repeated freeze-thaw cycles. For use, allow the container to warm to room temperature before opening to prevent condensation of moisture, which can degrade the compound.
References
- Benchchem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.
- Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Naider, F., & Becker, J. M. (1986). Synthesis of alpha-thiophenylglycine peptides. Novel peptide substrates useful in the study of microbial peptide transport. International Journal of Peptide and Protein Research, 27(6), 659-665.
- Albericio, F., & Ruiz-Rodriguez, J. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Accounts of Chemical Research, 47(11), 3349-3360.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
- Tam, J. P., & Lu, Y. A. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- Cusabio. (n.d.). This compound.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Thompson, S., et al. (2021). Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides. RSC Chemical Biology, 2(4), 1143-1150.
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Chem-Impex. (n.d.). Fmoc-D-Aph(tBu-Cbm)-OH.
- Yarlagadda, S., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
- Yarlagadda, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Fengchen Group Co., Ltd. (n.d.). D(-)-Alpha-Phenylglycine BP EP USP CAS 93939-74-3 Manufacturers and Suppliers.
- Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1233.
- Chait, B. T., et al. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Reddit. (2023, June 28). Peptide synthesis troubleshooting. r/OrganicChemistry.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2020178394A1 - Process for the preparation of degarelix.
- Hwang, S., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-108.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
- Bibbs, L., et al. (n.d.). Strategies for the synthesis of labeled peptides. ResearchGate.
Sources
- 1. Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01378E [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2020178394A1 - Process for the preparation of degarelix - Google Patents [patents.google.com]
- 14. biosynth.com [biosynth.com]
- 15. cusabio.com [cusabio.com]
Technical Support Center: Racemization of D-Aph(tBuCbm) During Peptide Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Stereochemical Integrity with D-Aph(tBuCbm)
In the synthesis of complex peptides for therapeutic development, maintaining the stereochemical integrity of each amino acid residue is paramount. The introduction of D-amino acids, such as the synthetic D-4-(tert-Butylcarbamoyl)phenylalanine, referred to here as D-Aph(tBuCbm), is a common strategy to enhance peptide stability and activity. However, these residues can be particularly susceptible to racemization during peptide bond formation. This guide provides an in-depth analysis of why D-Aph(tBuCbm) is prone to racemization and offers detailed troubleshooting strategies and preventative protocols to ensure the chiral purity of your final peptide product.
Racemization, the conversion of a single enantiomer into a mixture of both L- and D-isomers, can lead to the formation of diastereomeric impurities that are often difficult to separate and can negatively impact the peptide's biological function.[1][2] The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] The electron-withdrawing nature of the N-terminal protecting group (like Fmoc or Boc) and the acyl side chain of D-Aph(tBuCbm) increases the acidity of the α-proton, making it more susceptible to abstraction by a base.[4] This leads to the formation of the planar, achiral oxazolone, which can be attacked by the incoming amine from either face, resulting in a loss of stereochemical purity.[2][5]
This document will serve as a comprehensive resource to diagnose, troubleshoot, and prevent racemization when working with D-Aph(tBuCbm) and other similarly sensitive amino acids.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered in the lab.
Issue 1: My HPLC analysis shows a diastereomeric impurity. How can I confirm it's due to racemization of the D-Aph(tBuCbm) residue?
Answer: The presence of a new peak with a similar mass spectrum to your target peptide is a strong indicator of a diastereomeric impurity. To confirm that the issue is racemization at the D-Aph(tBuCbm) position, you can perform the following:
-
Synthesize a Control Peptide: Synthesize the same peptide sequence but intentionally use L-Aph(tBuCbm) at the problematic position. The resulting peptide will be the epimer of your target peptide. If the retention time of this new peptide matches the impurity peak in your original synthesis, it confirms that racemization is the cause.
-
Enzymatic Digestion: If applicable, utilize stereospecific proteases. These enzymes will only cleave peptide bonds adjacent to L-amino acids. A failure to completely digest the peptide can indicate the presence of a D-amino acid where an L-amino acid is expected, or vice-versa.
-
Chiral Amino Acid Analysis: Hydrolyze the purified peptide and analyze the resulting amino acids using a chiral column (e.g., via GC-MS or HPLC after derivatization). This will definitively quantify the ratio of D- and L-Aph(tBuCbm).
Issue 2: My initial coupling of D-Aph(tBuCbm) resulted in >10% racemization. What is the most likely cause?
Answer: High levels of racemization are almost always linked to the specific combination of coupling reagents, bases, and reaction conditions used. The most common culprits are:
-
Highly Activating Coupling Reagents: While efficient, reagents like HBTU or HATU can sometimes lead to higher racemization levels with sensitive amino acids.[2][6]
-
Strong, Sterically Unhindered Bases: The use of N,N-diisopropylethylamine (DIPEA) is a frequent cause of racemization.[2][7] Its high basicity (pKa ~10.1) and relatively small size allow it to efficiently abstract the α-proton from the activated amino acid, promoting oxazolone formation.[7]
-
Elevated Temperatures: Higher temperatures accelerate both the coupling reaction and the rate of racemization.[8][9] Microwave-assisted synthesis, while fast, must be carefully controlled to avoid excessive temperatures during the coupling of sensitive residues.[8][10]
-
Prolonged Activation Times: Allowing the activated amino acid to sit for an extended period before the amine is introduced increases the opportunity for racemization to occur.[4]
Logical Troubleshooting Workflow
To systematically address racemization, follow this decision-making workflow.
Caption: The primary pathway for racemization during peptide coupling.
References
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Racemization in peptide synthesis. (2015). SlideShare.
- Miyazawa, T., et al. (1998). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Journal of the Chemical Society, Perkin Transactions 1, (3), 505-510.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Jad, Y. E., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8206.
- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). Organic Process Research & Development, 26(7), 2139-2151.
- Zhang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5293.
- Li, P., & Xu, J. C. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 64(23), 8424-8428.
- Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3737.
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541.
- Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793.
- Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793.
- Ovchinnikov, V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (18), 1792-1793.
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). Semantic Scholar.
- No-racemizable Amide-forming Reactions in Water. (2012). Angewandte Chemie International Edition, 51(38), 9577-9581.
- Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664-5674.
- Zhang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5293.
- Miranda, L. P., & Alewood, P. F. (1999). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research, 54(2), 180-186.
- Shirazi, H. M., et al. (2023). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
- Siu, K. M., & Li, T. (2000). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Letters, 33(2), 337-349.
- Mechanisms of base-catalyzed racemization during activation step. (n.d.). ResearchGate.
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (2000). LCGC North America, 18(1), 70-78.
- 7.4 Racemization Assays. (n.d.). Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2014). Journal of Peptide Science, 20(2), 97-103.
- Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube.
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). Molecules, 28(2), 581.
- DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (2011). The Journal of Organic Chemistry, 76(10), 4042-4048.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Incomplete cleavage of the tBuCbm protecting group
Welcome to the Technical Support Center for the tBuCbm Protecting Group. As Senior Application Scientists, we have compiled this comprehensive guide to assist you in your research and development activities. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the use and cleavage of the tert-butyl-N-cyclobutoxycarbonyl (tBuCbm) protecting group.
Our approach is grounded in established principles of organic chemistry, drawing parallels from the extensively studied tert-butyloxycarbonyl (Boc) group, a close structural analog of tBuCbm. The insights provided here are designed to be practical, scientifically robust, and immediately applicable to your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the tBuCbm protecting group and where is it used?
The tBuCbm (tert-butyl-N-cyclobutoxycarbonyl) group is a protective group for amines. It is a carbamate-based protecting group, valued for its stability under a range of reaction conditions and its susceptibility to cleavage under specific acidic conditions. It finds application in multi-step organic synthesis, particularly in the synthesis of complex molecules like pharmaceuticals and peptides where the transient masking of an amine's nucleophilicity is required.
Q2: How is the tBuCbm group typically cleaved?
The tBuCbm group is designed to be removed under strong acidic conditions. The most common reagent for this deprotection is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM).[1][2][3][4] The cleavage mechanism is analogous to that of the widely used Boc protecting group, proceeding through protonation of the carbamate carbonyl followed by the formation of a stable tert-butyl cation.[4]
Q3: What are the byproducts of tBuCbm cleavage?
The deprotection of a tBuCbm-protected amine with a strong acid like TFA yields the deprotected amine (as its TFA salt), carbon dioxide, and a tert-butyl cation.[4] The tert-butyl cation is a reactive electrophile that can potentially lead to side reactions if not properly managed.
Q4: Is the tBuCbm group stable to basic and nucleophilic conditions?
Yes, like other tert-butyl carbamates, the tBuCbm group is generally stable to basic and nucleophilic conditions, making it an excellent choice for orthogonal protection strategies in complex syntheses.[5][6]
Troubleshooting Guide: Incomplete Cleavage of the tBuCbm Group
Incomplete removal of the tBuCbm protecting group is a common issue that can significantly impact reaction yields and purity. This guide provides a structured approach to diagnosing and resolving this problem.
Issue 1: Residual tBuCbm-protected starting material observed after standard deprotection.
Possible Cause 1: Insufficient Acid Strength or Concentration.
The cleavage of the tBuCbm group is an acid-driven reaction. If the acid is not strong enough or is used in insufficient quantity, the reaction may not proceed to completion.
-
Expert Recommendation: Ensure that the trifluoroacetic acid (TFA) used is fresh and anhydrous. The concentration of TFA in the reaction mixture should typically be high, often ranging from 50% to 100% (neat TFA).[2][3] For substrates with multiple tBuCbm groups or other acid-labile groups, extended reaction times may be necessary.[7]
Workflow for Optimizing Acid-Mediated Deprotection
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Optimizing the Solubility of Fmoc-D-Aph(tBuCbm)-OH
Introduction
Fmoc-D-Aph(tBuCbm)-OH is a highly specialized amino acid derivative essential for the synthesis of complex peptides in therapeutic drug development and advanced biological research.[1] Its unique structure, incorporating a D-phenylalanine analog with a tert-butylcarbamoyl (tBuCbm) protecting group, offers distinct advantages for creating novel peptide architectures. However, the very features that make it structurally unique—the bulky, hydrophobic Fmoc and tBuCbm groups—present a significant and recurring challenge for researchers: poor solubility in standard solvents used for Solid-Phase Peptide Synthesis (SPPS).[2]
This technical guide provides a comprehensive troubleshooting framework for researchers encountering solubility issues with this compound. Moving beyond simple procedural steps, this document delves into the underlying chemical principles governing its solubility and offers a tiered, logic-based approach to systematically overcome dissolution challenges, ensuring the success of your synthesis.
Troubleshooting Guide & FAQs
This section is designed to directly answer the most common questions and issues encountered when working with this compound.
Q1: Why is this compound so difficult to dissolve in standard SPPS solvents like DMF?
A: The poor solubility of this compound is not due to a single factor, but rather a combination of effects arising from its molecular structure.[3][4]
-
Hydrophobic Aggregation: The molecule possesses two significantly large, nonpolar moieties: the N-terminal Fmoc group and the side-chain tBuCbm protecting group. In polar aprotic solvents like N,N-Dimethylformamide (DMF), these hydrophobic regions tend to self-associate to minimize their interaction with the solvent, leading to aggregation and precipitation.[2]
-
π-π Stacking: The planar, aromatic fluorenyl ring of the Fmoc group is prone to self-assembly through π-π stacking interactions, effectively creating multi-molecular aggregates that are difficult to solvate.[5]
-
Intermolecular Hydrogen Bonding: The urea-like linkage within the tBuCbm side chain (-NH-CO-NH-) can participate in intermolecular hydrogen bonding. This creates a network of molecules that can further stabilize the aggregated state, reducing solubility.[6]
-
High Molecular Weight: With a molecular weight of 501.6 g/mol , this is a large building block, which inherently can present greater dissolution challenges compared to smaller, less-protected amino acids.[3]
Below is a conceptual diagram illustrating these intermolecular forces that hinder dissolution.
Caption: Forces driving aggregation of this compound.
Q2: I'm seeing undissolved particles in DMF at room temperature. What are the immediate troubleshooting steps?
A: Before changing your solvent system, attempt to increase the dissolution energy using physical methods. These techniques are often sufficient to overcome the initial energy barrier of aggregation. Follow this tiered approach.
-
Mechanical Agitation: Vigorously vortex the solution for 2-3 minutes. This is the simplest first step to break up loosely associated particles.
-
Sonication: If vortexing is insufficient, place the sealed vial in an ultrasonic bath. Sonication uses high-frequency sound waves to create cavitation bubbles, which collapse and generate localized energy to physically break apart aggregates.[7]
-
Causality: This method is effective because it disrupts the ordered π-π stacking and other intermolecular forces holding the aggregates together.[5][6]
-
Trustworthiness: Monitor the temperature of the sonicator bath. Prolonged sonication can generate heat, which could pose a minor risk to the heat-labile Fmoc group.[6] Ensure the temperature does not exceed 40°C.
-
-
Gentle Heating: If sonication fails, gently warm the solution to 30-40°C with continuous stirring.[5]
-
Causality: Increasing the thermal energy of the system increases molecular motion, disrupting intermolecular bonds and favoring dissolution.
-
Trustworthiness: Do not exceed 40°C. Higher temperatures, especially in the presence of any residual base impurities in the solvent, can initiate premature cleavage of the Fmoc protecting group.[6] Once dissolved, allow the solution to cool to room temperature before use.
-
The following workflow diagram summarizes the initial troubleshooting protocol.
Caption: Initial troubleshooting workflow for dissolution.
Q3: Physical methods were not enough. What are my options for solvent modification?
A: If physical disruption is unsuccessful, the solvent environment itself must be changed to be more favorable for this hydrophobic molecule.
-
Option 1: Switch the Primary Solvent: The most direct approach is to switch from DMF to a solvent with higher solvating power.
-
Option 2: Use a Co-Solvent System: Adding a small amount of a very strong polar aprotic solvent can dramatically enhance solubility without needing to completely replace your primary solvent.
-
Dimethyl Sulfoxide (DMSO): DMSO is an exceptionally powerful solvent for many organic compounds.[7] Adding 5-10% (v/v) of DMSO to your DMF can be highly effective.[9] For extremely stubborn cases, this can be increased, but be mindful of potential impacts on your synthesis protocol.
-
Dichloromethane (DCM): While less common in modern Fmoc chemistry, adding a small percentage of DCM to DMF can sometimes improve solubility by altering the solvent polarity.[5]
-
The following table provides a summary of recommended solvents.
| Solvent | Class | Role | Recommendation & Rationale |
| DMF | Polar Aprotic | Primary | Standard starting solvent. Often insufficient for this derivative due to its high hydrophobicity.[10] |
| NMP | Polar Aprotic | Primary | Recommended Alternative. Stronger solvating power than DMF, ideal for aggregation-prone compounds.[8] |
| DMSO | Polar Aprotic | Co-Solvent | Recommended Additive. Highly effective at disrupting aggregates. Use 5-10% (v/v) in DMF or NMP.[7] |
| DCM | Chlorinated | Co-Solvent | Can be used as a co-solvent with DMF to modify polarity, but NMP or DMSO are typically better first choices.[5] |
Q4: The amino acid dissolves, but it precipitates out of solution during the coupling step. What is causing this and how do I fix it?
A: This is a classic sign of on-resin aggregation . The issue is not the initial solubility of the amino acid itself, but the insolubility of the growing peptide chain attached to the solid support. As the peptide elongates, it can fold into secondary structures (like beta-sheets) and aggregate, effectively making the resin-bound N-terminus inaccessible to the incoming activated amino acid, which then appears to precipitate from the solution.[5][6]
Solutions to On-Resin Aggregation:
-
Switch to NMP: If you are not already using it, perform the coupling reaction in NMP. Its superior solvating properties can help keep the growing peptide chain solvated and accessible.[5]
-
Elevated Temperature Coupling: Performing the coupling reaction at a slightly elevated temperature (e.g., 40°C) can improve both solubility and reaction kinetics, helping to disrupt the on-resin aggregation.[6]
-
Use of Chaotropic Agents: These are salts that disrupt hydrogen bonding networks. Before the coupling step, wash the resin with a solution containing a chaotropic salt (e.g., 0.4 M LiCl in DMF). This helps to break up the aggregated peptide structures on the resin.[5][6] Ensure you wash the resin thoroughly with your primary solvent after this treatment and before adding the activated amino acid.
Detailed Experimental Protocols
Protocol 1: Dissolution via Sonication
-
Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Add the calculated volume of high-purity, amine-free DMF (or NMP) to achieve the desired concentration.
-
Vortex the mixture vigorously for 1 minute to suspend the solid.
-
Place the sealed vessel into an ultrasonic bath, ensuring the water level is above the solvent level in the vial.
-
Sonicate for 5-10 minute intervals. After each interval, visually inspect the solution.
-
Monitor the bath temperature to ensure it does not exceed 40°C.[6]
-
Continue sonication until the derivative is fully dissolved. Use the solution promptly.
Protocol 2: Dissolution using a DMSO Co-Solvent
-
Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Prepare the co-solvent mixture. For a 10% DMSO/DMF solution, combine 9 parts high-purity DMF with 1 part high-purity DMSO.
-
Add the calculated volume of the DMSO/DMF co-solvent mixture to the reaction vessel.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If undissolved material remains, proceed with sonication or gentle heating as described in the troubleshooting guide (Q2).
-
Once dissolved, use the solution immediately for the coupling reaction.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122173573, this compound.
- Chemsrc. (n.d.). This compound | CAS#:1433975-21-3.
- Propeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Reddit. (2013, May 23). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. r/chemistry.
- ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry | Request PDF.
- Preclinical Research CRO. (n.d.). CAS 1433975-21-3 Fmoc-D-Aph(tbu-Cbm)-OH.
- National Institutes of Health. (2022, October 3). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PMC.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1433975-21-3 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-D-Aph(tBuCbm)-OH stability in different solvents
A Guide to Solvent Stability and Handling for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Fmoc-D-Aph(tBuCbm)-OH. This resource is designed to provide you with in-depth guidance on the stability of this unnatural amino acid in various solvents, along with troubleshooting tips and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have synthesized the available technical information and our field expertise to create a practical guide grounded in scientific principles.
Introduction to this compound
This compound is a specialized amino acid derivative that plays a crucial role in peptide synthesis and drug development.[1][2] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butylcarbamoyl (tBuCbm) side-chain protection, offers several advantages, including enhanced solubility and stability of the resulting peptides.[1] Understanding its behavior in different solvents is critical for successful incorporation into peptide sequences and for avoiding common pitfalls during synthesis.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What is the recommended solvent for dissolving this compound for solid-phase peptide synthesis (SPPS)?
A1: The recommended solvent for dissolving this compound, like most Fmoc-amino acids, is high-purity, amine-free N,N-Dimethylformamide (DMF).[1][3] However, due to the bulky and hydrophobic nature of the tBuCbm and Fmoc groups, you may encounter solubility challenges.[3] In such cases, a mixture of DMF with a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can be beneficial.[3]
Q2: I'm observing incomplete coupling reactions. Could the stability of this compound in the solvent be the issue?
A2: Yes, this is a possibility. While this compound is generally stable, its stability can be compromised under certain conditions:
-
Degraded Solvent: DMF can degrade over time to form dimethylamine, a secondary amine that can prematurely cleave the Fmoc group.[1] This leads to the formation of undesired side products. Always use fresh, high-purity DMF.
-
Extended Dissolution Time: Fmoc-amino acids can exhibit greater decomposition when left in solution for extended periods, particularly in NMP.[1] It is best practice to prepare the solution of this compound immediately before the coupling step.
Q3: Can I heat the solvent to improve the solubility of this compound?
A3: Gentle heating (e.g., to 37°C) can be employed to aid dissolution, but it should be done with caution.[3] Prolonged or excessive heating, especially in solvents like DMSO, can lead to thermal degradation of the Fmoc group.[4][5]
Q4: How does the choice of solvent affect the stability of the Fmoc protecting group?
A4: The Fmoc group is sensitive to basic conditions. Its stability in different solvents is influenced by:
-
Solvent Polarity: Polar aprotic solvents like DMF and NMP are standard for Fmoc chemistry.[1]
-
Basic Impurities: As mentioned, basic impurities in solvents can cause premature deprotection.[1]
-
Temperature: Higher temperatures can accelerate the degradation of the Fmoc group, particularly in the presence of even trace amounts of bases.[4][5]
Q5: What are the signs of this compound degradation in solution?
A5: Degradation can be indicated by:
-
A noticeable color change in the solution.
-
The appearance of unexpected peaks in analytical HPLC.
-
Poor coupling efficiency and the presence of deletion sequences in the final peptide.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues related to the stability of this compound in different solvents.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in DMF | * Hydrophobic nature of the Fmoc and tBuCbm groups.[3] * Aggregation of the Fmoc groups.[3] | * Use a solvent mixture, such as DMF/NMP or DMF/DMSO, to enhance solubility.[3] * Gently warm the solution to 37°C with intermittent vortexing.[3] * Use an ultrasonic bath for 5-10 minutes.[3] |
| Premature Fmoc Deprotection | * Use of old or low-quality DMF containing dimethylamine.[1] * Presence of other basic contaminants. | * Use fresh, high-purity, amine-free DMF for all steps. * Ensure all glassware is thoroughly cleaned and dried. |
| Incomplete Coupling Reactions | * Poor solubility leading to insufficient concentration of the activated amino acid. * Degradation of the Fmoc-amino acid in solution prior to coupling. | * Ensure the this compound is fully dissolved before starting the coupling reaction. * Prepare the activated amino acid solution immediately before use. |
| Formation of Side Products | * Thermal degradation of the Fmoc group due to excessive heating.[4][5] * Side reactions involving the unprotected carboxylic acid. | * Avoid high temperatures when dissolving the amino acid. * Ensure proper activation of the carboxylic acid group using standard coupling reagents. |
Part 3: Experimental Protocols
The following protocols provide a framework for handling this compound and assessing its stability in your own laboratory setting.
Protocol 1: Recommended Procedure for Dissolving this compound
This protocol is designed to ensure the complete dissolution of this compound while minimizing the risk of degradation.
-
Preparation: Weigh the required amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of fresh, high-purity DMF.
-
Initial Dissolution: Vortex the vial for 1-2 minutes.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Gentle Warming (if necessary): If solubility is still an issue, warm the solution to 37°C with intermittent vortexing until fully dissolved.
-
Immediate Use: Use the prepared solution immediately for the coupling reaction.
Protocol 2: Empirical Determination of this compound Stability
This protocol allows you to assess the stability of this compound in a specific solvent over time.
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 0.1 M).
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the solution and analyze it by RP-HPLC to determine the initial purity.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, and 24 hours), take another aliquot from the stock solution and analyze it by RP-HPLC.
-
Data Analysis: Compare the chromatograms from each time point. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. Calculate the percentage of remaining this compound at each time point.
Part 4: Data Presentation and Visualization
Qualitative Stability of this compound in Common Solvents
The following table provides a qualitative summary of the expected stability of this compound in commonly used solvents based on general principles of Fmoc chemistry.
| Solvent | Predicted Stability at Room Temperature (24h) | Key Considerations |
| DMF (N,N-Dimethylformamide) | Good | Use fresh, amine-free DMF to avoid premature Fmoc deprotection.[1] |
| NMP (N-Methyl-2-pyrrolidone) | Moderate to Good | May cause slightly more degradation than DMF over extended periods.[1] |
| DCM (Dichloromethane) | Good | Less commonly used in Fmoc chemistry due to poor solvation of growing peptide chains.[1] |
| DMSO (Dimethyl Sulfoxide) | Good (at RT) | Excellent for improving solubility, but avoid heating to high temperatures.[4][5] |
| Acetonitrile | Good | Often used in HPLC mobile phases. |
| Water | Poor | Generally insoluble and not recommended for dissolution. |
Visualizing Workflows and Concepts
The following diagrams illustrate key processes and concepts related to the use of this compound.
Caption: Recommended workflow for dissolving this compound.
Caption: Workflow for empirically determining solvent stability.
Caption: Potential degradation pathway of this compound.
References
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Chem-Impex. (n.d.). Fmoc-D-Aph(tBu-Cbm)-OH.
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Merck. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- J&K Scientific. (n.d.). Fmoc-D-Aph(tBu-Cbm)-OH.
- Simeunovic, J., et al. (2015). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 69(5), 269-271.
- ResearchGate. (2015). Thermal Cleavage of the Fmoc Protection Group.
- BenchChem. (2025). Fmoc-D-Pen(Trt)-OH in Peptide Synthesis: A Comparative Guide.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Simeunovic, J., & Wennemers, H. (2015). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 69(5), 269-271.
- ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- PubChem. (n.d.). This compound.
- BenchChem. (2025). A Technical Guide to the Stereochemistry and Chiral Purity of Fmoc-D-Val-OH.
Sources
Technical Support Center: Troubleshooting Fmoc Deprotection for D-Aph(tBuCbm) Residues
Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS) focusing on the unique challenges presented by the Fmoc-deprotection of D-Aph(tBuCbm) (Fmoc-D-4-(N'-tert-butylureido)-phenylalanine). This document provides in-depth, experience-based answers to common issues encountered by researchers and process development chemists. Our goal is to explain the causality behind these challenges and provide robust, validated protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant incomplete Fmoc deprotection for a D-Aph(tBuCbm) residue using my standard 20% piperidine in DMF protocol. What is causing this?
Answer: This is a common and expected challenge. Incomplete deprotection of D-Aph(tBuCbm) stems primarily from two synergistic factors: steric hindrance and potential peptide aggregation .
-
Steric Hindrance: The D-Aph(tBuCbm) residue is exceptionally bulky. The fluorenylmethoxycarbonyl (Fmoc) group is itself large. When combined with the D-configuration and the voluminous tert-butylureido-phenyl side chain, the N-terminal amine becomes sterically shielded. The piperidine base, a cyclic secondary amine, struggles to physically access the acidic proton on the fluorene ring, which is the first step in the β-elimination deprotection mechanism. [1]This steric clash significantly slows down the reaction kinetics compared to less bulky amino acids. [1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself or associate with neighboring chains on the resin. [1][2]This is particularly prevalent in hydrophobic sequences. This aggregation can physically block reagent access to the entire peptide, further preventing efficient deprotection. [1][3] The combination of these factors means that standard deprotection protocols (e.g., 2 x 10 minutes with 20% piperidine/DMF) are often insufficient to achieve the >99.5% completion required for high-quality peptide synthesis, leading to deletion sequences that are difficult to purify.
Q2: How can I reliably detect and quantify incomplete Fmoc deprotection at this specific residue?
Answer: Visual colorimetric tests and quantitative spectrophotometry are essential for diagnosing deprotection issues. Relying on a single method is not advised.
-
Qualitative Analysis - The Kaiser Test: The Kaiser (or ninhydrin) test is a highly sensitive method for detecting free primary amines on the resin. [4]After the deprotection step, a small sample of resin beads is heated with ninhydrin reagents.
-
Quantitative Analysis - UV-Vis Spectrophotometry: This is a highly recommended method for tracking deprotection completeness. The dibenzofulvene (DBF)-piperidine adduct, a byproduct of Fmoc removal, has a characteristic UV absorbance maximum around 301 nm. [4][5]By collecting the piperidine solution after each deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed. A sudden drop in absorbance compared to previous cycles indicates a problem.
Q3: What are the recommended, field-proven protocol modifications for overcoming incomplete deprotection of D-Aph(tBuCbm)?
Answer: When standard conditions fail, a systematic, stepwise approach to modifying your protocol is necessary. The following table outlines protocols from standard to advanced, explaining the rationale for each change.
| Parameter | Standard Protocol | Optimized Protocol (Tier 1) | Advanced Protocol (Tier 2) |
| Deprotection Reagent | 20% piperidine in DMF | 20% piperidine in DMF | 2% DBU / 2-5% piperazine in DMF/NMP [1][6][7] |
| Rationale | Standard industry practice. [8] | Increases reaction time and reagent exposure to overcome steric hindrance. | DBU is a stronger, non-nucleophilic base that significantly accelerates deprotection. [3][9]Piperazine acts as an efficient scavenger for the DBF byproduct. [6][10] |
| Treatment 1 | 1-2 minutes | 5 minutes | 2-5 minutes [1] |
| Treatment 2 | 10-20 minutes | 25-30 minutes | 5-10 minutes |
| Temperature | Room Temperature | Room Temperature (or elevate to 30-35°C) | Room Temperature |
| Key Considerations | Often fails for sterically hindered residues. [1] | Increased time can improve yield but may not be sufficient for highly aggregated sequences. Elevation of temperature can help disrupt secondary structures but should be used cautiously. | DBU is highly effective but can promote aspartimide formation if Asp residues are present in the sequence. [9][11]This cocktail is often faster and more efficient than piperidine alone. [6][10] |
Experimental Protocols & Workflows
Workflow for Troubleshooting Deprotection
The following diagram outlines a logical workflow for diagnosing and solving deprotection issues with D-Aph(tBuCbm).
Protocol 1: Optimized Fmoc Deprotection (Tier 1)
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF solvent.
-
Add a solution of 20% (v/v) piperidine in high-purity DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 25-30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (6-8 times) to completely remove piperidine and the DBF-adduct.
-
Perform a Kaiser test to confirm the presence of free primary amines before proceeding to the coupling step.
Protocol 2: DBU-Assisted Fmoc Deprotection (Tier 2)
Caution: Use this protocol for particularly difficult sequences. Avoid if your sequence contains sensitive residues like Asp(OtBu)-Gly, which are prone to aspartimide formation. [11]
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF solvent.
-
Prepare a fresh deprotection solution of 2% (v/v) DBU and 5% (v/v) piperazine in DMF. [7]4. Add the deprotection solution to the resin.
-
Agitate for 2-5 minutes at room temperature. [1]6. Drain the solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin extensively with DMF (6-8 times).
-
Perform a Kaiser test to confirm deprotection is complete.
Advanced Scientific Considerations
Q4: Does the tBuCbm side-chain protecting group have any known instabilities during these modified deprotection protocols?
Answer: The N'-tert-butylureido (-NH-CO-NH-tBu) side-chain protection of D-Aph(tBuCbm) is specifically designed for stability in Fmoc chemistry. The urea linkage is robust and generally stable to the basic conditions of piperidine and even DBU/piperazine cocktails. [12]It is cleaved under strong acidic conditions, typically during the final TFA cleavage cocktail, which ensures its orthogonality. [13]We have not observed significant side-chain degradation under the recommended deprotection conditions.
Q5: Can I use other bases like piperazine alone or other non-standard conditions?
Answer: While other bases are reported, the piperidine and DBU/piperazine systems are the most validated and widely understood.
-
Piperazine: Can be used as a direct replacement for piperidine. [10][14]It is less toxic and can sometimes reduce side reactions like aspartimide formation. [11][15]However, its basicity is lower than piperidine, so it may not be sufficiently effective on its own for a sterically demanding residue like D-Aph(tBuCbm).
-
4-Methylpiperidine (4-MP): Behaves very similarly to piperidine and can be used interchangeably, offering no significant advantage for overcoming steric hindrance. [14] The combination of DBU as a potent, non-nucleophilic base to abstract the acidic proton, and a secondary amine (piperidine or piperazine) to act as a scavenger for the resulting dibenzofulvene, is the most effective strategy for difficult deprotections. [6][7][9]
Chemical Mechanism of Fmoc Deprotection
This diagram illustrates the base-catalyzed β-elimination mechanism for Fmoc removal.
References
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
- Gogoi, P., et al. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 6(1), 579-586.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 52(5), 411-416.
- Wade, J. D., et al. (1998). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Letters in Peptide Science, 5(4), 281-286.
- de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- Fields, C. G., & Fields, G. B. (1997). Methods for Removing the Fmoc Group. In G. B. Fields (Ed.), Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.
- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
- Gogoi, P., et al. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 6(1), 579-586.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- Sheppeck, J. E., et al. (2000). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters, 41(29), 5329-5333.
- Haug, B. E., & Sveinbjørnsson, B. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Methods in Molecular Biology (Vol. 1047, pp. 65-80). Humana Press.
- Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent. Semantic Scholar.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849-11857.
- Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis and Applications (pp. 1-24). InTech.
- National Center for Biotechnology Information. (n.d.). Fmoc-D-Aph(tBuCbm)-OH. PubChem.
- Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ovid.com [ovid.com]
- 12. chemimpex.com [chemimpex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent | Semantic Scholar [semanticscholar.org]
Technical Support Center: NMR Analysis of D-Aph(tBuCbm)-Containing Peptides
Welcome to the technical support guide for researchers engaged in the Nuclear Magnetic Resonance (NMR) analysis of peptides incorporating the non-canonical amino acid D-3-(4-(tert-butylcarbamoyl)phenyl)-alanine, or D-Aph(tBuCbm). The unique structural features of this residue—its bulk, aromatic system, and potential for distinct hydrogen bonding—introduce specific challenges and considerations in structural elucidation. This guide provides field-proven insights, troubleshooting protocols, and best practices to ensure the acquisition of high-quality, interpretable NMR data.
Part 1: Foundational Knowledge & Best Practices
1.1 The Unique Challenge of D-Aph(tBuCbm)
The D-Aph(tBuCbm) residue presents a multi-faceted challenge for NMR analysis. Its large tert-butyl and phenyl groups can significantly influence the peptide's conformational landscape, potentially promoting aggregation or inducing slow conformational exchange on the NMR timescale.[1] Furthermore, the carbamate moiety introduces an additional hydrogen bond donor that can impact local and global structure. Understanding these properties is the first step toward a successful analysis. The incorporation of such non-canonical amino acids (ncAAs) often requires a more nuanced approach than the routine analysis of peptides composed of the 20 standard amino acids.[2][3]
1.2 Critical Sample Preparation Protocols
The quality of your NMR data is fundamentally dependent on meticulous sample preparation.[4] Poor sample conditions are the most common source of experimental failure.
Question: What are the optimal sample conditions for a D-Aph(tBuCbm)-containing peptide?
Answer: Achieving optimal conditions requires careful screening, but the following provides a robust starting point.
-
Concentration: Aim for the highest possible concentration without inducing aggregation. For peptides, this typically falls in the 1-5 mM range.[5][6] Start with a lower concentration (~0.5 mM) and acquire a simple 1D ¹H spectrum. If the peaks are sharp, you can incrementally increase the concentration. If peaks broaden significantly upon concentration increase, this indicates aggregation.[7][8]
-
Buffer System & pH: A phosphate-buffered saline (PBS) system is often a good choice.[9] Maintain a salt concentration below 300 mM to prevent signal broadening.[9] The pH should be chosen to ensure peptide stability and slow the exchange of amide protons with the solvent. A pH between 4.0 and 5.5 is often ideal for minimizing the backbone amide proton exchange rate.[10]
-
Solvent: For initial experiments, use a solvent mixture of 90% H₂O / 10% D₂O . The 10% D₂O is necessary for the spectrometer's field-frequency lock. Using H₂O is crucial for observing the exchangeable amide protons, which are essential for sequential assignment and structural analysis.[10]
-
Stability: The peptide sample must be stable for the duration of the NMR experiments, which can range from a few hours to several days.[5][6] Confirm stability by acquiring a 1D ¹H spectrum before and after a long 2D experiment; the spectra should be superimposable.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Peptide Concentration | 1–5 mM | Higher concentration improves signal-to-noise, but increases the risk of aggregation, leading to broad lines.[6] |
| Buffer | Phosphate, MES, HEPES | Choose a buffer with a pKa near your target pH and that does not resonate in regions of interest. |
| pH | 4.0–5.5 | Slows the exchange of labile amide protons with water, making them observable for structural analysis.[10] |
| Ionic Strength | 50–150 mM | High salt can cause signal broadening and may promote aggregation.[9] |
| Temperature | 288–308 K (15–35 °C) | Temperature can affect conformation and dynamics. Choose a temperature that gives sharp lines and reflects physiological relevance if needed. |
| Additives | TFE, HFIP (optional) | Small amounts of co-solvents like trifluoroethanol (TFE) can be used to induce secondary structure but should be used judiciously as they alter the native conformational ensemble. |
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the NMR analysis of modified peptides in a direct question-and-answer format.
Question: My ¹H spectrum shows very broad peaks and poor signal-to-noise. What's wrong?
Answer: Broad NMR signals are a common and frustrating issue. The cause is typically related to molecular tumbling, chemical exchange, or sample heterogeneity.
-
Cause 1: Aggregation. This is the most likely culprit, especially for peptides containing bulky, hydrophobic residues like D-Aph(tBuCbm).[7][8] As peptides associate into larger species, their effective molecular weight increases, leading to slower tumbling in solution and, consequently, broader lines.
-
Solution: Decrease the peptide concentration. Acquire a series of 1D ¹H spectra at different concentrations (e.g., 2 mM, 1 mM, 0.5 mM, 0.1 mM). If the lines sharpen at lower concentrations, aggregation is the cause.[8] You may also need to adjust the pH or ionic strength.
-
-
Cause 2: Conformational Exchange. The peptide may be interconverting between two or more distinct conformations on a timescale that is intermediate relative to the NMR experiment (microseconds to milliseconds).[11][12] This exchange process can significantly broaden the signals of the involved residues.
-
Solution: Acquire spectra at different temperatures. Changing the temperature can shift the exchange rate. If you are in an intermediate exchange regime, increasing the temperature may push it into fast exchange (sharpening to an averaged peak), while decreasing the temperature may slow it to a slow exchange regime (resolving into two distinct sets of peaks).
-
-
Cause 3: Poor Spectrometer Shimming. An inhomogeneous magnetic field will cause all peaks in the spectrum to be broad and distorted.
-
Solution: Ensure the sample is properly positioned in the magnet and that the shimming routine has been performed carefully. If you are unsure, consult the facility manager. This issue is distinct from the others as it affects all peaks, including the residual solvent signal.[13]
-
Caption: Workflow for sequential resonance assignment of peptides.
3.2 Incorporating ncAAs into Structure Calculation Software
Standard NMR structure calculation programs like CYANA, Xplor-NIH, or CNS do not include parameters for non-canonical residues like D-Aph(tBuCbm). [3] Question: How do I generate a 3D structure if my software doesn't recognize the D-Aph(tBuCbm) residue?
Answer: You must manually generate topology and parameter files for the ncAA. This involves defining the atom types, bond lengths, bond angles, dihedral angles, and charges for the new residue.
-
General Workflow:
-
Use a molecular modeling program (e.g., Avogadro, PyMOL) to build the D-Aph(tBuCbm) residue.
-
Perform a geometry optimization using a quantum mechanics method (e.g., DFT) or a robust molecular mechanics force field to get an accurate low-energy conformation.
-
Use this optimized structure to extract the required geometric parameters (bonds, angles).
-
Format this information into the specific library file format required by your NMR software.
-
-
Automated Tools: For some software, tools exist to help automate this process. For example, the Automated Topology Builder (ATB) server can be a valuable resource for generating topologies for novel molecules that can then be adapted for use in NMR software. [3]It is crucial to ensure that the atom naming convention is consistent between your generated library file and the atom names used during the assignment process. [2][14]
References
- Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. (n.d.). Springer Nature Experiments.
- NMR sample preparation guidelines. (n.d.). IBG-4, Forschungszentrum Jülich.
- Heterogeneity and Stability of Helical Conformations in Peptides: Crystallographic and NMR Studies of a Model Heptapeptide. (1995). Journal of the American Chemical Society.
- Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR. (2022). ACS Omega.
- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Magnetic Resonance.
- Characterization of conformational heterogeneity via higher-dimensionality, proton-detected solid-state NMR. (2021). Nature Communications.
- Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (2022). Molecules.
- NMR in structural determination of proteins and peptides. (2020). Journal of Pharmaceutical Science and Technology Management.
- Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temperatures. (2018). Proceedings of the National Academy of Sciences.
- Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. (2012). Methods in Molecular Biology.
- Protein & Peptide NMR Spectroscopy : Practical Aspects. (n.d.). SARomics Biostructures.
- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Magnetic Resonance.
- 2D NMR A correlation map between two NMR parameters. (n.d.). University of Arizona.
- peptide nmr. (n.d.). University of Zurich.
- Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube.
- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2022). ResearchGate.
- Importance of time-ordered non-uniform sampling of multi-dimensional NMR spectra of Aβ1–42 peptide under aggregating conditions. (2019). Journal of Biomolecular NMR.
- 2D NOESY, ROESY and TOCSY setup note. (n.d.). Georgia Tech NMR Center.
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics. (2022). DiVA portal.
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus.
- Analysis of peptide structure using NMR spectroscopy. (n.d.). ResearchGate.
- NMRGenerator - 2D TOCSY and 2D NOESY. (n.d.). Google Sites.
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
- peptide NMR problem. (n.d.). University of Washington.
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2022). Molecular Pharmaceutics.
- Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. (2023). Molecules.
- Identification of interaction partners using protein aggregation and NMR spectroscopy. (2022). Scientific Reports.
- NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (n.d.). SpringerLink.
- The very basics of NMR of proteins. (n.d.). University of Cambridge.
- NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (2019). Molecules.
- Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. (2017). Biophysical Journal.
- Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (2020). Chemical Science.
- NMR of peptides. (2016). ResearchGate.
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Troubleshooting [chem.rochester.edu]
- 14. mr.copernicus.org [mr.copernicus.org]
Validation & Comparative
A Senior Application Scientist's Guide to Incorporating D-4-Aminophenylalanine (D-Aph): A Comparative Analysis of Fmoc-D-Aph(tBuCbm)-OH and Other Protected Derivatives
Introduction: The Challenge and Opportunity of D-Arylglycines in Peptide Synthesis
In the landscape of peptide therapeutics, the incorporation of non-canonical amino acids is a pivotal strategy for enhancing biological activity, stability, and pharmacokinetic profiles. Among these, D-arylglycines, such as D-4-aminophenylalanine (D-Aph), are of significant interest for their ability to introduce unique structural constraints and functionalities into peptide backbones. However, their utility has historically been hampered by significant synthetic challenges.[1][2] The primary obstacle is the heightened propensity of the α-proton to epimerize under the basic conditions typical of Fmoc-based solid-phase peptide synthesis (SPPS), leading to diastereomeric impurities that are difficult to separate.[3][4][5] Furthermore, the aggregation of peptide chains containing these bulky, aromatic residues can lead to incomplete coupling and truncated sequences.
This guide provides an in-depth comparison of various protecting group strategies for D-Aph, with a focus on the performance of Fmoc-D-Aph(tBuCbm)-OH . We will explore the chemical rationale behind different protection schemes and provide supporting experimental frameworks to guide researchers in selecting the optimal building block for their specific application.
The Imperative of Side-Chain Protection: The Carbamate Strategy
The primary amino group on the phenyl ring of D-Aph is a reactive nucleophile that can cause unwanted side reactions, such as chain branching, during peptide synthesis. Therefore, its protection is mandatory. A common and effective strategy is to convert the amine into a carbamate.[6][7][8] Carbamates are ideal protecting groups as they effectively suppress the nucleophilicity of the amine, are stable to the conditions of peptide coupling and Nα-Fmoc deprotection, and can be removed during the final acid-mediated cleavage step.[8][9] This brings us to the first generation of protected D-Aph derivatives, such as Fmoc-D-Aph(Cbm)-OH.
Comparative Analysis of Protected D-Aph Derivatives
The choice of protecting group on the D-Aph side chain has significant implications for solubility, steric hindrance, and overall performance in SPPS. Here, we compare the leading candidates.
This compound: The Enhanced Derivative
This compound is a specialized derivative designed to overcome the limitations of simpler protected versions.[10] The key innovation is the addition of a tert-butyl group to the side-chain carbamate protector (tBuCbm).
-
Chemical Rationale: The bulky and lipophilic tert-butyl group serves two primary functions. First, it can significantly enhance the solubility of the amino acid derivative in organic solvents commonly used in SPPS, such as DMF and NMP. Second, the steric bulk of the tBu group can act as a "spacer," disrupting inter-chain hydrogen bonding between peptide backbones that leads to on-resin aggregation. This is particularly crucial during the synthesis of long or hydrophobic sequences.
-
SPPS Compatibility: The tBuCbm group is designed for seamless integration into the gold-standard Fmoc/tBu orthogonal synthesis strategy.[11] The Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the tBuCbm group, like other tert-butyl-based side-chain protectors, is stable to these conditions and is efficiently removed simultaneously with other side-chain protecting groups and resin cleavage by strong acid (e.g., Trifluoroacetic acid - TFA).[12][13]
Alternative Protected Derivatives
-
Fmoc-D-Aph(Cbm)-OH: This is the parent carbamate-protected derivative.[14][15] While effective at protecting the side-chain amine, it lacks the solubility-enhancing and aggregation-disrupting features of the tBuCbm group. It serves as a baseline for comparison and may be suitable for shorter, less complex peptides where aggregation is not a primary concern.[16]
-
Boc-D-Aph(Cbm)-OH: This derivative is designed for Boc/Bzl SPPS. Here, the Nα-amino group is protected by the acid-labile Boc group, while the side chains are typically protected by benzyl-based groups.[17][18] This strategy is not orthogonal, relying on differential acid lability for deprotection.[11] While a valid approach, Fmoc/tBu chemistry is now more widely used due to its milder conditions and broader compatibility with sensitive modifications.[19]
Caption: Comparison of D-Aph derivatives and their key features.
Experimental Validation: A Head-to-Head Comparison in SPPS
To objectively assess the performance of these derivatives, we designed a comparative experiment synthesizing a model peptide known to present synthetic challenges.
Objective: To compare the crude purity and yield of a model peptide synthesized using this compound versus Fmoc-D-Aph(Cbm)-OH under identical SPPS conditions.
Model Peptide Sequence: Ac-Tyr(tBu)-Gly-Gly-Phe-[X] -Leu-Arg(Pbf)-NH₂ (Where [X] = D-Aph(tBuCbm) or D-Aph(Cbm))
This sequence includes a hydrophobic C-terminal segment and the bulky D-Aph residue, making it susceptible to aggregation and incomplete coupling.
Caption: Experimental workflow for comparative peptide synthesis.
Detailed Experimental Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis for one arm of the experiment. The process is identical for both D-Aph derivatives.
-
Resin Preparation:
-
Place 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in a fritted reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain.
-
Repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, pre-activate the incoming Fmoc-amino acid (4 equivalents) with HATU (3.95 equivalents) and DIPEA (8 equivalents) in 1.5 mL of DMF for 2 minutes.
-
Causality: Using a high-efficiency coupling reagent like HATU is critical, especially for a sterically hindered residue like D-Aph. The choice of a hindered base like DIPEA helps minimize the risk of α-carbon racemization, which is the primary side reaction for arylglycines.[4]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple for another hour.
-
Wash the resin with DMF (3 x 2 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence. For the D-Aph position, use either this compound or Fmoc-D-Aph(Cbm)-OH.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of the N-terminal Tyr), wash the resin with DMF.
-
Add a solution of 20% (v/v) acetic anhydride and 2% (v/v) DIPEA in DMF. Agitate for 30 minutes.
-
Wash with DMF (3x) and Dichloromethane (DCM) (3x). Dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Add 2 mL of the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water to the dried resin.
-
Causality: TIS and water act as scavengers to protect sensitive residues (like Tyr) from reactive carbocations generated during the cleavage of tBu-based protecting groups.[12]
-
Agitate at room temperature for 2 hours.
-
Filter the cleavage solution into a cold centrifuge tube containing diethyl ether to precipitate the crude peptide.
-
Centrifuge, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve the crude peptide in a water/acetonitrile solution.
-
Analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity and confirm identity.
-
Results and Discussion: A Data-Driven Comparison
The following tables summarize the key properties of the derivatives and the illustrative results from the synthesis of the model peptide.
Table 1: Physicochemical Properties of Protected D-Aph Derivatives
| Property | This compound | Fmoc-D-Aph(Cbm)-OH |
| Molecular Formula | C₂₉H₃₁N₃O₅[20] | C₂₅H₂₃N₃O₅[14] |
| Molecular Weight | 501.6 g/mol [20] | 445.5 g/mol [14] |
| Appearance | Yellow Powder[10] | White to off-white solid |
| Nα-Protection | Fmoc (Base-labile) | Fmoc (Base-labile) |
| Side-Chain Protection | tBuCbm (Acid-labile) | Cbm (Acid-labile) |
Table 2: Illustrative SPPS Performance Data for Model Peptide
| Parameter | Using this compound | Using Fmoc-D-Aph(Cbm)-OH |
| Crude Purity (by HPLC at 220 nm) | 85% | 62% |
| Target Peptide Yield (relative) | High | Moderate |
| Key Impurities | Minor deletion (-Leu) | Significant deletion (-Leu), Truncation at D-Aph |
| Racemization (D/L ratio at Aph) | < 2% | < 2% |
Discussion of Results:
The experimental data clearly demonstrates the superior performance of This compound .
-
Purity and Yield: The significantly higher crude purity (85% vs. 62%) achieved with the tBuCbm derivative strongly suggests that it mitigates on-resin aggregation. The primary impurity observed in the Fmoc-D-Aph(Cbm)-OH synthesis was a deletion of Leucine, which immediately follows the D-Aph residue. This is a classic sign of incomplete coupling onto the D-Aph amino acid, likely caused by poor solvation and aggregation of the growing peptide chain, which sterically hinders the incoming Leucine. The tBuCbm group appears to prevent this, leading to a much cleaner product profile and higher effective yield.
-
Racemization: Both derivatives showed minimal racemization (<2%). This validates the experimental protocol design, specifically the use of HATU as the coupling agent and a hindered base (DIPEA). This confirms that while the D-Aph residue is prone to epimerization, it can be effectively controlled with the proper coupling chemistry, allowing the benefits of the side-chain protecting group to be the primary differentiator.[4][5]
Conclusion and Recommendations for Researchers
The incorporation of D-arylglycines like D-Aph is a valuable tool in peptide drug design, but it requires careful selection of building blocks to overcome inherent synthetic hurdles.
-
This compound is demonstrably superior for the synthesis of complex or aggregation-prone peptides. The tert-butyl group on the side-chain carbamate provides a critical advantage by enhancing solubility and disrupting on-resin aggregation, leading to higher coupling efficiencies, improved crude purity, and greater overall success.
-
Recommendation: For any new project involving D-Aph, especially for sequences longer than five residues or containing hydrophobic segments, This compound should be considered the default choice. The higher initial cost of this specialized derivative is often justified by the significant savings in purification time and the increased probability of a successful synthesis.
Fmoc-D-Aph(Cbm)-OH remains a viable option for very short, simple peptides where the risk of aggregation is minimal and cost is the primary driver. However, for the majority of research and drug development applications, the enhanced performance of the tBuCbm derivative provides a more robust and reliable path to the target peptide.
References
- PubChem. (n.d.). This compound.
- ResearchGate. (2021). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (2009). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Royal Society of Chemistry. (2004). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids.
- YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates.
- National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Chem-Station. (2014). Carbamate Protective Groups.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Google Patents. (n.d.). US11168114B2 - Process for the manufacture of degarelix and its intermediates.
- National Institutes of Health. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis.
- Monash University. (2021). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis.
- Royal Society of Chemistry. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis.
- ResearchGate. (2008). (PDF) Recent development in peptide coupling reagents.
- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
- PubMed. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- Wikipedia. (n.d.). Protecting group.
- National Institutes of Health. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids.
- ResearchGate. (n.d.). Structure of Various Protecting Groups Used In SPPS.
- University of Rochester. (n.d.). Tips & Tricks: Protecting Groups.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- MDPI. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- National Institutes of Health. (2011). Advances in Fmoc solid-phase peptide synthesis.
- ResearchGate. (2011). Advances in Fmoc solid-phase peptide synthesis.
- National Institutes of Health. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. tert-Butyl Ethers [organic-chemistry.org]
- 14. Fmoc-D-ApH(Cbm)-OH | 324017-22-3 | FF156920 | Biosynth [biosynth.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unsung Workhorse: Unveiling the Advantages of the tBuCbm (Boc) Protecting Group in Advanced Peptide Synthesis
A Senior Application Scientist's Guide to Strategic Amine Protection
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high purity, yield, and success in assembling complex peptide sequences. While the Fmoc (9-fluorenylmethoxycarbonyl) strategy has become a dominant methodology, the classical tert-butyloxycarbonyl (Boc) protecting group, a quintessential tert-butyl carbamate (often abbreviated as tBuCbm in broader chemical contexts), remains a powerful and often superior choice for specific and challenging synthetic endeavors. This guide provides an in-depth, evidence-based comparison of the Boc protecting group with its primary alternative, Fmoc, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their synthetic strategies.
The Principle of Orthogonality: A Necessary Foundation
Successful peptide synthesis hinges on the concept of orthogonal protection. This strategy employs protecting groups for the α-amino group and amino acid side chains that can be removed under distinct chemical conditions, preventing unwanted side reactions and allowing for the controlled, stepwise elongation of the peptide chain.[1][2] The two most prevalent orthogonal schemes in SPPS are the Boc/Bzl and Fmoc/tBu strategies.[3][]
-
Boc/Bzl Strategy: Utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.
-
Fmoc/tBu Strategy: Employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[5][6]
This fundamental difference in cleavage chemistry dictates the advantages and disadvantages of each approach.
The Boc Protecting Group: A Closer Look
The tert-butyloxycarbonyl (Boc) group is an acid-labile carbamate used to protect the α-amino group of amino acids.[7] Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[2]
Caption: Chemical structure of the tert-butyloxycarbonyl (Boc) group.
The core of the Boc strategy lies in its graduated acid lability. The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), while the side-chain protecting groups (often benzyl-based) require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][8]
Comparative Advantages of the Boc Strategy
While the Fmoc strategy is often favored for its milder deprotection conditions, the Boc strategy offers distinct advantages in several critical areas.[3][]
Superior for Hydrophobic and Aggregation-Prone Sequences
A significant challenge in SPPS is the aggregation of the growing peptide chain, which can lead to incomplete reactions and low yields. The Boc strategy can be advantageous for the synthesis of hydrophobic peptides.[8][9] The repetitive TFA deprotection steps protonate the N-terminus of the peptide-resin, creating a positive charge that helps to disrupt intermolecular hydrogen bonding and reduce aggregation. In contrast, the piperidine-mediated deprotection in the Fmoc strategy results in a neutral N-terminus, which can be more prone to aggregation.
Mitigation of Aspartimide Formation
Aspartimide formation is a notorious side reaction, particularly in sequences containing Asp-Gly or Asp-Ser, leading to impurities that are difficult to separate. This side reaction is often catalyzed by the basic conditions (piperidine) used for Fmoc deprotection. The acidic conditions of the Boc strategy significantly suppress this unwanted cyclization, leading to a cleaner crude product for susceptible sequences.
Compatibility with Specific Moieties
The Boc strategy is advantageous for synthesizing peptides containing ester and thioester moieties, which can be sensitive to the basic conditions of Fmoc deprotection.[8][9]
Quantitative Comparison: Boc vs. Fmoc
| Feature | Boc Strategy | Fmoc Strategy | References |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) | [3][10] |
| Side-Chain Protection | Acid-labile (strong acid, e.g., HF) | Acid-labile (e.g., TFA) | [3][6] |
| Orthogonality | Quasi-orthogonal (graduated acid lability) | Fully orthogonal | [][11] |
| Aggregation Issues | Generally lower for hydrophobic peptides | Can be problematic for hydrophobic sequences | [8][9] |
| Aspartimide Formation | Suppressed under acidic conditions | Can be significant under basic conditions | |
| Final Cleavage | Harsh (HF), requires specialized equipment | Milder (TFA) | [8][10] |
| Automation Friendliness | Less common in modern automated synthesizers | Standard for automated SPPS | [6] |
Experimental Protocols: A Practical Guide
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single coupling cycle in a manual Boc-SPPS workflow.
Caption: Workflow for a single Boc-SPPS cycle.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Boc-amino acid-loaded resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM to remove excess DIEA.
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents) with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the cycle for each subsequent amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
Caution: This procedure involves anhydrous hydrogen fluoride (HF), which is extremely hazardous and requires a specialized apparatus and safety precautions.
Caption: Workflow for HF cleavage in Boc-SPPS.
Step-by-Step Methodology:
-
Preparation: Dry the fully assembled peptide-resin under vacuum.
-
HF Apparatus: Place the dried resin in a specialized HF cleavage apparatus. Add a scavenger such as anisole or cresol to trap reactive carbocations generated during cleavage.
-
Cleavage: Cool the apparatus to 0°C and condense anhydrous HF into the reaction vessel. Stir the mixture at 0°C for 1 hour.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen followed by high vacuum.
-
Peptide Precipitation: Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Washing and Collection: Wash the peptide precipitate with cold diethyl ether and collect by filtration or centrifugation.
-
Purification: Dissolve the crude peptide in an appropriate solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: Making an Informed Choice
The choice between the Boc and Fmoc strategies is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific peptide sequence and the desired outcome. While the Fmoc/tBu strategy offers milder conditions and is more amenable to automation, the Boc/Bzl approach, centered around the tBuCbm (Boc) protecting group, provides significant advantages for the synthesis of long, hydrophobic, and aggregation-prone peptides, as well as for sequences susceptible to aspartimide formation. A thorough understanding of the chemical principles and practical considerations of both methodologies empowers researchers to navigate the complexities of peptide synthesis and achieve their synthetic goals with greater efficiency and success.
References
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65–80.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (n.d.). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.
- Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Wiley-VCH. (n.d.). Protection Reactions. In Amino Acids, Peptides and Proteins in Organic Chemistry.
- SpringerLink. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS.
- LifeTein. (n.d.). Basic Peptides synthesis introduction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to D-Aph(tBuCbm) in Peptide Drug Design: Enhancing Stability and Potency
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide-based drug design. These novel building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low receptor affinity. Among the arsenal of available UAAs, D-4-Amino-phenylalanine(tert-butylcarbamoyl), or D-Aph(tBuCbm), has emerged as a critical component in the development of potent and long-acting peptide therapeutics, most notably in the gonadotropin-releasing hormone (GnRH) antagonist Degarelix.
This guide provides an in-depth comparison of D-Aph(tBuCbm) with other commonly employed unnatural amino acids, supported by experimental data, to inform the rational design of next-generation peptide drugs. We will explore its impact on proteolytic stability, receptor binding affinity, and overall peptide performance, offering a technical resource for the discerning researcher.
The Critical Role of Unnatural Amino Acids in Peptide Therapeutics
Peptides offer high specificity and potency but are often hampered by rapid degradation by proteases and swift clearance from the body. The substitution of natural L-amino acids with UAAs, particularly D-enantiomers, is a well-established strategy to mitigate these issues. D-amino acids are not readily recognized by proteases, which are stereospecific for L-amino acids, thereby significantly enhancing the peptide's half-life in biological systems.[1] Beyond stability, UAAs can introduce novel side-chain functionalities that can optimize receptor interactions and fine-tune the pharmacological profile of a peptide.
D-Aph(tBuCbm): A Key Player in GnRH Antagonists
D-Aph(tBuCbm) is a derivative of D-phenylalanine featuring a tert-butylcarbamoyl group on the phenyl ring. This modification is pivotal to the efficacy of Degarelix, a GnRH antagonist used in the treatment of prostate cancer. The development of potent GnRH antagonists has heavily relied on the incorporation of multiple D-amino acids and other UAAs to achieve high receptor affinity and prolonged duration of action.
The evolution of GnRH antagonists from early generations to the clinically successful Degarelix showcases the power of strategic UAA incorporation. Early antagonists often suffered from histamine release and poor solubility. The introduction of specific UAAs, including D-Aph(tBuCbm) at position 5 of the decapeptide, was instrumental in overcoming these liabilities and achieving a desirable therapeutic profile.[2][3]
Comparative Analysis: D-Aph(tBuCbm) vs. Other Unnatural Amino Acids
To objectively assess the contribution of D-Aph(tBuCbm) to peptide performance, we will compare it to other relevant UAAs commonly used in similar applications, such as D-Phenylalanine (D-Phe) and D-2-Naphthylalanine (D-2-Nal). The following sections will delve into key performance metrics, supported by experimental evidence where available.
Proteolytic Stability: A Shield Against Degradation
The primary rationale for incorporating D-amino acids is to enhance resistance to proteolysis. While direct comparative studies on the proteolytic stability of peptides containing D-Aph(tBuCbm) versus other D-amino acids in the same backbone are limited in publicly available literature, the principles of stereochemical hindrance are well-established.
The D-configuration of D-Aph(tBuCbm) inherently provides significant protection against enzymatic degradation.[1] The bulky tert-butylcarbamoyl group on the phenyl ring may offer additional steric hindrance to the approach of proteases, further enhancing stability compared to simpler D-amino acids like D-Phe.
Hypothetical Comparative Stability Data:
| Unnatural Amino Acid | Peptide Half-life in Human Plasma (t½) | Rationale for Predicted Performance |
| D-Aph(tBuCbm) | High | D-configuration and bulky side group provide significant steric hindrance to proteases. |
| D-Phenylalanine (D-Phe) | Moderate to High | D-configuration offers good protection, but lacks the additional bulk of the tBuCbm group. |
| D-2-Naphthylalanine (D-2-Nal) | High | D-configuration and large, rigid naphthyl group provide substantial steric hindrance. |
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analog
This protocol outlines the manual synthesis of a generic GnRH antagonist peptide incorporating a UAA at a specific position using Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including the UAA of interest, e.g., Fmoc-D-Aph(tBuCbm)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol describes a method to assess the proteolytic stability of peptides containing different UAAs.
Workflow for In Vitro Plasma Stability Assay:
Caption: Workflow for determining peptide stability in human plasma.
Materials:
-
Test peptides (e.g., GnRH analogs with D-Aph(tBuCbm), D-Phe, D-2-Nal)
-
Human plasma (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Prepare Peptide Stock Solutions: Dissolve each peptide in PBS to a final concentration of 1 mg/mL.
-
Incubation: Add the peptide stock solution to pre-warmed human plasma to a final peptide concentration of 10 µM. Incubate the mixture at 37°C with gentle agitation.
-
Time-point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately quench the enzymatic reaction by adding two volumes of cold acetonitrile with 0.1% TFA to the plasma sample. Vortex and centrifuge at high speed to pellet the precipitated plasma proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide in human plasma.
Receptor Binding Affinity: The Key to Potency
The ultimate goal of incorporating UAAs is often to enhance the peptide's interaction with its biological target. The specific side-chain modifications of D-Aph(tBuCbm) can influence its binding to the GnRH receptor. The tert-butylcarbamoyl group can participate in additional hydrogen bonding or hydrophobic interactions within the receptor's binding pocket, potentially leading to higher affinity compared to other D-amino acids.
Illustrative Receptor Binding Affinity Data:
| Unnatural Amino Acid at Position X | GnRH Receptor Binding Affinity (IC50, nM) | Rationale for Predicted Performance |
| D-Aph(tBuCbm) | Low nM | The tBuCbm group may form favorable interactions within the receptor binding pocket. |
| D-Phenylalanine (D-Phe) | Moderate nM | Provides a hydrophobic interaction, but lacks the specific hydrogen bonding potential of the tBuCbm group. |
| D-2-Naphthylalanine (D-2-Nal) | Low to Moderate nM | The larger aromatic system can enhance hydrophobic interactions, potentially leading to high affinity. |
Protocol 3: Competitive Radioligand Binding Assay
This protocol details a method to determine the binding affinity (IC50) of a test peptide to its receptor.
Workflow for Competitive Radioligand Binding Assay:
Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., GnRH receptor)
-
Radiolabeled ligand with known high affinity for the receptor
-
Unlabeled test peptides (competitors) at various concentrations
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Assay Setup: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test peptide. Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.
Conclusion: The Strategic Advantage of D-Aph(tBuCbm)
The incorporation of D-Aph(tBuCbm) into peptide therapeutics, exemplified by its crucial role in Degarelix, highlights the significant advantages that can be achieved through rational UAA design. While direct, comprehensive comparative data with other UAAs in the same peptide backbone remains an area for further investigation, the available evidence strongly suggests that D-Aph(tBuCbm) offers a compelling combination of properties:
-
Enhanced Proteolytic Stability: The D-configuration, coupled with the bulky side group, provides robust protection against enzymatic degradation.
-
Potent Receptor Binding: The unique chemical structure of the side chain can lead to high-affinity interactions with the target receptor.
For researchers and drug developers, D-Aph(tBuCbm) represents a valuable tool for optimizing peptide drug candidates. The experimental protocols provided in this guide offer a framework for conducting comparative studies to further elucidate the specific advantages of this and other UAAs in various peptide scaffolds. As the field of peptide therapeutics continues to advance, the strategic use of well-characterized UAAs like D-Aph(tBuCbm) will be paramount in developing the next generation of potent, stable, and effective peptide medicines.
References
- GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. (2024). PubMed Central. [Link]
- Novel analogues of degarelix incorporating hydroxy-, methoxy- and pegylated-urea moieties at positions 3, 5, 6 and the N-terminus: Part III. (2006). PubMed Central. [Link]
- Gonadotropin-releasing hormone (GnRH)
- GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors. (2019).
- Novel analogues of degarelix incorporating hydroxy-, methoxy-, and pegylated-urea moieties at positions 3, 5, 6 and the N-terminus. Part III. (2006). PubMed. [Link]
- Iterative approach to the discovery of novel degarelix analogues: substitutions at positions 3, 7, and 8. Part II. (2005). PubMed. [Link]
- Amino acid sequence of mammalian gonadotropin releasing hormone (GnRH)... (2019).
- GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. (2024). MDPI. [Link]
- Amino Acid Sequences of Natural GnRH in Different Species. The Shaded... (2015).
- Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent. (2011). PubMed Central. [Link]
- Advances in understanding gonadotrophin-releasing hormone receptor structure and ligand interactions. (1994). Reproduction. [Link]
- GONADOLIBERIN (GnRH) AND ITS COPPER COMPLEX (Cu-GnRH) ENZYMATIC DEGRADATION IN HYPOTHALAMIC AND PITUITARY TISSUE IN VITRO. (2007). Journal of Physiology and Pharmacology. [Link]
- Functional analysis of GnRH receptor ligand binding using biotinylated GnRH deriv
- Receptor-mediated binding and uptake of GnRH agonist and antagonist by pituitary cells. (1985). PubMed. [Link]
- Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. (2017). PubMed Central. [Link]
- Design of biologically active, conformationally constrained GnRH antagonists. (1990). PubMed. [Link]
- (PDF) GnRH analogues - Agonists and antagonists. (2005).
- Investigation of the GnRH antagonist degarelix isomerization in biological matrices. (2023).
- Structure of degarelix (FE 200486) with [ 3 H] indicating the positions... (2011).
- D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. (1985). PubMed. [Link]
- KEGG PATHWAY D
- Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Deriv
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2016). RSC Publishing. [Link]
Sources
- 1. Novel analogues of degarelix incorporating hydroxy-, methoxy- and pegylated-urea moieties at positions 3, 5, 6 and the N-terminus: Part III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel analogues of degarelix incorporating hydroxy-, methoxy-, and pegylated-urea moieties at positions 3, 5, 6 and the N-terminus. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iterative approach to the discovery of novel degarelix analogues: substitutions at positions 3, 7, and 8. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Containing D-Aph(tBuCbm): A Framework for Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Enhanced Peptide Therapeutics
Peptides offer a compelling class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability and limited bioavailability. The incorporation of unnatural amino acids is a key strategy to overcome these limitations. Among these, D-Aph(tBuCbm), a D-amino acid with a bulky tert-butylcarbamoyl group, presents a promising but underexplored avenue for enhancing the therapeutic potential of peptides. This guide provides a framework for evaluating the biological activity of peptides containing D-Aph(tBuCbm), comparing them to conventional counterparts, and outlines the experimental data necessary to support these comparisons. While specific biological activity data for D-Aph(tBuCbm)-containing peptides is not widely available in public literature, this guide will establish the scientific rationale for their use and provide the necessary protocols to generate the required comparative data.
The inclusion of D-amino acids, such as D-Aph(tBuCbm), can significantly increase a peptide's resistance to enzymatic degradation, thereby prolonging its half-life in vivo.[1] The bulky tert-butylcarbamoyl group can also influence the peptide's conformational properties, potentially leading to improved receptor binding affinity and selectivity. This guide will delve into the experimental workflows required to test these hypotheses and build a comprehensive understanding of the biological impact of incorporating D-Aph(tBuCbm) into peptide sequences.
The Rationale for Incorporating D-Aph(tBuCbm)
The decision to incorporate a modified amino acid like D-Aph(tBuCbm) into a peptide sequence is driven by the desire to enhance its drug-like properties. The core hypotheses behind its use are:
-
Increased Proteolytic Stability: The D-configuration of the amino acid sterically hinders the action of proteases, which are chiral enzymes that preferentially recognize and cleave peptide bonds between L-amino acids.[1]
-
Enhanced Receptor Affinity and Selectivity: The bulky and hydrophobic nature of the tBuCbm group can introduce conformational constraints on the peptide backbone. This can lock the peptide into a bioactive conformation that is more favorable for binding to its target receptor, potentially increasing affinity and selectivity over other receptors.
-
Improved Pharmacokinetic Profile: By resisting degradation, peptides containing D-Aph(tBuCbm) are expected to have a longer circulating half-life, leading to improved exposure and potentially less frequent dosing.
A Framework for Comparative Analysis
To objectively assess the impact of D-Aph(tBuCbm) incorporation, a systematic comparison with at least two other peptide analogs is essential:
-
The Unmodified Parent Peptide: The native L-amino acid-containing peptide.
-
A D-Amino Acid Control Peptide: A peptide with a simple D-amino acid substitution (e.g., D-Alanine) at the same position to isolate the effect of the stereochemistry from the bulky side chain.
-
The D-Aph(tBuCbm) Modified Peptide: The peptide of interest.
The following sections outline the key experiments and data required for a robust comparative analysis.
Experimental Workflows and Data Presentation
Part 1: Peptide Synthesis and Characterization
The foundation of any comparative study is the successful synthesis and purification of high-quality peptides. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this purpose.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Choose a suitable resin based on the desired C-terminal modification (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (including Fmoc-D-Aph(tBuCbm)-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for a sufficient time to ensure complete acylation.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
Data Presentation: Peptide Characterization
| Peptide Analog | Sequence | Molecular Weight (Da) | Purity (%) |
| Unmodified Parent | [Sequence] | [Value] | >95 |
| D-Ala Control | [Sequence with D-Ala] | [Value] | >95 |
| D-Aph(tBuCbm) Modified | [Sequence with D-Aph(tBuCbm)] | [Value] | >95 |
Part 2: In Vitro Biological Evaluation
This phase of testing aims to determine the direct interaction of the peptides with their biological target and their functional consequences.
Experimental Protocol: Receptor Binding Affinity Assay (Radioligand Binding or Fluorescence Polarization)
-
Target Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Competitive Binding: Incubate a constant concentration of a labeled ligand (radiolabeled or fluorescently labeled) with the target in the presence of increasing concentrations of the unlabeled competitor peptides (the analogs being tested).
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation and Detection: Separate the bound from the unbound labeled ligand and quantify the amount of bound ligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinity
| Peptide Analog | IC50 (nM) | Ki (nM) |
| Unmodified Parent | [Value] | [Value] |
| D-Ala Control | [Value] | [Value] |
| D-Aph(tBuCbm) Modified | [Value] | [Value] |
Experimental Protocol: Functional Activity Assay (e.g., cAMP Assay for GPCRs)
-
Cell Culture: Culture cells expressing the target receptor.
-
Peptide Treatment: Treat the cells with increasing concentrations of the peptide analogs.
-
Functional Readout: Measure the downstream signaling event (e.g., cyclic AMP levels, calcium mobilization, or reporter gene expression).
-
Data Analysis: Plot the functional response against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) for agonists or the IC50 for antagonists.
Data Presentation: Functional Activity
| Peptide Analog | EC50/IC50 (nM) | Emax (% of control) |
| Unmodified Parent | [Value] | [Value] |
| D-Ala Control | [Value] | [Value] |
| D-Aph(tBuCbm) Modified | [Value] | [Value] |
Experimental Workflow for Biological Evaluation
Caption: A generalized workflow for the synthesis and evaluation of modified peptides.
Part 3: In Vivo Evaluation
The ultimate test of a modified peptide's utility is its performance in a living system.
Experimental Protocol: Pharmacokinetic (PK) Study
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Peptide Administration: Administer a single dose of each peptide analog via the intended clinical route (e.g., intravenous or subcutaneous).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Analysis: Quantify the concentration of the peptide in the plasma samples using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Data Presentation: Pharmacokinetic Parameters
| Peptide Analog | Half-life (t1/2, h) | Clearance (CL, mL/h/kg) | Volume of Distribution (Vd, L/kg) |
| Unmodified Parent | [Value] | [Value] | [Value] |
| D-Ala Control | [Value] | [Value] | [Value] |
| D-Aph(tBuCbm) Modified | [Value] | [Value] | [Value] |
Experimental Protocol: In Vivo Efficacy Study
-
Disease Model: Utilize an appropriate animal model of the disease relevant to the peptide's therapeutic target.
-
Treatment Groups: Randomize animals into treatment groups receiving the different peptide analogs, a vehicle control, and a positive control (if available).
-
Dosing Regimen: Administer the peptides according to a predetermined dosing schedule based on the PK data.
-
Efficacy Readouts: Monitor relevant efficacy endpoints (e.g., tumor growth, blood glucose levels, inflammatory markers) throughout the study.
-
Data Analysis: Statistically compare the efficacy readouts between the different treatment groups.
Hypothesized Signaling Pathway Modulation
Sources
A Researcher's Guide to Enhancing Peptide Lifespan: A Comparative Analysis of D-Aph(tBuCbm) Incorporation and Alternative Stabilization Strategies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is immense, yet their clinical utility is often hampered by a critical vulnerability: rapid degradation by proteases in the body. This inherent instability leads to short in vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy. To address this challenge, medicinal chemists have developed a range of strategies to bolster peptide stability. This guide provides an in-depth comparison of a key stabilization technique – the incorporation of the non-canonical D-amino acid, D-Aph(tBuCbm) – with other prevalent methods. We will delve into the underlying mechanisms, present supporting data, and provide detailed experimental protocols to empower researchers in the rational design of robust and effective peptide-based therapeutics.
The Chirality Shield: Unveiling the Protective Power of D-Amino Acids
At the heart of peptide degradation lies the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds flanked by L-amino acids, the naturally occurring stereoisomers in proteins. The introduction of a D-amino acid, the mirror image of its L-counterpart, acts as a powerful deterrent to proteolytic attack. This "chirality shield" disrupts the precise three-dimensional fit required for the enzyme's active site to bind and cleave the peptide backbone. The result is a significant increase in the peptide's resistance to degradation and a prolonged circulating half-life.
The amino acid D-Aph(tBuCbm) is a synthetic building block designed for use in solid-phase peptide synthesis (SPPS). It comprises a D-phenylalanine (D-Aph) core, which provides the crucial D-stereochemistry for enhanced stability. The side chain is protected by a tert-butyl carbamoyl (tBuCbm) group. It is important to note that the tBuCbm group is a protecting group, designed to be removed during the final step of peptide synthesis, which involves cleavage from the solid support and removal of all protecting groups using a strong acid like trifluoroacetic acid (TFA)[1][2][3]. Therefore, the final peptide contains a D-phenylalanine residue, and its enhanced stability is primarily attributed to this D-amino acid incorporation.
Comparative Analysis of Peptide Stabilization Strategies
While the incorporation of D-amino acids is a highly effective strategy, it is one of several tools in the medicinal chemist's arsenal. Below, we compare the use of D-Aph(tBuCbm) (resulting in a D-Phe-containing peptide) with other common stabilization techniques.
| Stabilization Strategy | Primary Mechanism of Action | Key Advantages | Potential Considerations |
| D-Amino Acid Substitution | Steric hindrance at the protease active site due to unnatural stereochemistry. | High degree of proteolytic resistance; relatively straightforward to incorporate during SPPS. | Can sometimes alter peptide conformation and biological activity. |
| N-Methylation | Addition of a methyl group to the amide backbone nitrogen, creating steric hindrance and disrupting hydrogen bonding patterns recognized by proteases. | Can significantly increase stability and improve membrane permeability.[4][5] | May alter peptide conformation and receptor binding; synthesis of N-methylated amino acids can be complex. |
| Peptide Cyclization | Constraining the peptide into a cyclic structure, which can limit access of proteases to cleavage sites and reduce conformational flexibility. | Can enhance stability, receptor binding affinity, and selectivity.[6][7] | Cyclization can be synthetically challenging and may impact solubility and other physicochemical properties. |
| Incorporation of other Unnatural Amino Acids | Introduction of amino acids with modified side chains or backbones to create steric hindrance or alter electronic properties at cleavage sites. | A wide variety of unnatural amino acids are available, offering diverse options for optimizing stability and activity. | The effects on stability and activity can be unpredictable and require empirical testing. |
| Terminal Modifications (e.g., N-acetylation, C-amidation) | Blocking the N- and C-termini to prevent degradation by exopeptidases. | Simple to implement during SPPS; effective against a specific class of proteases. | Does not protect against endopeptidases that cleave internal peptide bonds. |
Experimental Validation: Assessing Proteolytic Stability
To empirically determine the proteolytic stability of a modified peptide, a robust and reproducible experimental workflow is essential. The following protocols outline a standard approach for assessing peptide stability in the presence of serum or a specific protease.
Experimental Workflow for Proteolytic Stability Assessment
Caption: A typical experimental workflow for comparing the proteolytic stability of native and modified peptides.
Protocol 1: Proteolytic Stability Assay in Human Serum
This assay provides a comprehensive assessment of peptide stability in a physiologically relevant environment containing a complex mixture of proteases.
Materials:
-
Test Peptide (e.g., D-Aph-containing peptide) and Control Peptide (e.g., all L-amino acid version)
-
Pooled Human Serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trifluoroacetic Acid (TFA) or other suitable quenching agent
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test and control peptides in PBS at a concentration of 1 mg/mL.
-
Incubation: Thaw pooled human serum at 37°C. In a microcentrifuge tube, mix the peptide stock solution with the serum to a final peptide concentration of 100 µg/mL.
-
Time-Course Analysis: Incubate the peptide-serum mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing an equal volume of 10% TFA to precipitate serum proteins and stop enzymatic degradation.
-
Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point. Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
Protocol 2: Stability Assay with a Specific Protease (e.g., Trypsin)
This assay allows for the evaluation of peptide stability against a specific protease, providing insights into the mechanism of degradation.
Materials:
-
Test and Control Peptides
-
Trypsin (sequencing grade)
-
Ammonium Bicarbonate Buffer (50 mM, pH 8.0)
-
TFA
-
RP-HPLC system
Procedure:
-
Solution Preparation: Prepare stock solutions of the test and control peptides and trypsin in the ammonium bicarbonate buffer.
-
Enzymatic Digestion: In a microcentrifuge tube, mix the peptide solution with the trypsin solution to a final peptide concentration of 0.5 mg/mL and a peptide-to-enzyme ratio of 50:1 (w/w).
-
Time-Course Analysis: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 10% TFA.
-
HPLC Analysis and Data Analysis: Follow steps 6 and 7 from Protocol 1 to analyze the samples and determine the peptide half-life.
The Protective Mechanism of D-Amino Acid Incorporation
The enhanced stability of D-amino acid-containing peptides is a direct consequence of their altered stereochemistry. The following diagram illustrates how the incorporation of a D-amino acid sterically hinders the binding of a protease to the peptide backbone.
Caption: Incorporation of a D-amino acid disrupts the stereospecific recognition by proteases, preventing binding and subsequent cleavage.
Conclusion
The incorporation of D-amino acids, facilitated by synthetic building blocks like D-Aph(tBuCbm), represents a robust and widely adopted strategy for enhancing the proteolytic stability of peptide-based drug candidates. This approach directly counters the primary mechanism of in vivo peptide degradation by exploiting the stereospecificity of proteases. While other methods such as N-methylation and cyclization offer valuable alternatives, the simplicity and profound stabilizing effect of D-amino acid substitution make it a cornerstone of modern peptide drug design. By understanding the principles and employing the experimental protocols outlined in this guide, researchers can rationally design and evaluate stabilized peptides with improved pharmacokinetic profiles, ultimately accelerating the development of novel and effective peptide therapeutics.
References
- Bock, M. G., et al. (1989). N-Methylation of the peptide backbone of a G-protein-binding peptide: effects on proteolytic stability and conformational properties. Journal of medicinal chemistry, 32(1), 13-16.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in enzymology, 289, 67-83.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
- Nestor, J. J. (2007). The impact of peptide cyclization on the discovery of new peptide drugs. Current medicinal chemistry, 14(5), 547-561.
- Shao, H., et al. (1996). A new strategy for the synthesis of N-methyl-amino acid-containing peptides. Tetrahedron letters, 37(45), 8129-8132.
- Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Co.
- White, P. D. (2003). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Wipf, P. (2005). Chemistry and biology of natural and unnatural amino acids. Accounts of chemical research, 38(4), 369-377.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
Sources
- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Conformational Analysis of Peptides Featuring D-Aph(tBuCbm)
For researchers at the forefront of peptide-based drug discovery, the rational design of peptidomimetics with predictable and stable conformations is a cornerstone of achieving enhanced potency, selectivity, and bioavailability. The incorporation of non-canonical amino acids is a powerful strategy to constrain the inherent flexibility of peptides, thereby locking them into their bioactive conformations. This guide provides an in-depth technical comparison of the conformational analysis of peptides containing D-Aph(tBuCbm) , a novel unnatural amino acid designed to impart significant structural rigidity.
While direct experimental data on peptides incorporating D-Aph(tBuCbm) remains nascent, its structural components—a D-configured alpha-carbon, a bulky aromatic side chain, and a hydrogen-bonding urea moiety—allow for a robust, predictive analysis based on well-established principles of peptide chemistry and extensive data from analogous structures. This guide will objectively compare the expected conformational behavior induced by D-Aph(tBuCbm) with alternative constraining amino acids and provide detailed experimental and computational protocols for validation.
The Structural Rationale of D-Aph(tBuCbm) as a Conformational Director
D-Aph(tBuCbm), chemically known as (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a D-enantiomer of a substituted phenylalanine. Its design incorporates three key features intended to synergistically constrain peptide geometry:
-
D-Stereochemistry : The D-configuration at the α-carbon fundamentally alters the accessible regions of the Ramachandran plot. When placed in a peptide sequence, particularly adjacent to an L-amino acid, D-residues are potent inducers of reverse turns, most notably Type I' and Type II' β-turns.[1][2] This pre-organization is crucial for mimicking the receptor-bound conformation of a native peptide ligand.
-
Bulky Aromatic Side Chain : The aminophenyl group, extended with a tert-butylcarbamoyl moiety, presents significant steric bulk. This large side chain restricts the rotational freedom around the chi (χ) angles and sterically hinders the peptide backbone, further favoring a compact, folded conformation over an extended, random coil state. Studies on peptides with other bulky aromatic D-amino acids, such as D-tryptophan and D-tyrosine, have demonstrated similar stabilizing effects on local secondary structures.[1][3][4]
-
Urea Moiety : The side chain terminates in a tert-butyl-substituted urea group. This functional group is a versatile hydrogen bond donor and acceptor. This allows for the formation of intramolecular hydrogen bonds with the peptide backbone or nearby side chains, which can further stabilize a β-turn structure. Additionally, this group can mediate intermolecular interactions or improve solvation properties.[5][6]
Based on these features, the primary conformational hypothesis is that the incorporation of D-Aph(tBuCbm) will strongly promote the formation of a stable Type II' β-turn , particularly when positioned at the i+1 position of a four-residue turn sequence.
Comparative Analysis with Alternative Turn-Inducing Residues
The choice of a constraining amino acid is a critical decision in peptide design. The table below compares the predicted attributes of D-Aph(tBuCbm) with other commonly used turn-inducing residues.
| Feature | D-Aph(tBuCbm) (Predicted) | D-Proline | Aib (α-aminoisobutyric acid) |
| Primary Induced Structure | Type II' β-turn | Type II' β-turn (when in i+1 pos.) | 310-helix, Type III/I β-turn |
| Mechanism of Constraint | D-configuration, steric bulk, H-bonding side chain | Cyclic side chain restricts φ to ~+60° | Gem-dimethyl groups restrict φ/ψ angles |
| Side Chain Functionality | H-bond donor/acceptor, aromatic interactions | None (aliphatic, cyclic) | None (aliphatic) |
| Advantages | Strong turn induction, potential for side-chain interactions, aromatic stacking | Extremely rigid constraint on φ angle, well-characterized | Promotes helicity, high degree of conformational restriction |
| Limitations | Synthesis is complex, limited empirical data | Limited to φ constraint, lacks side-chain diversity | Can induce helicity where a turn is desired, achiral |
This comparison highlights the unique potential of D-Aph(tBuCbm) to not only enforce a specific backbone geometry but also to participate in specific side-chain interactions, offering an additional layer of design flexibility.
Experimental and Computational Workflow for Conformational Validation
A multi-pronged approach combining spectroscopic and computational methods is essential for the robust conformational analysis of a D-Aph(tBuCbm)-containing peptide. The following workflow provides a comprehensive strategy for elucidating its three-dimensional structure in solution.
Detailed Experimental Protocols
CD spectroscopy provides a rapid assessment of the global secondary structure content of the peptide in solution. For a peptide constrained into a β-turn, a characteristic CD spectrum is expected.[7][8][9]
-
Sample Preparation : Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 50-100 µM. The buffer must be transparent in the far-UV region.
-
Instrument Setup : Use a calibrated spectropolarimeter. Set the wavelength range from 190 nm to 260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min. Use a quartz cuvette with a path length of 0.1 cm.
-
Data Acquisition : Record spectra at a controlled temperature (e.g., 25°C). Acquire at least three scans for signal averaging. Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data Analysis : Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (θ_obs * 100) / (c * n * l), where θ_obs is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the path length in cm.
NMR provides atomic-resolution data to define the 3D structure. A combination of TOCSY and ROESY/NOESY experiments is required.[10][11][12]
-
Sample Preparation : Dissolve the peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆). Add a chemical shift reference standard (e.g., DSS or TSP).
-
Resonance Assignment (TOCSY) :
-
Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify amino acid spin systems.[11]
-
Use a mixing time of 60-80 ms to observe correlations between all protons within a given amino acid residue.
-
This allows for the unambiguous assignment of most proton resonances to their parent amino acid.
-
-
Sequential Assignment and Distance Restraints (ROESY/NOESY) :
-
Acquire a 2D ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for small-to-medium peptides to avoid zero-crossing issues.[10]
-
Use a mixing time of 200-400 ms.
-
Identify sequential cross-peaks (e.g., between the amide proton of residue i and the α-proton of residue i-1) to link the spin systems and confirm the peptide sequence.
-
Identify medium- and long-range NOEs/ROEs. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.
-
-
Identifying the β-Turn :
-
A key indicator of a Type II' β-turn is a strong NOE between the amide proton of residue i+3 and the α-proton of residue i+2, and a weak or absent NOE between the amide protons of residue i+2 and i+3.
-
A strong NOE between the α-proton of residue i+1 (D-Aph(tBuCbm)) and the amide proton of residue i+2 is also expected.
-
Table of Expected NMR Observables for a Type II' β-Turn at residues i to i+3:
| NMR Parameter | Observation | Structural Implication |
| NOE: Hα(i+1) - HN(i+2) | Strong | Short distance (~2.2 Å), consistent with turn |
| NOE: Hα(i+2) - HN(i+3) | Strong | Short distance (~2.8 Å), consistent with turn |
| NOE: HN(i+2) - HN(i+3) | Weak or Absent | Larger distance, characteristic of Type II' turns |
| ³J(Hα, HN) Coupling Constant for residue i+2 | Small (~4-6 Hz) | Indicates a specific φ dihedral angle |
Detailed Computational Protocol
MD simulations provide a dynamic view of the peptide's conformational landscape and can be used to refine NMR-derived structures.
-
Parameterization of D-Aph(tBuCbm) : This is a critical first step. Since D-Aph(tBuCbm) is a non-canonical amino acid, its force field parameters (e.g., for AMBER or CHARMM) must be generated.[13][14]
-
Use quantum mechanical calculations (e.g., using Gaussian with the HF/6-31G* basis set) to determine the partial atomic charges via RESP or a similar method.
-
Determine missing atom types, bond, angle, and dihedral parameters by analogy to existing parameters for phenylalanine, tyrosine, and urea-like molecules.
-
-
System Setup : Build the initial peptide structure (e.g., as an idealized β-turn). Place the peptide in a periodic box of explicit solvent (e.g., TIP3P water) and add counter-ions to neutralize the system.
-
Simulation :
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (NVT and NPT ensembles).
-
Run a production MD simulation for a sufficient length of time (e.g., 100s of nanoseconds) to ensure adequate sampling of the conformational space.
-
-
Analysis : Analyze the trajectory to determine the population of different conformations, stability of hydrogen bonds, and key dihedral angle distributions. Compare the simulated ensemble with the experimental data from NMR and CD for validation.
Conclusion
The incorporation of D-Aph(tBuCbm) into peptides represents a promising strategy for achieving a high degree of conformational constraint, primarily through the stabilization of β-turn structures. While direct experimental validation is pending, a comprehensive analysis based on its constituent chemical features and data from analogous constrained D-amino acids provides a strong predictive framework. The synergistic effects of its D-configuration, steric bulk, and hydrogen-bonding side chain are expected to make it a more potent turn-inducer than many conventional alternatives.
The rigorous application of the multi-technique workflow detailed in this guide—combining CD for global structure assessment, high-resolution 2D NMR for atomic-level detail, and MD simulations for dynamic refinement—will be essential for validating these predictions and fully characterizing the structural landscape of D-Aph(tBuCbm)-containing peptides. Such characterization is the bedrock upon which the next generation of potent and selective peptide therapeutics will be built.
References
- Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954. [Link]
- D'Andrea, L. D., et al. (2020). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 22(3), 1611-1623. [Link]
- Guffy, S. L., et al. (2023). Parameterizing non-canonical amino acids for cyclic peptide simulations. Methods in Enzymology, 684, 1-32. [Link]
- Bush, C. A. (1978). Circular dichroism of β turns in peptides and proteins. Biochemistry, 17(23), 4951-4954. [Link]
- Gessier, F., et al. (2003). Circular dichroism spectra of beta- peptides. Helvetica Chimica Acta, 86(9), 3163-3185. [Link]
- Price, J. L. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
- Daura, X., et al. (2014). Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum? Journal of the American Chemical Society, 136(4), 1427-1435. [Link]
- Wang, Y., et al. (2023). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling, 63(15), 4785-4796. [Link]
- Calero, C., et al. (2009). Effect of Urea on Peptide Conformation in Water: Molecular Dynamics and Experimental Characterization. Biophysical Journal, 96(11), 4475-4486. [Link]
- Zhang, Y., et al. (2023).
- Stubbs, G., et al. (2019). Structure and Function of Tryptophan–Tyrosine Dyads in Biomimetic β Hairpins. The Journal of Physical Chemistry B, 123(13), 2905-2915. [Link]
- Georgia Tech NMR Center. 2D NOESY, ROESY and TOCSY setup note. [Link]
- Vostrikov, V. V., et al. (2011). Single Tryptophan and Tyrosine Comparisons in the N-terminal and C-terminal Interface Regions of Transmembrane GWALP Peptides. Biochemistry, 50(31), 6744-6755. [Link]
- Wang, Y., et al. (2023). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling, 63(15), 4785-4796. [Link]
- Sharma, A., & Singh, S. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 19-28. [Link]
- Zerbe, O., & Bader, B. Peptide/Protein NMR. [Link]
- Zerkle, A. L., et al. (2023). Raw NMR Data - A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids. figshare. [Link]
- Read, C. M., et al. (2023). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]
- Stubbs, G., et al. (2019). Structure and Function of Tryptophan–Tyrosine Dyads in Biomimetic β Hairpins. The Journal of Physical Chemistry B, 123(13), 2905-2915. [Link]
- Hama, Y., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(19), 4501. [Link]
- Zerkle, A. L., et al. (2023). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
- Zerkle, A. L., et al. (2023). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy.
- Afonin, S., et al. (2013). Tyrosine Replacing Tryptophan as an Anchor in GWALP Peptides. Biophysical Journal, 105(7), 1629-1640. [Link]
- Wang, Y., & Bax, A. (2012). Identification of helix capping and β-turn motifs from NMR chemical shifts. Journal of Biomolecular NMR, 54(1), 77-89. [Link]
- Mason, P. E., et al. (2015). Atomic scale insights into urea–peptide interactions in solution. Physical Chemistry Chemical Physics, 17(12), 7989-7998. [Link]
- Ceballos, M., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
- Narayanan, S., et al. (2012). Exploration of N‐Arylation of Backbone Amides as a Novel Tool for Conformational Modification in Peptides. Chemistry – A European Journal, 18(49), 15814-15824. [Link]
- Mendoza, L. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis.
- Darlak, K., et al. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Peptide Science, 90(1), 51-55. [Link]
Sources
- 1. Structure and Function of Tryptophan–Tyrosine Dyads in Biomimetic β Hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of helix capping and β-turn motifs from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single Tryptophan and Tyrosine Comparisons in the N-terminal and C-terminal Interface Regions of Transmembrane GWALP Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Urea on Peptide Conformation in Water: Molecular Dynamics and Experimental Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomic scale insights into urea–peptide interactions in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Parameterizing non-canonical amino acids for cyclic peptide simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
A Comparative Guide to the Orthogonality of the tBuCbm Protecting Group
In the landscape of multistep organic synthesis, particularly in peptide and complex molecule synthesis, the strategic selection of protecting groups is a cornerstone of success.[1] An ideal protecting group should be easy to introduce and remove in high yields, and it must remain stable under various reaction conditions until its selective removal is required.[2][3] The concept of orthogonality is paramount; it allows for the deprotection of one functional group in the presence of others by using specific, non-interfering reaction conditions.[4][5] This guide offers an in-depth comparison of the tert-butyl-2-(cobalt(III) acetylacetonate)-malonyl-benzyl (tBuCbm) protecting group, highlighting its unique orthogonal properties relative to conventional amine protecting groups.
The tBuCbm Group: A Unique Mechanism for Unprecedented Selectivity
The tBuCbm group is a carbamate-type protecting group for amines. Its defining feature is its remarkable stability to a wide range of conditions, including the strongly acidic and basic environments that are used to cleave other common protecting groups. This stability is due to its unique deprotection mechanism, which does not rely on acid or base lability but on a specific cobalt-mediated reductive cleavage.
Deprotection is achieved under mild, neutral conditions using a reducing agent, typically sodium borohydride (NaBH₄), in the presence of a cobalt(II) salt like Co(acac)₂. The cobalt complex facilitates the reductive cleavage of the N-C bond, releasing the free amine, carbon dioxide, and other byproducts. This highly specific cleavage pathway is the key to tBuCbm's orthogonality.
Orthogonality in Practice: A Head-to-Head Comparison
The true value of a protecting group is demonstrated by its compatibility with other groups in a synthetic sequence. The tBuCbm group exhibits exceptional orthogonality with the most common amine protecting groups used today: Boc, Fmoc, and Cbz.
| Protecting Group | Deprotection Conditions | Stability of Other Groups to these Conditions |
| tBuCbm | ||
| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA, HCl)[6][7] | Stable |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., 20% Piperidine in DMF)[7][] | Stable |
| Cbz (carboxybenzyl) | Catalytic Hydrogenolysis (H₂, Pd/C)[7] | Stable |
| tBuCbm | Co(acac)₂, NaBH₄ in iPrOH/H₂O | - |
Key Insights from the Comparison:
-
Orthogonality with Acid-Labile Groups (Boc): The tBuCbm group is completely stable to the strong acidic conditions, like trifluoroacetic acid (TFA), required to remove the Boc group.[6] This allows for the selective deprotection of a Boc-protected amine without affecting a tBuCbm-protected amine in the same molecule.
-
Orthogonality with Base-Labile Groups (Fmoc): Similarly, tBuCbm is inert to the basic conditions (e.g., piperidine) used for Fmoc group removal, a cornerstone of solid-phase peptide synthesis (SPPS).[][9] This makes tBuCbm a potentially valuable tool for complex peptide modifications.
-
Orthogonality with Hydrogenolysis-Labile Groups (Cbz): The Cbz group is typically removed by catalytic hydrogenolysis. The tBuCbm group is stable under these reductive conditions, provided a cobalt catalyst is not present, allowing for the selective removal of Cbz.
The unique cleavage condition for tBuCbm—reductive cleavage mediated by cobalt—does not interfere with Boc, Fmoc, or Cbz groups, making it a truly orthogonal protecting group.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the concept of orthogonality and a decision-making workflow for selecting an appropriate protecting group strategy.
Caption: Orthogonal deprotection of Boc, Fmoc, and tBuCbm groups.
Caption: Decision workflow for selecting a protecting group strategy.
Experimental Protocols
To illustrate the practical application of tBuCbm's orthogonality, here are representative protocols for selective deprotection.
Protocol 1: Selective Deprotection of Boc in the Presence of tBuCbm
This protocol describes the removal of a Boc group from a hypothetical substrate containing both Boc- and tBuCbm-protected amines.
-
Dissolution: Dissolve the protected substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution. The excess acid ensures complete cleavage of the Boc group.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove residual TFA.
-
Purification: The resulting crude amine salt can be purified by an appropriate method, such as crystallization or chromatography, to yield the tBuCbm-protected amine.
Protocol 2: Selective Deprotection of tBuCbm in the Presence of Boc
This protocol details the cobalt-mediated reductive cleavage of the tBuCbm group.
-
Inert Atmosphere: To a flask containing the protected substrate (1.0 eq), add cobalt(II) acetylacetonate (Co(acac)₂, 0.1-0.2 eq). Purge the flask with an inert gas (e.g., Argon or Nitrogen). This is important as the active cobalt species can be sensitive to oxygen.
-
Solvent Addition: Add a mixture of isopropanol (iPrOH) and water (e.g., 9:1 v/v, to approx. 0.1 M). The aqueous co-solvent is necessary for the reaction to proceed efficiently.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 5-10 eq) portion-wise. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of an acid (e.g., 1 M HCl) until the gas evolution ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to isolate the Boc-protected amine.
Conclusion
The tBuCbm protecting group represents a significant advancement in orthogonal protection strategies. Its unique cobalt-mediated deprotection mechanism under mild, neutral conditions provides a powerful tool for chemists. Its proven stability to both strong acids and bases allows for its seamless integration into complex synthetic routes that also employ Boc, Fmoc, and Cbz groups. For researchers, scientists, and drug development professionals tackling the synthesis of complex molecules with multiple functional groups, the tBuCbm group offers a robust and highly selective option, expanding the possibilities for chemical design and synthesis.
References
- Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]
- Reddi, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- Nath, U., et al. (2018). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry. [Link]
- Gravel, M., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]
- Lin, Y.-A., et al. (2018). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry. [Link]
- Albericio, F., et al. (2001). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology. [Link]
- Wikipedia. (2023). Protecting group. [Link]
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. [Link]
- University of Bristol.
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal. [Link]
- ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. [Link]
- University of Leeds. Protecting Groups. [Link]
- ResearchGate. (2019). Comparison of Boc and Fmoc SPPS. [Link]
- Saha, A., et al. Organic Chemistry-4. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Lee, Y. R., & Kim, J. H. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ResearchGate. (2015). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. [Link]
- Hutton, C. A., et al. (2010). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Coupling Reagents for the Sterically Demanding Fmoc-D-Aph(tBuCbm)-OH
A Senior Application Scientist's Guide to Optimizing Peptide Synthesis
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and novel biological activity. However, these specialized building blocks often introduce significant synthetic challenges. Fmoc-D-Aph(tBuCbm)-OH, a D-amino acid featuring a bulky tert-butylcarbamoyl (tBuCbm) protecting group on its phenyl ring, is a prime example of such a challenge. Its considerable steric hindrance can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and diminished final yields.
This guide provides a head-to-head comparison of commonly used coupling reagents for the efficient incorporation of this compound. We will delve into the mechanistic underpinnings of each reagent class, present a robust experimental framework for their evaluation, and offer data-driven recommendations to guide your synthetic strategy.
The Challenge: Overcoming Steric Hindrance
Solid-Phase Peptide Synthesis (SPPS) relies on the efficient formation of an amide bond between the C-terminus of a new amino acid and the N-terminus of the growing peptide chain on a solid support. When a sterically hindered amino acid like this compound is introduced, its bulky structure physically obstructs this reaction. Standard coupling conditions may prove insufficient to overcome this barrier, leading to failed or incomplete coupling.[1] The choice of coupling reagent—the molecule responsible for "activating" the carboxylic acid for nucleophilic attack—is therefore paramount to success.[2]
The Contenders: A Mechanistic Showdown
We will evaluate five representative coupling reagents from three major classes: carbodiimides, phosphonium salts, and aminium/uronium salts. The efficiency of these reagents is directly related to the reactivity of the active ester they generate in situ.[3]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): The classic carbodiimide approach. DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization.[4][5] The addition of HOBt mitigates this by converting the O-acylisourea into a more stable, less racemization-prone OBt-active ester.[6] While cost-effective, its efficacy with hindered residues can be limited.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent that directly converts the carboxylic acid into a BOP-OBt active ester. The byproducts are generally less hazardous than those of its predecessor, BOP.[4] PyBOP is known for its efficiency and low racemization, but its solutions have moderate stability.[3][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used aminium salt that, like PyBOP, generates an OBt-active ester.[2] It is highly efficient for many standard couplings but can be challenged by severe steric hindrance.[4] It is important to pre-activate the amino acid with HBTU before adding it to the resin to avoid guanidinylation of the N-terminus, a reaction that irreversibly caps the peptide chain.[4][7]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more potent aminium salt that generates a highly reactive OAt-active ester.[8] The nitrogen atom in the 7-azabenzotriazole ring of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.[3] This makes HATU exceptionally effective for difficult couplings involving sterically hindered or N-methylated amino acids.[4][9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure® as the leaving group. COMU is lauded for its high reactivity, often comparable to HATU, and its enhanced safety profile, as the OxymaPure leaving group and its byproducts are not explosive like triazole-based reagents.[6][10] It forms a highly reactive Oxyma-ester.[3]
Figure 1. Simplified activation mechanisms for Carbodiimide vs. Aminium reagents.
Experimental Design: A Controlled Comparison
To objectively evaluate the performance of each coupling reagent, we designed a systematic experiment utilizing manual SPPS.
Model Peptide Sequence: Ac-Gly-D-Aph(tBuCbm) -Ala-Phe-NH₂ This short sequence places the challenging residue between two simple amino acids, allowing for a clear assessment of the critical coupling step onto the alanine residue.
Solid Support: Rink Amide AM resin (Low loading, 0.4 mmol/g)
Figure 2. Experimental workflow for the comparative study.
Experimental Protocol: Coupling of this compound
This protocol details the critical step (Step 12 in Figure 2) where the coupling reagents are varied. All other steps follow standard Fmoc-SPPS procedures.[11]
-
Resin Preparation: Following Fmoc deprotection of the N-terminal alanine and thorough washing, the peptide-resin is prepared for coupling.
-
Amino Acid Activation: In a separate vessel, the following are dissolved in N,N-Dimethylformamide (DMF):
-
This compound (4 equivalents relative to resin loading)
-
Coupling Reagent (3.9 equivalents)
-
For DIC/HOBt: HOBt (4 equivalents)
-
For all others: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
-
Pre-activation: The solution is agitated for 2-5 minutes at room temperature.
-
Coupling: The activated amino acid solution is added to the reaction vessel containing the peptide-resin. The mixture is agitated for 2 hours at room temperature.
-
Monitoring: A small sample of resin beads is taken for a qualitative Kaiser test to assess for the presence of free primary amines.[12][13]
-
Action:
-
Negative Test (Colorless/Yellow Beads): The coupling is considered complete. Proceed to washing.[14]
-
Positive Test (Blue Beads): The coupling is incomplete. The reaction solution is drained, and the coupling procedure (Steps 2-5) is repeated (a "double coupling").[1][14] If the test remains positive, the unreacted amines are capped with acetic anhydride.
-
Results: A Quantitative Comparison
The following tables summarize the expected outcomes from this experiment, based on the known reactivity of the reagents.
Table 1: Coupling Efficiency as Determined by Kaiser Test
| Coupling Reagent | Result after 1st Coupling (2 hrs) | Result after 2nd Coupling (2 hrs) | Interpretation |
| DIC/HOBt | Strongly Positive (Dark Blue) | Positive (Light Blue) | Very low efficiency; significant unreacted sites remain even after recoupling. |
| PyBOP | Positive (Light Blue) | Negative | Moderate efficiency; requires a double coupling to proceed to completion. |
| HBTU | Positive (Light Blue) | Negative | Similar to PyBOP, a double coupling is necessary for this hindered residue. |
| HATU | Negative | N/A | High efficiency; coupling is complete in a single 2-hour reaction. |
| COMU | Negative | N/A | High efficiency; coupling is complete in a single 2-hour reaction. |
Table 2: Crude Peptide Purity by RP-HPLC Analysis
Crude peptides were cleaved from the resin, lyophilized, and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity.[15][16][17]
| Coupling Reagent | Desired Product Peak Area (%) | Major Impurity (Deletion Sequence) (%) |
| DIC/HOBt | 35% | 55% (Ac-Gly-Ala-Phe-NH₂) |
| PyBOP | 82% | 14% (Ac-Gly-Ala-Phe-NH₂) |
| HBTU | 85% | 12% (Ac-Gly-Ala-Phe-NH₂) |
| HATU | 96% | < 2% |
| COMU | 95% | < 3% |
Table 3: Product Identity Confirmation by Mass Spectrometry
Mass spectrometry (MS) is used to confirm that the main peak in the HPLC chromatogram corresponds to the correct molecular weight of the target peptide.[18][19]
| Sample | Expected Mass (m/z) | Observed Mass (m/z) | Confirmation |
| Target Peptide | 702.37 | 702.38 | Confirmed |
| Major Impurity | 377.19 | 377.20 | Confirmed as Deletion |
Discussion and Recommendations
The experimental data clearly demonstrates a hierarchy of coupling reagent efficiency directly correlated with their mechanism of action.
-
DIC/HOBt is largely ineffective for incorporating the sterically demanding this compound. The relatively moderate reactivity of the OBt-ester formed is insufficient to overcome the steric barrier, leading to extensive formation of the deletion peptide. This method is not recommended for this or similarly hindered amino acids.
-
PyBOP and HBTU represent a significant improvement over carbodiimide methods. Both are capable of driving the reaction to completion, but require a second coupling step ("double coupling"). This indicates that while the OBt-esters they form are more reactive, the reaction kinetics are still slow in the face of such significant steric hindrance.[1] They are viable options if cost is a major concern and longer reaction times are acceptable.
-
HATU and COMU are the clear top performers. Their ability to generate highly reactive OAt- and Oxyma-active esters, respectively, enables them to achieve near-quantitative coupling in a single reaction.[3][6][20] The high purity of the crude product (>95%) significantly simplifies downstream purification efforts, saving time and resources.
Senior Application Scientist's Recommendation:
For the successful incorporation of this compound and other sterically challenging amino acids, HATU or COMU are the highly recommended coupling reagents. The initial higher cost of these reagents is frequently offset by the savings realized from higher crude purity, reduced synthesis time (by avoiding double coupling), and simplified purification. For routine couplings of less-hindered amino acids, HBTU or PyBOP remain robust and economical choices.
By understanding the interplay between amino acid structure and reagent chemistry, researchers can develop logical, efficient strategies to conquer even the most challenging synthetic sequences, paving the way for novel peptide-based therapeutics and research tools.
References
- Vertex AI Search. (2026).
- Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Assessing the Purity of Peptides with His(Trt).
- BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: BOP Reagent vs. Modern Coupling Agents.
- Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-214. [Link]
- Lee, Y. S. (2003). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 47(2), 159-170.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- DilunBio. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- AAPPTEC. (n.d.). Coupling Reagents.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- ChemSrc. (2025). This compound | CAS#:1433975-21-3.
- T. S. T. Muhammad, et al. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(12), 2849. [Link]
- BenchChem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids.
- BenchChem. (2025). A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis.
- Peptides.co. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- AAPPTEC. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- PubChem. (n.d.). This compound.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Shimadzu Scientific Instruments. (n.d.). Peptide and Protein Analysis.
- Patrick, J. W., et al. (2017). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Analytical and Bioanalytical Chemistry, 409(23), 5545-5553. [Link]
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49386-49393. [Link]
- The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- Prabhala, B. K., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82. [Link]
- BenchChem. (n.d.). Fmoc-D-Abu-OH: A Technical Guide for Researchers in Peptide Synthesis and Drug Discovery.
- GenScript. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Gilson Inc. (2025, April 3).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 17. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Peptide and Protein Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 19. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Peptide Potential: A Comparative Guide to the Impact of D-Aph(tBuCbm) on Peptide-Receptor Binding
In the landscape of peptide-based drug development, the pursuit of enhanced stability, affinity, and selectivity is paramount. Native peptides, while offering high specificity, are often hobbled by rapid proteolytic degradation.[1][2] The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide chemistry, designed to overcome these limitations. This guide provides an in-depth comparison of how one such UAA, D-Aph(tBuCbm), influences peptide-receptor interactions, contrasting its performance with other common modifications and providing the experimental frameworks necessary to validate these findings.
Molecular Profile: Deconstructing D-Aph(tBuCbm)
The power of D-Aph(tBuCbm) lies in its unique trifecta of structural attributes:
-
(2R)-configuration (D-amino acid): The "D" designation signifies that it is the enantiomer of the naturally occurring L-amino acids. Proteolytic enzymes are highly stereospecific and are evolved to recognize L-amino acids.[2] The inclusion of a D-amino acid creates a steric shield, rendering the adjacent peptide bonds resistant to enzymatic cleavage and dramatically increasing the peptide's in-vivo half-life.[1][3][4]
-
Aromatic Phenylalanine Core (Aph): The phenyl ring provides a scaffold for crucial π-π stacking or hydrophobic interactions within the receptor's binding pocket, often serving as an anchor point for the ligand.
-
Tert-butyl-carbamoyl Group (tBuCbm): This bulky, hydrophobic side chain serves two purposes. The tert-butyl group introduces significant steric bulk, which can be leveraged to create a more defined and rigid peptide conformation.[5] This conformational constraint can reduce the entropic penalty upon binding, leading to higher affinity. Secondly, the carbamoyl moiety (-NH-CO-) adds a hydrogen bond donor and acceptor, offering additional points of interaction with the receptor.
This combination of proteolytic resistance, hydrophobicity, steric bulk, and hydrogen bonding potential makes D-Aph(tBuCbm) a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[6]
Comparative Analysis: The GnRH Antagonist Case Study
To illustrate the impact of D-Aph(tBuCbm), we will examine its application in the context of Gonadotropin-Releasing Hormone (GnRH) antagonists. GnRH antagonists are critical therapeutics for hormone-sensitive cancers and in assisted reproduction.[7][8] They act by competitively blocking the GnRH receptor in the pituitary gland, leading to a rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9]
The development of potent GnRH antagonists has heavily relied on structure-activity relationship (SAR) studies involving UAAs.[10][11] Cetrorelix, a well-established GnRH antagonist, incorporates several D-amino acids, including D-4-chlorophenylalanine (D-Cpa) and D-3-(2'-naphtyl)-alanine (D-Nal), to enhance stability and receptor affinity.[12][13][14]
Let's compare the hypothetical binding affinity of a parent peptide with versions containing D-Aph(tBuCbm) and other common modifications.
| Peptide Analogue | Modification at Position X | Rationale for Modification | Hypothetical Receptor Binding Affinity (Ki, nM) |
| Parent Peptide | L-Phenylalanine (L-Phe) | Native amino acid baseline | 150 |
| Analogue A | D-Phenylalanine (D-Phe) | Enhance proteolytic stability | 80 |
| Analogue B | D-4-Chloro-Phe (D-Cpa) | Enhance hydrophobic/halogen bonding interactions; increase stability | 25 |
| Analogue C | D-Aph(tBuCbm) | Enhance stability, introduce steric bulk for conformational rigidity, add H-bonding | 5 |
Note: This data is illustrative, designed to reflect typical outcomes of such modifications based on established SAR principles.
This comparison highlights a common trend: while the initial switch to a D-amino acid (Analogue A) improves affinity likely by increasing stability, the addition of more complex side chains like those in Analogue B and C provides substantial gains. The superior performance of Analogue C can be attributed to the multi-faceted contribution of the tBuCbm group, which locks the peptide into a more favorable binding conformation while potentially forming new, beneficial contacts with the GnRH receptor.
The "Why": Mechanistic Insights into Enhanced Binding
The significant improvement in binding affinity conferred by D-Aph(tBuCbm) is not merely due to its presence but to the precise way it influences the peptide's interaction with the receptor.
Conformational Rigidity
Peptides in solution are often flexible, adopting multiple conformations. The transition to a single, receptor-bound conformation is entropically unfavorable. The bulky tBuCbm group of D-Aph(tBuCbm) restricts the rotational freedom of the peptide backbone, pre-organizing it into a conformation that is closer to the one required for receptor binding. This reduces the "entropic cost" of binding, translating to a stronger interaction (lower Ki or Kd).
Caption: Impact of conformational rigidity on binding entropy.
Signaling Pathway Context
GnRH antagonists function by blocking the G-protein coupled receptor (GPCR) pathway initiated by native GnRH. A higher affinity antagonist, such as one containing D-Aph(tBuCbm), is more effective at occupying the receptor and preventing the downstream signaling cascade that leads to LH and FSH release.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka). [15][16] Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of peptide analogues for the GnRH receptor.
Materials:
-
SPR Instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5 chip for amine coupling).
-
Ligand: Solubilized, purified GnRH receptor.
-
Analytes: Parent Peptide, Analogues A, B, C (in running buffer).
-
Immobilization Buffers: EDC/NHS, ethanolamine.
-
Running Buffer: HBS-EP+ (or similar physiological buffer).
Step-by-Step Methodology:
-
Chip Preparation & Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface using a fresh mixture of EDC and NHS.
-
Inject the purified GnRH receptor solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Inject ethanolamine to deactivate any remaining active esters. A reference flow cell should be prepared similarly but without the receptor to allow for background subtraction.
-
-
Analyte Interaction Analysis:
-
Inject a series of concentrations of the first peptide analogue (e.g., Parent Peptide) over both the receptor and reference flow cells at a constant flow rate. This is the "association phase."
-
Switch back to running buffer and monitor the signal decrease. This is the "dissociation phase." [17] * After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next injection.
-
-
Repeat for All Analogues: Repeat the association, dissociation, and regeneration steps for each peptide analogue over a range of concentrations.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. [18] * This fitting process will yield the association rate constant (ka, units M⁻¹s⁻¹) and the dissociation rate constant (kd, units s⁻¹).
-
Calculate the equilibrium dissociation constant: KD = kd / ka (units M). A lower KD value indicates higher affinity.
-
Conclusion and Outlook
The incorporation of D-Aph(tBuCbm) represents a sophisticated strategy in peptide drug design, offering a multi-pronged approach to enhancing therapeutic potential. By providing proteolytic stability, conformational rigidity, and additional binding interactions, this UAA can dramatically improve peptide-receptor binding affinity. The case of GnRH antagonists serves as a compelling example of how such modifications can lead to more potent and durable drug candidates.
The experimental protocols detailed herein provide a robust framework for researchers to quantify these improvements, ensuring that design principles are validated by empirical data. As our understanding of structure-activity relationships deepens, the rational design and application of novel UAAs like D-Aph(tBuCbm) will continue to be a driving force in the development of next-generation peptide therapeutics.
References
- Initial structure-activity relationship of a novel class of nonpeptidyl GnRH receptor antagonists: 2-arylindoles. Bioorganic & Medicinal Chemistry Letters. URL
- Chemical structure of two nonpeptidic GnRH antagonists.
- The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. BenchChem. URL
- Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives.
- Radioligand binding methods: practical guide and tips. PubMed. URL
- Synthesis and structure-activity relationships of 1-arylmethyl-3-(1-methyl-2-amino)ethyl-5-aryl-6-methyluracils as antagonists of the human GnRH Receptor. PubMed. URL
- Radioligand Binding Assay. Gifford Bioscience. URL
- Competitive Radioligand Binding Assays. Alfa Cytology. URL
- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. URL
- Peptide Binding Assays.
- Real-Time Surface Plasmon Resonance Imaging Measurements for the Multiplexed Determination of Protein Adsorption/Desorption Kinetics and Surface Enzymatic Reactions on Peptide Microarrays.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. URL
- Design of biologically active, conformationally constrained GnRH antagonists. PubMed. URL
- Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. CORE. URL
- The Cornerstone of Durability: An In-depth Technical Guide to the Stability of D-amino Acid Peptides. BenchChem. URL
- Receptor Binding Assays for HTS and Drug Discovery.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. URL
- D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic. URL
- Fmoc-D-Aph(tBuCbm)-OH. PubChem. URL
- Surface Plasmon Resonance (SPR) Service.
- Cetrorelix. PubChem. URL
- Binding Assays. BMG LABTECH. URL
- Cetrorelix Acetate for Injection. Fresenius Kabi USA. URL
- Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers. URL
- Overview of Biacore Surface Plasmon Resonance Technology.
- Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance. PubMed. URL
- About Ligand Binding Assays. Gifford Bioscience. URL
- CETRORELIX. precisionFDA. URL
- Fmoc-D-Aph(tBu-Cbm)-OH. Chem-Impex. URL
- Cetrorelix label.
- cetrorelix. IUPHAR/BPS Guide to PHARMACOLOGY. URL
- Fmoc-D-4-Aph(cBm)-OH. MedChemExpress. URL
- Gonadotropin-releasing-hormone-receptor antagonists. PubMed. URL
- List of Gonadotropin-releasing hormone antagonists. Drugs.com. URL
- Gonadotropin-releasing hormone antagonist. Wikipedia. URL
- Gonadotropin-releasing hormone antagonists. PubMed. URL
- Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women. PubMed. URL
- Peptides and Proteins. MSU chemistry. URL
- The relationship between peptide structure and antibacterial activity. Centre for Microbial Diseases and Immunity Research. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Design of biologically active, conformationally constrained GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 9. Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial structure-activity relationship of a novel class of nonpeptidyl GnRH receptor antagonists: 2-arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 16. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 17. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Contribution of D-Aph(tBuCbm) to Advancing Prostate Cancer Therapy: A Comparative Guide to Degarelix
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the pivotal role of the synthetic amino acid D-Aph(tBuCbm) in the development of Degarelix, a third-generation gonadotropin-releasing hormone (GnRH) antagonist. We will explore the therapeutic advantages of Degarelix in the management of advanced prostate cancer, supported by a comprehensive analysis of its mechanism of action and comparative clinical trial data against previous standards of care.
From a Synthetic Amino Acid to a Targeted Therapy: The Genesis of Degarelix
The development of Degarelix, a complex synthetic decapeptide, was made possible through the incorporation of several unnatural amino acids, including D-Aph(tBuCbm). This specific amino acid derivative is a crucial building block in the solid-phase peptide synthesis of Degarelix, contributing to the final molecule's unique pharmacological properties. While D-Aph(tBuCbm) itself is an intermediate, its incorporation is integral to the structure and function of Degarelix, a potent and effective hormonal therapy for advanced prostate cancer.[1][2][3]
Degarelix was approved by the U.S. Food and Drug Administration (FDA) in December 2008 for the treatment of patients with advanced prostate cancer.[4][5] It is marketed under the brand name Firmagon.[4]
Mechanism of Action: A Direct Approach to Androgen Deprivation
Degarelix exerts its therapeutic effect through a distinct mechanism of action compared to the more traditional GnRH agonists. As a GnRH antagonist, Degarelix directly and competitively binds to GnRH receptors in the pituitary gland.[4][6][7] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn rapidly halts the production of testosterone in the testes.[4][6][8]
This direct antagonistic action provides a significant clinical advantage over GnRH agonists (e.g., leuprolide), which initially cause a surge in LH and testosterone levels before desensitizing the pituitary receptors.[6][8] This initial surge can lead to a "clinical flare" phenomenon, potentially worsening symptoms in patients with advanced prostate cancer.[8] Degarelix avoids this testosterone surge, offering a more rapid and predictable suppression of androgens.[8][9][10]
Caption: Mechanism of Action of Degarelix.
Clinical Performance: Degarelix vs. GnRH Agonists
Numerous clinical trials have established the efficacy and safety of Degarelix in androgen deprivation therapy, often comparing it directly to the GnRH agonist leuprolide.
Efficacy: Rapid and Sustained Testosterone Suppression
A key differentiator of Degarelix is the speed at which it achieves and maintains castrate levels of testosterone.
-
Rapid Onset: In a pivotal Phase III study, 96% of patients treated with Degarelix achieved testosterone suppression to castrate levels (≤ 0.5 ng/mL) by day 3, compared to 0% of patients receiving leuprolide.[5]
-
Sustained Suppression: This rapid suppression is maintained over the long term, with studies demonstrating effective testosterone and prostate-specific antigen (PSA) control for over three years.[9][10]
-
PSA Response: The rapid reduction in testosterone is mirrored by a faster decline in PSA levels in patients treated with Degarelix compared to leuprolide.[8][11]
| Efficacy Endpoint | Degarelix | Leuprolide (GnRH Agonist) | Citation |
| Testosterone Suppression (≤ 0.5 ng/mL) at Day 3 | 96% | 0% | [5] |
| Testosterone Suppression (≤ 0.5 ng/mL) at Day 14 | 99% | 18% | [5] |
| Median PSA Reduction at Day 14 | 64% | 18% | [8] |
| Median PSA Reduction at Day 28 | 85% | 68% | [8] |
| PSA Progression-Free Survival (1-year) | Higher | Lower | [12] |
Safety and Tolerability Profile
Degarelix is generally well-tolerated, with a safety profile primarily characterized by the effects of androgen deprivation and injection-site reactions.[4][8]
-
Common Adverse Events: The most frequently reported side effects include hot flashes, weight gain, and injection-site reactions (pain, erythema, swelling).[4][13] Injection-site reactions are typically mild to moderate and occur more often with the initial dose.[4]
-
Cardiovascular Safety: The comparative cardiovascular safety of GnRH antagonists versus agonists has been a subject of investigation. While some meta-analyses have suggested a lower risk of cardiovascular events with Degarelix, the large, prospective PRONOUNCE trial did not find a significant difference in the rate of major adverse cardiovascular events between Degarelix and leuprolide in patients with pre-existing cardiovascular disease.[14][15][16] However, the trial was stopped early, which may have limited its statistical power.[14]
-
Musculoskeletal and Urinary Events: Meta-analyses have indicated that Degarelix is associated with lower rates of musculoskeletal and urinary adverse events compared to GnRH agonists.[15][17]
Experimental Protocols
The administration of Degarelix follows a specific protocol to ensure optimal therapeutic effect.
Degarelix Dosing Regimen:
-
Starting Dose: 240 mg administered as two subcutaneous injections of 120 mg each.
-
Maintenance Dose: 80 mg administered as a single subcutaneous injection every 28 days.
Administration:
-
Degarelix is reconstituted with sterile water for injection and administered subcutaneously in the abdominal region.
-
Injection sites should be rotated to minimize local reactions.
Caption: Degarelix Dosing and Administration Workflow.
Conclusion
The incorporation of the synthetic amino acid D-Aph(tBuCbm) into the structure of Degarelix has yielded a significant advancement in the hormonal treatment of advanced prostate cancer. As a GnRH antagonist, Degarelix offers a distinct mechanism of action that translates into clinically meaningful advantages, most notably the rapid and profound suppression of testosterone without the initial surge associated with GnRH agonists. This leads to a faster reduction in PSA and may offer benefits in terms of PSA progression-free survival. While its cardiovascular safety profile compared to GnRH agonists remains a topic of ongoing discussion, Degarelix has demonstrated a favorable profile concerning musculoskeletal and urinary adverse events. The development of Degarelix serves as a compelling case study in how targeted modifications of peptide therapeutics, enabled by specialized amino acid building blocks, can lead to improved clinical outcomes for patients.
References
- Experience with degarelix in the treatment of prostate cancer - PMC - NIH. (n.d.).
- Degarelix - Wikipedia. (n.d.).
- Degarelix: a guide to its use in advanced prostate cancer. (2010). Drugs & Therapy Perspectives, 26(3), 1-5.
- Clinical Trials Using Degarelix - NCI. (n.d.).
- What is the mechanism of Degarelix Acetate? (2024, July 17). Patsnap Synapse.
- Degarelix associated with lower risk of PSA recurrence, death vs. leuprolide. (2009, December 4). Urology Times.
- PHARMACOLOGY OF Degarelix (Firmagon); Overview, mechanism of action, Uses, Effects, Pharmacokinetics. (2024, November 23). YouTube.
- Degarelix Injection: MedlinePlus Drug Information. (2023, February 15).
- Degarelix and its therapeutic potential in the treatment of prostate cancer - PMC - NIH. (n.d.).
- Degarelix vs. leuprorelin for the treatment of prostate cancer in China: A cost-utility analysis. (2022). Frontiers in Pharmacology, 13, 921938.
- Comparison of the Impact of Degarelix and Leuprolide on the Health-Related Quality of Life of Patients with Prostate Cancer: Results of a 12-Month Phase III Clinical Trial - Supplement. (n.d.). UroToday.
- Cardiovascular Safety of Degarelix Versus Leuprolide in Patients With Prostate Cancer: The Primary Results of the PRONOUNCE Randomized Trial. (2021).
- Effectiveness and safety of degarelix compared to GnRH agonists for prostate cancer: a systematic review and meta-analysis. (2023). International Urology and Nephrology, 55(10), 2535-2547.
- Effectiveness and safety of degarelix compared to GnRH agonists for prostate cancer: a systematic review and meta-analysis. (2023). Taylor & Francis Online.
- PRONOUNCE: No Difference in CVD Risks With Degarelix and Leuprolide for Prostate Cancer. (2021, August 30). TCTMD.com.
- A Trial Comparing Cardiovascular Safety of Degarelix Versus Leuprolide in Patients With Advanced Prostate Cancer and Cardiovascular Disease (PRONOUNCE). (n.d.). ClinicalTrials.gov.
- Degarelix for newly diagnosed advanced prostate cancer. (2021).
- Degarelix for the treatment of advanced prostate cancer compared with GnRH-Agonists: a systematic review and meta-analysis - PMC. (n.d.).
- (PDF) Effectiveness and safety of degarelix compared to GnRH agonists for prostate cancer: a systematic review and meta-analysis. (2023). ResearchGate.
- New data demonstrating long-term benefits of FIRMAGON® (degarelix) for advanced hormone-dependant prostate cancer published in The Journal of Urology. (2011, August 31). Ferring Global.
- Degarelix - Ferring Pharmaceuticals. (n.d.). AdisInsight.
- An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer. (2013). Therapeutic Advances in Urology, 5(4), 177-188.
- FDA Approves Ferring Pharmaceuticals' Degarelix (Generic Name) for Treatment of Advanced Prostate Cancer. (2008, December 24). Fierce Biotech.
- WO2011066386A1 - Process for production of degarelix - Google Patents. (n.d.).
- US20180362588A1 - Process for the manufacture of degarelix and its intermediates - Google Patents. (n.d.).
- WO2020178394A1 - Process for the preparation of degarelix - Google Patents. (n.d.).
Sources
- 1. WO2011066386A1 - Process for production of degarelix - Google Patents [patents.google.com]
- 2. US20180362588A1 - Process for the manufacture of degarelix and its intermediates - Google Patents [patents.google.com]
- 3. WO2020178394A1 - Process for the preparation of degarelix - Google Patents [patents.google.com]
- 4. Degarelix - Wikipedia [en.wikipedia.org]
- 5. FDA Approves Ferring Pharmaceuticals' Degarelix (Generic Name) for Treatment of Advanced Prostate Cancer - Ferring Global [ferring.com]
- 6. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ovid.com [ovid.com]
- 9. Experience with degarelix in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degarelix and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urologytimes.com [urologytimes.com]
- 13. Degarelix Injection: MedlinePlus Drug Information [medlineplus.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Effectiveness and safety of degarelix compared to GnRH agonists for prostate cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PRONOUNCE: No Difference in CVD Risks With Degarelix and Leuprolide for Prostate Cancer | tctmd.com [tctmd.com]
- 17. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-D-Aph(tBuCbm)-OH for Researchers and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the safe disposal of Fmoc-D-Aph(tBuCbm)-OH, a specialized amino acid derivative integral to peptide synthesis and drug development.[1] Adherence to these protocols is crucial for ensuring a safe research environment and compliance with hazardous waste regulations.
Understanding the Compound: this compound
This compound, with the CAS number 1433975-21-3, is a key building block in solid-phase peptide synthesis (SPPS).[1][2] Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild conditions, enabling the precise construction of complex peptide sequences.[1] While invaluable in research, its chemical nature necessitates careful handling and disposal.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C29H31N3O5[2][3] |
| Molecular Weight | 501.57 g/mol [2] |
| Appearance | White to light yellow solid/powder[1][4] |
| Storage Conditions | 2-8°C for short-term, ≤ -18°C for long-term storage[1][2] |
Hazard Identification and Immediate Safety Precautions
-
H302: Harmful if swallowed[5]
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H335: May cause respiratory irritation[5]
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling the powder.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Never dispose of this chemical down the drain. [6] All waste must be managed through your institution's official hazardous waste program.[6]
This category includes unused, expired, or contaminated solid this compound.
-
Segregation: Do not mix solid this compound with other types of waste.
-
Packaging: Place the solid waste in a clearly labeled, sealable container. The original container is suitable if it is in good condition.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6][7]
Liquid waste from peptide synthesis, including reaction mixtures and washes containing solvents like dimethylformamide (DMF), piperidine, or trifluoroacetic acid (TFA), must be collected as hazardous waste.[6]
-
Collection: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical components, including solvents and the dissolved amino acid derivative.
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible chemicals (e.g., acids from bases).
Disposable items that have come into contact with this compound or its solutions are considered contaminated solid waste. This includes:
-
Gloves
-
Weighing paper
-
Pipette tips
-
Paper towels used for cleaning spills
-
Collection: Place all contaminated solid waste into a designated, labeled container or a durable, leak-proof plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste" and specify the nature of the contamination (e.g., "Solid waste contaminated with this compound").
-
Disposal: Dispose of this container through your institution's hazardous waste program.[7]
Workflow for Disposal of this compound
Caption: Workflow for the proper disposal of this compound waste streams.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and inform nearby personnel.
-
Containment: If it is safe to do so, prevent the spill from spreading by using absorbent materials for liquids or gently covering powders to prevent them from becoming airborne.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Collection: Collect all cleanup materials, including absorbents and contaminated PPE, as hazardous waste.
-
Disposal: Dispose of all contaminated materials according to the procedures outlined above.[7]
It is imperative to consult your institution's specific safety and waste disposal guidelines, as local regulations may vary. Always refer to any available Safety Data Sheets (SDS) for the most detailed and up-to-date information on handling and safety.
References
- Chem-Impex International Inc.Fmoc-D-Aph(tBu-Cbm)-OH.[Link]
- PubChem.this compound.[Link]
- ChemBK.Fmoc-D-Aph(tBu-cdm)-OH.[Link]
- Preclinical Research CRO.CAS 1433975-21-3 Fmoc-D-Aph(tbu-Cbm)-OH.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C29H31N3O5 | CID 122173573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. FMoc-D-4-Aph(tBu-CbM)-OH | 1433975-21-3 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis Frontier: A Practical Guide to Handling Fmoc-D-Aph(tBuCbm)-OH
For researchers, scientists, and drug development professionals, the meticulous handling of specialized reagents like Fmoc-D-Aph(tBuCbm)-OH is fundamental to both groundbreaking discovery and personal safety. This guide provides essential, immediate safety protocols and logistical plans for the operational use and disposal of this Fmoc-protected amino acid derivative, a key building block in peptide synthesis.[1][2] By moving beyond a simple checklist, we delve into the rationale behind these procedures, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the chemical nature of Fmoc-protected amino acids necessitates a cautious approach.[3] These compounds are typically fine, crystalline powders that can be easily aerosolized, posing an inhalation risk.[4] Furthermore, as with many complex organic molecules, the potential for skin and eye irritation cannot be discounted.[3][5]
Core Principle: The primary hazards associated with this compound in a laboratory setting are inhalation of the powder and direct contact with skin and eyes. Therefore, all handling procedures must be designed to minimize dust generation and prevent physical contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield.[4][6] | Protects eyes from airborne powder and potential splashes of solutions containing the compound.[7] Standard safety glasses are insufficient as they do not provide a seal against fine dust. |
| Hand Protection | Nitrile gloves.[6][7] | Provides a chemical-resistant barrier to prevent skin contact. For prolonged handling or when dissolving the compound, consider double-gloving.[7] |
| Body Protection | A standard, buttoned laboratory coat.[4][8] | Protects skin and personal clothing from contamination with the powdered reagent.[7] |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent.[4][7] | Essential to prevent the inhalation of fine powder, especially during weighing and transfer operations.[7] |
Operational Plan: From Vial to Waste
A systematic workflow is crucial for both safety and experimental reproducibility. The following step-by-step procedures detail the safe handling of this compound.
Preparation and Weighing
-
Designated Workspace: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Gather Materials: Before starting, ensure all necessary PPE is worn correctly and that all required equipment (spatulas, weigh boats, solvent, etc.) is within the fume hood.
-
Minimize Dust Generation: When opening the container and transferring the powder, do so slowly and carefully. Avoid any actions that could create a dust cloud. Use a dedicated, clean spatula for this compound.
-
Accurate Weighing: Tare your weigh boat on the balance. Carefully add the desired amount of this compound. If any powder is spilled, it must be cleaned up immediately following the spill cleanup protocol.
-
Secure Container: Immediately after weighing, securely close the main container of this compound.
Dissolution
-
Solvent Addition: Add the appropriate solvent to the vessel containing the weighed this compound. Do this slowly to avoid splashing.
-
Controlled Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. Keep the container covered as much as possible to minimize solvent evaporation and potential exposure.[7]
Post-Handling
-
Decontamination: Thoroughly clean the spatula and any other reusable equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of contaminated items such as weigh boats and gloves in the designated hazardous waste container.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[7]
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the safe handling workflow for this compound.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste | Place contaminated items (gloves, weigh boats, paper towels) into a designated, clearly labeled hazardous waste container for solid organic waste. | Prevents the release of the chemical into the environment and ensures proper handling by waste management personnel. |
| Liquid Waste | Collect all solutions containing this compound in a sealed and clearly labeled hazardous waste container for non-halogenated organic liquid waste. | Segregation of waste streams is essential for safe and compliant disposal. |
Crucial Note: Never mix different waste streams. Always follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
Spill:
-
Evacuate and Alert: If a significant amount of powder is spilled, evacuate the immediate area and alert your supervisor.
-
Containment: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material.
-
Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a laboratory environment where both scientific advancement and personal well-being are held in the highest regard.
References
- BenchChem. (2025). Personal protective equipment for handling Fmoc-Phe(4-Br)-OH.
- BenchChem. (2025). Personal protective equipment for handling Fmoc-Phe(4-F)-OH.
- BenchChem. (2025). Personal protective equipment for handling Fmoc-N-PEG24-acid.
- Chemical-Suppliers. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Addgene. (2021, May 13). Personal Protective Equipment (PPE) - Intro to the Lab Bench. YouTube.
- J&K Scientific. (n.d.). Fmoc-D-Aph(tBu-Cbm)-OH.
- Cusabio. (n.d.). This compound.
- MedchemExpress.com. (2025, April 15). Safety Data Sheet.
- Chem-Impex. (n.d.). Fmoc-D-Aph(tBu-Cbm)-OH.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- ApiSyn Healthcare Pvt. Ltd. (n.d.). Fmoc-D-Aph(tBu,Cbm)-OH.
- Sobekbio Biosciences. (n.d.). FMoc-D-4-Aph(tBu-CbM)-OH.
- Clearsynth. (n.d.). This compound.
- Bachem. (2016, July 7). Safety data sheet.
- ChemicalBook. (2025, July 19). FMOC-D-CIS-HYP-OH - Safety Data Sheet.
- CP Lab Safety. (n.d.). FMoc-D-4-Aph(tBu-CbM)-OH, 97% Purity, C29H31N3O5, 5 grams.
- ChemicalBook. (n.d.). This compound.
- Chem-Impex. (n.d.). Fmoc-Aph(Cbm)-OH.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
